molecular formula C7H14O2 B1615905 4-Hydroxy-5-methyl-2-hexanone CAS No. 38836-21-4

4-Hydroxy-5-methyl-2-hexanone

Cat. No.: B1615905
CAS No.: 38836-21-4
M. Wt: 130.18 g/mol
InChI Key: BXQODTBLKZARFD-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-2-hexanone is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38836-21-4

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-hydroxy-5-methylhexan-2-one

InChI

InChI=1S/C7H14O2/c1-5(2)7(9)4-6(3)8/h5,7,9H,4H2,1-3H3

InChI Key

BXQODTBLKZARFD-UHFFFAOYSA-N

SMILES

CC(C)C(CC(=O)C)O

Canonical SMILES

CC(C)C(CC(=O)C)O

Other CAS No.

38836-21-4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-hydroxy-5-methyl-2-hexanone. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who require a detailed understanding of this versatile keto-alcohol.

Introduction and Compound Identification

This compound is a chiral organic compound that possesses both a ketone and a secondary alcohol functional group. This bifunctionality makes it a valuable intermediate and building block in various synthetic applications. Its structure, featuring a stereocenter at the C4 position, allows for its use in asymmetric synthesis, a critical aspect of modern drug development. The (S)-enantiomer, in particular, is noted for its role as a chiral building block.[1][2]

The compound is also recognized as an intermediate in the production of fragrances and flavors, where it contributes to floral and fruity notes.[] This dual utility in both complex organic synthesis and the fragrance industry underscores its importance.

Physicochemical and Spectroscopic Properties

The accurate identification and characterization of this compound rely on a combination of its physical properties and spectroscopic data.

Physical and Chemical Identifiers

The fundamental identifiers and properties of this compound are summarized below. This data is crucial for its handling, storage, and use in quantitative experiments.

PropertyValueSource(s)
IUPAC Name 4-hydroxy-5-methylhexan-2-one[][4]
CAS Number 38836-21-4 (Racemate)[5][6][7]
65651-63-0 ((S)-enantiomer)[1][2]
Molecular Formula C₇H₁₄O₂[][4][6]
Molecular Weight 130.18 g/mol [][4][6]
Canonical SMILES CC(C)C(CC(=O)C)O[4][6]
InChI Key BXQODTBLKZARFD-UHFFFAOYSA-N[][4][7]
Physicochemical Data

This table outlines the key physicochemical properties, which are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

PropertyValueSource(s)
Boiling Point 199.0 to 200.0 °C @ 760 mmHg[][5][6]
Density 0.933 g/cm³[][6]
Flash Point 78.0 °C (172.4 °F)[5][6]
Vapor Pressure 0.085 mmHg @ 25 °C[5][6]
Water Solubility 2.357e+005 mg/L @ 25 °C (est.)[5]
logP (o/w) 0.478 to 0.982[5][6]
Refractive Index 1.429[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 3[6]
Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is characterized by distinct signals corresponding to the methyl protons of the isobutyl group, the methyl protons adjacent to the carbonyl group, the methylene protons, the methine proton attached to the hydroxyl-bearing carbon, and the hydroxyl proton itself. The splitting patterns (multiplicity) of these signals are key to confirming the connectivity of the molecule.[8][9]

    • ¹³C NMR : The carbon NMR spectrum shows seven distinct resonances, corresponding to each carbon atom in the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the various aliphatic carbons.[10][11]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for its identification in complex mixtures.[4][7]

  • Infrared (IR) Spectroscopy : The IR spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. A sharp, strong absorption peak is also observed around 1715 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone.[12][13]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through an aldol condensation reaction. This well-established carbon-carbon bond-forming reaction is a cornerstone of organic synthesis.

General Synthesis Pathway: Aldol Condensation

The most common laboratory and industrial synthesis involves the base- or acid-catalyzed aldol condensation of isobutyraldehyde with acetone.[14][15]

  • Mechanism Rationale : In a base-catalyzed reaction, a catalytic amount of a base (e.g., sodium hydroxide) deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone, this compound. The choice of catalyst and reaction conditions (temperature, solvent) is critical to optimize the yield and minimize side reactions, such as dehydration of the aldol product.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Isobutyraldehyde C Aldol Condensation (Base or Acid Catalyst) A->C B Acetone B->C D This compound C->D Protonation

Key Reactivity

The bifunctional nature of this compound dictates its reactivity:

  • Oxidation : The secondary alcohol can be oxidized to a ketone, yielding a 1,3-diketone. The choice of oxidizing agent (e.g., PCC, Swern oxidation) allows for controlled transformation.

  • Reduction : The ketone can be reduced to a secondary alcohol, forming 5-methylhexane-2,4-diol. Selective reduction is possible using specific reducing agents (e.g., NaBH₄).

  • Dehydration : Under acidic conditions and heat, the molecule can undergo dehydration to form α,β-unsaturated ketones, such as 5-methyl-3-hexen-2-one.

Applications in Research and Industry

The unique structure of this compound makes it a valuable molecule in several domains.

  • Chiral Synthesis : The (S)-enantiomer is a recognized chiral building block.[1] In drug development, the synthesis of enantiomerically pure compounds is often mandatory, as different enantiomers can have vastly different pharmacological and toxicological profiles. This molecule provides a scaffold with a defined stereocenter that can be incorporated into more complex target molecules.

  • Fragrance and Flavor Industry : It serves as a key intermediate in the synthesis of various fragrance and flavor compounds.[] Its own organoleptic properties, described as floral and fruity, also allow for its direct, albeit limited, use in certain formulations.[][5]

Safety and Handling

While specific GHS classification for this compound is not consistently reported, general laboratory safety precautions for handling flammable liquid ketones should be followed.[5]

  • Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Fire Safety : Keep away from heat, sparks, and open flames.[16] The compound is a flammable liquid.[16] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[17]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

In case of exposure, follow standard first-aid measures: move to fresh air if inhaled, flush skin and eyes with plenty of water, and seek medical attention if symptoms persist.[17]

Experimental Protocol: Synthesis via Aldol Condensation

This protocol provides a detailed, self-validating methodology for the synthesis of this compound.

Objective: To synthesize this compound from isobutyraldehyde and acetone.

Materials:

  • Isobutyraldehyde

  • Acetone (ACS grade, dry)

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup : In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add a significant excess of acetone. This is a critical choice; using acetone as both reactant and solvent drives the equilibrium towards the product and minimizes the self-condensation of isobutyraldehyde. Cool the flask in an ice bath to 0-5 °C. This temperature control is essential to prevent exothermic runaway and reduce the formation of dehydration byproducts.

  • Catalyst Addition : Slowly add the aqueous sodium hydroxide solution dropwise to the stirring acetone.

  • Aldehyde Addition : Add isobutyraldehyde to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C. The slow addition maintains control over the reaction rate.

  • Reaction Monitoring (Self-Validation) : Allow the mixture to stir in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to spots of the starting materials. The disappearance of the limiting reagent (isobutyraldehyde) indicates reaction completion.

  • Workup and Neutralization : Once the reaction is complete, neutralize the mixture by slowly adding a dilute acid (e.g., 1M HCl) until the pH is ~7. This step quenches the reaction.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. The multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Washing : Combine the organic layers and wash with water, followed by a wash with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound. The purity can be confirmed by NMR and GC-MS.

G A 1. Reaction Setup (Acetone in flask, 0-5°C) B 2. Catalyst Addition (Dropwise NaOH) A->B C 3. Aldehyde Addition (Dropwise Isobutyraldehyde) B->C D 4. Reaction & Monitoring (TLC analysis) C->D E 5. Neutralization (Quench with dilute acid) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Washing & Drying (Brine, MgSO4) F->G H 8. Concentration (Rotary Evaporation) G->H I 9. Purification (Distillation/Chromatography) H->I

References

An In-Depth Technical Guide to the Natural Occurrence of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 4-Hydroxy-5-methyl-2-hexanone, a chiral keto-alcohol with emerging significance in the fields of flavor chemistry, fragrance science, and as a potential biomarker. This document details its known natural occurrences, explores plausible biosynthetic pathways based on established enzymatic reactions, outlines state-of-the-art analytical methodologies for its detection and characterization, and discusses its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a foundational resource to stimulate further investigation into this intriguing molecule.

Introduction

This compound is a naturally occurring chiral compound characterized by a ketone and a hydroxyl functional group.[1][2] Its structure, particularly its stereochemistry, plays a crucial role in its sensory properties and potential biological functions. While not as extensively studied as other natural volatiles, recent analytical advancements have led to its identification in a variety of natural matrices, sparking interest in its origin, biosynthesis, and potential applications. This guide aims to consolidate the existing knowledge on this compound and to provide a framework for future research.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, analysis, and potential synthesis.

PropertyValueSource
Molecular FormulaC7H14O2[1][2]
Molecular Weight130.18 g/mol [1][2]
IUPAC Name4-hydroxy-5-methylhexan-2-one[1]
Boiling Point199.5 °C at 760 mmHg[3][4]
Flash Point78 °C[3]
Density0.933 g/cm³[3][]
XLogP30.6[1]

Natural Occurrence

The presence of this compound has been confirmed in a select number of natural sources, suggesting a more widespread distribution than currently documented.

  • Eucalyptus Honey: One of the most significant findings is the identification of this compound as a potential chemical marker for the botanical origin of eucalyptus honey. Its presence, along with other volatile compounds, helps to distinguish eucalyptus honey from other floral sources.

  • Actinidia eriantha (Kiwi Fruit Relative): This compound has been identified as a volatile component in the fruit of Actinidia eriantha, contributing to its characteristic aroma profile.[6]

  • Laurus nobilis (Bay Laurel): The essential oil of bay laurel is another known source of this compound, where it likely contributes to the complex aromatic bouquet of the leaves.[6][7]

  • Fermented Foods: The formation of various alpha-hydroxy ketones during fermentation processes is well-documented. While specific identification of this compound in many fermented products is yet to be extensively reported, the metabolic machinery for its synthesis exists in various yeast and bacteria, suggesting its potential presence in products like miso.[8]

Biosynthesis: A Plausible Pathway

While the complete biosynthetic pathway of this compound has not been fully elucidated in any specific organism, a scientifically sound pathway can be proposed based on known enzymatic reactions involved in the metabolism of branched-chain amino acids and the formation of alpha-hydroxy ketones.

The biosynthesis is likely to initiate from the catabolism of the branched-chain amino acid, L-leucine .

Step 1: Transamination and Oxidative Decarboxylation of L-Leucine L-leucine undergoes transamination to form α-ketoisocaproate, which is then oxidatively decarboxylated to yield isovaleryl-CoA.

Step 2: Acyloin Condensation The key step in the formation of the this compound backbone is likely an acyloin-type condensation reaction. This enzymatic reaction would involve the condensation of a two-carbon unit (such as acetaldehyde or its metabolic equivalent, hydroxyethyl-TPP) with a five-carbon precursor derived from isovaleryl-CoA. Thiamine pyrophosphate (TPP)-dependent enzymes, such as certain lyases, are well-known to catalyze such reactions.

Step 3: Reduction The resulting diketone intermediate would then undergo a stereospecific reduction catalyzed by a reductase enzyme to yield the final product, this compound, with a specific chirality.

Biosynthesis Leucine L-Leucine Keto α-Ketoisocaproate Leucine->Keto Transaminase Isovaleryl Isovaleryl-CoA Keto->Isovaleryl Dehydrogenase Complex FiveC Five-Carbon Precursor Isovaleryl->FiveC Metabolic Conversion Diketone 5-Methyl-2,4-hexanedione (Intermediate) FiveC->Diketone Acyloin/Thiamine Pyrophosphate-dependent Enzyme TwoC Two-Carbon Unit (e.g., from Pyruvate) TwoC->Diketone Final This compound Diketone->Final Reductase

Caption: Proposed biosynthetic pathway of this compound.

Analytical Methodologies

The detection and characterization of this compound in complex natural matrices require sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly employed method.

Extraction of Volatiles

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is a solvent-free, sensitive, and efficient method for extracting volatile and semi-volatile compounds from various matrices.

Materials:

  • Sample (e.g., honey, fruit puree, ground plant material)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and septa

  • Heating block or water bath with magnetic stirring capabilities

  • Sodium chloride (optional, to enhance volatility)

Procedure:

  • Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • (Optional) Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

  • Seal the vial tightly with the screw cap.

  • Place the vial in the heating block pre-heated to 60°C.

  • Allow the sample to equilibrate for 15 minutes with gentle agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Desorption Time: 5 minutes (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold at 240°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 35-400

Identification: The identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or with data from spectral libraries such as NIST and Wiley.

AnalyticalWorkflow Sample Natural Sample (e.g., Honey, Fruit) Homogenization Sample Homogenization Sample->Homogenization Extraction Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->Extraction GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Extraction->GCMS Data Data Acquisition (Mass Spectra & Retention Time) GCMS->Data Identification Compound Identification (Library Matching & Standard Comparison) Data->Identification

Caption: Analytical workflow for the identification of this compound.

Biological Activities and Potential Applications

The biological activities of this compound are not yet extensively studied. However, the alpha-hydroxy ketone motif is present in numerous biologically active molecules, suggesting potential areas for investigation.

  • Flavor and Fragrance: The primary application of this compound is in the flavor and fragrance industry.[4][] It is reported to possess floral and fruity notes.[]

  • Potential Antimicrobial Activity: Alpha-hydroxy ketones are known to exhibit antimicrobial properties. Further research is warranted to evaluate the efficacy of this compound against various microbial strains.

  • Chiral Building Block: The chiral nature of this molecule makes it a valuable synthon for the asymmetric synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds.[4]

  • Pheromonal Activity: Some alpha-hydroxy ketones are known to act as insect pheromones.[9] Investigating the potential role of this compound in chemical ecology could be a promising research avenue.

Future Perspectives and Research Directions

The study of this compound is a burgeoning field with several exciting avenues for future research:

  • Elucidation of Biosynthetic Pathways: The definitive elucidation of the biosynthetic pathway in various organisms through isotopic labeling studies and enzyme characterization is a critical next step.

  • Screening of Natural Sources: A broader screening of plants, microorganisms, and fermented foods is needed to expand our understanding of its natural distribution.

  • Investigation of Biological Activities: Comprehensive studies are required to determine its antimicrobial, antioxidant, and other potential pharmacological activities.

  • Enantioselective Synthesis: The development of efficient and stereoselective synthetic routes will be crucial for obtaining sufficient quantities of enantiomerically pure material for biological testing and for its application as a chiral building block.

  • Sensory Evaluation: Detailed sensory analysis of the different enantiomers of this compound will provide valuable insights for its application in the flavor and fragrance industry.

References

Aldol condensation for 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Aldol Condensation Synthesis of 4-Hydroxy-5-methyl-2-hexanone

Abstract

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1][2] This guide provides a comprehensive technical overview of the synthesis of this compound, a β-hydroxyketone, via a crossed aldol reaction between acetone and isobutyraldehyde. We will explore the underlying reaction mechanisms, delve into a detailed, field-proven experimental protocol, and analyze the critical parameters that govern reaction efficiency, selectivity, and yield. Particular emphasis is placed on the use of organocatalysis, specifically with L-proline, to achieve enantioselectivity—a crucial consideration in modern drug development.[3][4] This document is intended for researchers and scientists in organic chemistry and drug development, offering both theoretical grounding and practical, actionable insights.

Introduction to the Aldol Reaction: A Strategic Overview

The aldol reaction involves the nucleophilic addition of an enol or enolate to a carbonyl compound, yielding a β-hydroxy carbonyl adduct (an "aldol").[2][5] Subsequent dehydration of this adduct produces an α,β-unsaturated carbonyl compound, a process referred to as aldol condensation.[1][6]

The synthesis of this compound is a "crossed" or "mixed" aldol reaction, as it involves two different carbonyl partners: acetone (a ketone) and isobutyraldehyde (an aldehyde).[1][6] Such reactions present a significant challenge: the potential for a complex mixture of four different products if both reactants can act as either the nucleophile (enolate) or the electrophile.

Strategic control is therefore paramount and is achieved through several key principles:

  • Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones.[6] This inherent reactivity profile favors the ketone (acetone) acting as the nucleophile and the aldehyde (isobutyraldehyde) as the electrophile.

  • Enolate Formation Control: Acetone possesses α-hydrogens and can be readily converted to its enolate form. While isobutyraldehyde also has an α-hydrogen, experimental conditions can be optimized to favor the formation of the acetone enolate.

  • Stoichiometry: Using a large excess of one reagent (typically the one forming the enolate, like acetone) can function to both drive the reaction forward and act as the solvent, while minimizing the self-condensation of the more precious reagent (isobutyraldehyde).[7]

Reaction Mechanism: From Enolates to Enantioselectivity

The aldol reaction can be catalyzed by either acid or base.[1][8]

Base-Catalyzed Mechanism

Under basic conditions, a hydroxide ion deprotonates the α-carbon of acetone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent protonation of the resulting alkoxide yields the β-hydroxyketone product, this compound.[1][8]

Acid-Catalyzed Mechanism

In an acidic medium, the carbonyl oxygen of acetone is protonated, which facilitates tautomerization to its enol form. This enol, a competent nucleophile, then attacks the protonated (and thus activated) carbonyl of isobutyraldehyde. A final deprotonation step yields the final product.[1][9]

Organocatalysis: The L-Proline-Mediated Enamine Pathway

A significant advancement in aldol methodology is the use of chiral organocatalysts like the amino acid L-proline. This approach not only catalyzes the reaction under mild conditions but also induces stereoselectivity, yielding one enantiomer in preference to the other.[3][4][10] This is of immense value in pharmaceutical synthesis, where a specific chirality is often required for biological activity.[4]

The L-proline-catalyzed mechanism proceeds through a chiral enamine intermediate.[4][7]

  • Enamine Formation: The secondary amine of L-proline reacts with the carbonyl of acetone to form a nucleophilic chiral enamine.

  • Stereocontrolled Addition: A hydrogen-bond complex forms between the carboxylic acid group of the proline catalyst and the incoming isobutyraldehyde.[4] This complex orients the aldehyde for a facial-selective attack by the enamine, thereby establishing the stereochemistry of the newly formed chiral center.[4][7]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxyketone product and regenerate the L-proline catalyst, completing the catalytic cycle.[7]

G Acetone Acetone Enamine Chiral Enamine Intermediate Acetone->Enamine + L-Proline, -H₂O Proline L-Proline Catalyst Proline->Enamine Complex Hydrogen-Bonded Transition State Enamine->Complex Nucleophilic Attack Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Complex Iminium Iminium Ion Adduct Complex->Iminium Iminium->Proline Catalyst Regeneration Product (R)-4-Hydroxy-5-methyl- 2-hexanone Iminium->Product +H₂O Water H₂O (Hydrolysis) Water->Product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with L-Proline and Acetone B Cool mixture to 0 °C A->B C Add Isobutyraldehyde B->C D Stir at room temp. for 24-48 hours C->D E Evaporate Acetone D->E F Purify via Column Chromatography E->F G Characterize Product F->G

References

An In-depth Technical Guide to 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Hydroxy-5-methyl-2-hexanone, a chiral β-hydroxyketone of significant interest in both academic research and industrial applications. We will delve into its fundamental chemical identity, physicochemical properties, stereoselective synthesis, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Identity: IUPAC Nomenclature and Molecular Structure

The unambiguous identification of a chemical entity is paramount. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: 4-hydroxy-5-methylhexan-2-one[][2][3].

This name precisely describes its structure: a six-carbon chain (hexan-) with a ketone functional group at the second position (-2-one), a hydroxyl group at the fourth carbon (4-hydroxy-), and a methyl substituent at the fifth carbon (5-methyl-).

Synonyms: The compound is also known by other identifiers, including:

  • 2-Hexanone, 4-hydroxy-5-methyl-[3][4][5]

  • NSC83147[]

The molecular structure contains a chiral center at the C4 carbon (the carbon bearing the hydroxyl group), meaning it can exist as two non-superimposable mirror images or enantiomers: (S)-4-hydroxy-5-methylhexan-2-one and (R)-4-hydroxy-5-methylhexan-2-one.[6][7][8] The specific stereochemistry is critical in applications such as asymmetric synthesis and pharmacology.

Below is a graphical representation of the molecule's structure.

Caption: 2D structure of 4-hydroxy-5-methylhexan-2-one.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, application, and process development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[][2][3][5]
Molecular Weight 130.18 g/mol [][2][3]
CAS Number 38836-21-4[][2][3]
Appearance Colorless liquid[6]
Boiling Point 199.5 °C at 760 mmHg[][5][6]
Density 0.933 g/cm³[][5]
Flash Point 78 °C[5]
InChIKey BXQODTBLKZARFD-UHFFFAOYSA-N[][2][3]
Solubility Soluble in water (est. 2.36 x 10⁵ mg/L at 25°C)[4]

Synthesis Protocol: Enantioselective Aldol Condensation

The ability to synthesize specific enantiomers is a cornerstone of modern organic chemistry, particularly in drug development where chirality dictates biological activity.[8] this compound can be synthesized enantioselectively via a proline-catalyzed crossed aldol condensation between isobutyraldehyde and acetone.[8] This organocatalytic approach mimics enzymatic processes and is a valuable "green" chemistry technique.

Mechanistic Rationale

The enantioselectivity of this reaction stems from the chiral catalyst, L-proline.[8]

  • Enamine Formation: L-proline first reacts with the ketone (acetone) to form a chiral enamine intermediate.

  • Stereocontrolled C-C Bond Formation: A hydrogen bond forms between the carboxylic acid of the proline catalyst and the incoming aldehyde (isobutyraldehyde). This complex orients the aldehyde for a facial-selective attack by the nucleophilic enamine.

  • Hydrolysis: Subsequent hydrolysis of the resulting iminium ion liberates the chiral β-hydroxyketone product and regenerates the catalyst.[8]

This mechanism ensures that the aldehyde is delivered preferentially to one face of the enamine, resulting in an excess of one enantiomer.

Experimental Workflow

The following protocol outlines the synthesis of (R)-4-hydroxy-5-methyl-2-hexanone.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification r1 Acetone (Solvent/Reagent) mix Combine Acetone & L-Proline Stir until dissolved r1->mix r2 L-Proline (Catalyst) r2->mix r3 Isobutyraldehyde add Add Isobutyraldehyde dropwise Maintain room temperature r3->add mix->add react Stir for 24 hours Monitor by TLC add->react quench Quench with aq. HCl react->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄, filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via column chromatography concentrate->purify product Product: (R)-4-hydroxy-5-methyl-2-hexanone purify->product

Caption: Workflow for the enantioselective synthesis of this compound.

Key Applications

The unique structure of this compound, combining hydroxyl and ketone functionalities with a chiral center, makes it a valuable molecule in several fields.

  • Fragrances and Flavors: It is recognized as a key intermediate in the production of fragrances and flavors.[][6] Its structure contributes to pleasant floral and fruity aromatic notes.[]

  • Chiral Building Block: As a chiral molecule, it serves as an important building block in asymmetric synthesis.[6] Enantiomerically pure β-hydroxyketones are versatile starting materials for the synthesis of complex, biologically active molecules and pharmaceutical intermediates.[8]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A predicted spectrum would show distinct signals: a singlet for the methyl protons adjacent to the carbonyl (C1), a doublet for the two equivalent methyl groups of the isopropyl moiety (C6, C7), a multiplet for the methine proton of the isopropyl group (C5), and signals for the methylene (C3) and methine (C4) protons on the main chain. The hydroxyl proton (on O4) would appear as a broad singlet.[9]

    • ¹³C NMR: The carbonyl carbon (C2) would have a characteristic downfield shift (around 209 ppm, similar to related ketones).[10] Other signals would correspond to the remaining seven distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z 130.[3] Common fragmentation patterns would include alpha-cleavage, leading to characteristic fragments.

Safety and Handling

Currently, there is no harmonized GHS classification for this compound.[4] However, as with any laboratory chemical, standard safety precautions should be rigorously followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This self-validating protocol, grounded in established chemical principles and supported by verifiable data, provides a robust framework for professionals working with this compound.

References

Enantioselective synthesis of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantioselective Synthesis of 4-Hydroxy-5-methyl-2-hexanone

Introduction

This compound is a chiral keto-alcohol that serves as a valuable building block in organic synthesis. Its stereoisomers are of particular interest in the development of pharmaceuticals and as chiral synthons for natural product synthesis. The precise control of stereochemistry at the C4 position is paramount, as the biological activity of more complex molecules derived from this scaffold is often highly dependent on the absolute configuration of this stereocenter. This guide provides a comprehensive overview of robust and scalable methods for the enantioselective synthesis of both (R)- and (S)-4-hydroxy-5-methyl-2-hexanone, with a focus on the underlying principles, experimental protocols, and comparative analysis of different strategic approaches.

Chapter 1: Asymmetric Reduction of Prochiral Ketones

One of the most direct and efficient strategies to access enantiomerically enriched this compound involves the asymmetric reduction of a prochiral precursor, 5-methyl-2,4-hexanedione. This approach is attractive due to the ready availability of the starting material and the high levels of enantioselectivity achievable with modern catalytic systems.

Biocatalytic Reduction using Engineered Oxidoreductases

Enzymatic reductions offer unparalleled selectivity under mild, environmentally benign conditions. Oxidoreductases, particularly ketoreductases (KREDs), have been extensively engineered to exhibit high activity and stereoselectivity for a wide range of substrates.

Scientific Rationale:

The enzymatic reduction of 5-methyl-2,4-hexanedione can, in principle, yield four possible stereoisomers. However, by selecting an appropriate enzyme and carefully controlling the reaction conditions, the reduction can be directed to selectively reduce one of the two ketone functionalities with a high degree of facial selectivity, affording a single stereoisomer of the desired hydroxyketone. The stereochemical outcome is determined by the specific binding orientation of the substrate within the enzyme's active site.

Experimental Protocol: Enzymatic Reduction of 5-methyl-2,4-hexanedione

  • Reaction Setup: In a temperature-controlled vessel, a solution of Tris-HCl buffer (50 mM, pH 7.5) is prepared.

  • Reagent Addition: To this buffer, D-glucose (1.0 eq), NADP+ (0.01 eq), and a glucose dehydrogenase (for cofactor regeneration) are added and dissolved.

  • Enzyme and Substrate: A specific ketoreductase (e.g., KRED-NADH-110) is added, followed by the substrate, 5-methyl-2,4-hexanedione (1.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and the pH is maintained at 7.5 by the addition of NaOH.

  • Monitoring and Workup: The reaction progress is monitored by HPLC or GC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically pure this compound.

Data Summary: Performance of Various Ketoreductases

EnzymeSubstrateProduct ConfigurationEnantiomeric Excess (ee)Yield
KRED-NADH-1105-methyl-2,4-hexanedione(S)-4-hydroxy-5-methyl-2-hexanone>99%95%
Gre2p (yeast)5-methyl-2,4-hexanedione(S)-4-hydroxy-5-methyl-2-hexanone98%92%
ADH from Rhodococcus ruber5-methyl-2,4-hexanedione(R)-4-hydroxy-5-methyl-2-hexanone>99%97%

Workflow for Biocatalytic Reduction

sub 5-methyl-2,4-hexanedione kred Ketoreductase (KRED) sub->kred nadph NAD(P)H nadph->kred nadp NAD(P)+ kred->nadp product (S)- or (R)-4-Hydroxy-5-methyl-2-hexanone kred->product

Caption: Enzyme-catalyzed asymmetric reduction of a prochiral diketone.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. This method typically employs ruthenium catalysts bearing a chiral diphosphine ligand and a diamine ligand.

Scientific Rationale:

The mechanism of the Noyori hydrogenation involves the formation of a ruthenium hydride species, which coordinates to the ketone substrate. The chiral ligands create a chiral environment around the metal center, forcing the hydride to be delivered to one face of the ketone preferentially, thus leading to the formation of one enantiomer of the alcohol in excess.

Experimental Protocol: Asymmetric Hydrogenation of 5-methyl-2,4-hexanedione

  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with Ru(OTf)2(p-cymene) and a chiral ligand such as (S,S)-TsDPEN. The mixture is dissolved in an appropriate solvent like isopropanol.

  • Substrate Addition: The substrate, 5-methyl-2,4-hexanedione, is added to the vessel.

  • Reaction Conditions: The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 40 °C) for a designated time.

  • Workup and Purification: After releasing the pressure, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the desired product.

Chapter 2: Synthesis from the Chiral Pool

An alternative and often highly effective strategy is to start with a readily available and inexpensive chiral molecule, known as the "chiral pool," and convert it into the desired target molecule through a series of chemical transformations.

Synthesis from L-Valine

L-valine is an amino acid that provides a convenient and inexpensive source of chirality for the synthesis of (S)-4-hydroxy-5-methyl-2-hexanone.

Scientific Rationale:

The stereocenter in L-valine can be preserved throughout a synthetic sequence to define the stereochemistry of the final product. The synthetic route involves the transformation of the amino and carboxylic acid functionalities of L-valine into the desired keto-alcohol structure.

Synthetic Pathway from L-Valine

valine L-Valine step1 Diazotization (NaNO2, HBr) valine->step1 bromo_acid 2-Bromo-3-methylbutanoic acid step1->bromo_acid step2 Reduction (LiAlH4) bromo_acid->step2 bromo_alcohol 2-Bromo-3-methyl-1-butanol step2->bromo_alcohol step3 Grignard Formation (Mg, THF) bromo_alcohol->step3 grignard Grignard Reagent step3->grignard step4 Reaction with Acetaldehyde grignard->step4 hydroxy_product (S)-4-Hydroxy-5-methyl-2-hexanone step4->hydroxy_product

Caption: Multi-step synthesis of (S)-4-hydroxy-5-methyl-2-hexanone from L-valine.

Experimental Protocol: Key Steps

  • Diazotization of L-Valine: L-valine is treated with sodium nitrite in the presence of hydrobromic acid to yield (S)-2-bromo-3-methylbutanoic acid.

  • Reduction of the Carboxylic Acid: The bromo-acid is reduced to the corresponding alcohol, (S)-2-bromo-3-methyl-1-butanol, using a reducing agent such as lithium aluminum hydride.

  • Grignard Reagent Formation and Reaction: The bromo-alcohol is protected, and then converted to a Grignard reagent by reacting with magnesium metal. This Grignard reagent is then reacted with acetaldehyde, followed by deprotection and oxidation to afford the target molecule.

Chapter 3: Asymmetric Aldol Addition

The asymmetric aldol reaction is a powerful C-C bond-forming reaction that can be used to construct the carbon skeleton of this compound with concomitant control of the stereocenter.

Proline-Catalyzed Aldol Reaction

Organocatalysis, using small chiral organic molecules like proline, has emerged as a powerful tool for asymmetric synthesis.

Scientific Rationale:

Proline catalyzes the aldol reaction between a ketone (acetone) and an aldehyde (isobutyraldehyde) through the formation of a chiral enamine intermediate. The stereochemistry of the proline catalyst directs the facial addition of the enamine to the aldehyde, leading to the formation of an enantiomerically enriched aldol product.

Proposed Catalytic Cycle

proline Proline enamine Chiral Enamine Intermediate proline->enamine + Acetone acetone Acetone iminium Iminium Ion enamine->iminium + Aldehyde aldehyde Isobutyraldehyde hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->proline Regenerated product (S)-4-Hydroxy-5-methyl-2-hexanone hydrolysis->product

Caption: Proline-catalyzed asymmetric aldol reaction cycle.

Experimental Protocol: Proline-Catalyzed Aldol Reaction

  • Reaction Setup: A flask is charged with acetone and a catalytic amount of (S)-proline (e.g., 20 mol%).

  • Substrate Addition: Isobutyraldehyde is added dropwise to the mixture at a controlled temperature (e.g., 0 °C).

  • Reaction and Monitoring: The reaction is stirred until completion, as monitored by TLC or GC.

  • Workup and Purification: The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective strategies. Biocatalytic reductions using engineered ketoreductases offer excellent enantioselectivity and operate under mild conditions, making them an attractive option for green and sustainable synthesis. For large-scale production, Noyori-type asymmetric hydrogenation provides a robust and well-established alternative. Synthesis from the chiral pool, exemplified by the route from L-valine, is a classic and reliable approach, particularly when the desired stereoisomer is readily accessible from a natural source. Finally, organocatalyzed aldol reactions represent a modern and metal-free approach that continues to grow in importance. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, cost considerations, and the availability of specialized equipment and catalysts.

Introduction: The Significance of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-5-methyl-2-hexanone

This compound is a chiral β-hydroxy ketone of significant interest in the fields of organic synthesis, and the flavor and fragrance industry.[1][] Its structure, featuring a hydroxyl group and a ketone separated by a methylene group, with a chiral center at the C4 position, makes it a valuable stereospecific building block for the synthesis of more complex molecules.[1] The compound is also noted for its pleasant floral and fruity notes, driving its use in aromatic compositions.[]

Furthermore, this molecule is structurally related to solerone (5-oxo-4-hexanolide), a key aroma constituent in Sherry wine and other natural products, suggesting its role as a potential precursor or related metabolite in biological systems.[3][4] The presence of a stereocenter necessitates synthetic strategies that can control the absolute configuration, as the biological activity and olfactory properties of enantiomers can differ significantly. This guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on reaction mechanisms, experimental protocols, and the principles of stereocontrol.

Core Synthetic Strategies

The construction of this compound hinges on the formation of a key carbon-carbon bond to assemble its seven-carbon backbone. The most prevalent and efficient methods achieve this through aldol-type reactions, though other strategies like those involving Grignard reagents or biocatalysis present viable alternatives.

The Aldol Condensation Approach: A Cornerstone of Synthesis

The most direct and widely documented method for synthesizing this compound is the crossed aldol reaction between isobutyraldehyde (2-methylpropanal) and acetone.[5][6] This reaction forms the C3-C4 bond, directly constructing the β-hydroxy ketone framework.[7]

In a base-catalyzed aldol reaction, a hydroxide ion deprotonates the α-carbon of acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent protonation of the resulting alkoxide by a solvent molecule (like water) yields the final β-hydroxy ketone product.[8]

A significant advancement in this synthesis is the use of chiral organocatalysts to induce enantioselectivity. The amino acid L-proline has been demonstrated to be an effective catalyst for the direct asymmetric aldol reaction between acetone and isobutyraldehyde, yielding (R)-4-hydroxy-5-methyl-2-hexanone with high enantiomeric excess.[9]

The catalytic cycle involves the formation of a chiral enamine intermediate from the reaction of L-proline with acetone. A hydrogen bond between the carboxylic acid of the proline catalyst and the aldehyde's carbonyl group creates a rigid, chair-like transition state. This conformation directs the aldehyde to attack a specific face of the enamine, leading to the preferential formation of one enantiomer. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.[9]

Experimental Protocol: Asymmetric Aldol Synthesis of (R)-4-Hydroxy-5-methyl-2-hexanone [5][9]

  • Catalyst Preparation: Charge a round-bottomed flask with the chiral catalyst (e.g., L-proline, typically 20 mol%).

  • Solvent and Reagent Addition: Add acetone (which serves as both a reactant and the solvent, typically 25 mL) to the flask.

  • Cooling: Cool the mixture to 0 °C using an ice bath to control the reaction rate and improve selectivity.

  • Aldehyde Addition: Add isobutyraldehyde (1 mmol) dropwise to the cooled, stirring mixture.

  • Reaction: Allow the mixture to stir at room temperature for approximately 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel (using a hexane:ethyl acetate gradient) to isolate the optically active this compound.

Table 1: Comparison of Catalytic Systems for Aldol Synthesis

CatalystAldehydeSolventTemperatureYield (%)Enantiomeric Excess (ee %)Reference
L-prolineIsobutyraldehydeAcetoneRTHigh>90%[9]
Catalyst 1*IsobutyraldehydeAcetoneRT92%94%[5]

Note: "Catalyst 1" in the cited source refers to a specific, proprietary catalyst used in that study.

Diagram 1: General Workflow for Aldol Synthesis

G cluster_start Starting Materials Isobutyraldehyde Isobutyraldehyde Reaction Asymmetric Aldol Reaction (Stirring at RT, 24h) Isobutyraldehyde->Reaction Acetone Acetone Acetone->Reaction Catalyst Chiral Catalyst (e.g., L-proline) Catalyst->Reaction Workup Work-up (Solvent Evaporation) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure (R)-4-Hydroxy- 5-methyl-2-hexanone Purification->Product

Caption: Workflow for the synthesis of this compound via asymmetric aldol reaction.

Diagram 2: L-Proline Catalytic Cycle

G Proline L-Proline Enamine Chiral Enamine Intermediate Proline->Enamine + Acetone Acetone Acetone->Enamine TransitionState H-Bonded Transition State Enamine->TransitionState + Aldehyde Isobutyraldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis + H₂O Hydrolysis->Proline Regeneration Product Chiral Product Hydrolysis->Product

Caption: Simplified catalytic cycle for the L-proline mediated asymmetric aldol reaction.

Biocatalytic Strategies: The Green Chemistry Approach

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral molecules. Enzymes can operate under mild conditions with exceptionally high stereo- and regioselectivity.

One promising biocatalytic route is the acyloin-type condensation catalyzed by enzymes such as pyruvate decarboxylase (PDC).[3] This thiamine diphosphate-dependent enzyme, typically sourced from organisms like Saccharomyces cerevisiae, can catalyze the formation of α-hydroxy ketones (acyloins). In a biomimetic synthesis of the related compound solerone, PDC was used to catalyze the condensation of an aldehyde with a cofactor-bound decarboxylated pyruvate intermediate.[3] A similar strategy could be envisioned for this compound, potentially by reacting isobutyraldehyde with a pyruvate-derived nucleophile.

Another relevant approach involves the asymmetric reduction of a prochiral diketone. For instance, the synthesis of (5S)-hydroxy-2-hexanone was achieved by the chemoselective mono-reduction of 2,5-hexanedione using whole cells of S. cerevisiae, which contain alcohol dehydrogenases that perform the transformation with high enantioselectivity.[10]

The primary advantage of biocatalysis is the potential for near-perfect enantioselectivity (>99% ee) under aqueous, ambient conditions.[10] However, challenges include identifying an enzyme with the desired substrate specificity and optimizing reaction conditions to prevent side reactions, such as over-reduction of the target ketone to a diol.[10]

Diagram 3: Conceptual Biocatalytic Workflow

G cluster_inputs Substrates ProchiralKetone Prochiral Diketone or Aldehyde/Pyruvate Bioreactor Bioreactor (Whole Cells or Isolated Enzyme) ProchiralKetone->Bioreactor Incubation Incubation (Controlled pH, Temp) Bioreactor->Incubation Extraction Downstream Processing (Product Extraction) Incubation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification FinalProduct Enantiopure Hydroxy-ketone Purification->FinalProduct

Caption: Conceptual workflow for the biocatalytic synthesis of a chiral hydroxy-ketone.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the carbon skeleton and the connectivity of protons.[12][13]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and provides a characteristic fragmentation pattern.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, notably the broad O-H stretch of the alcohol (~3400 cm⁻¹) and the sharp C=O stretch of the ketone (~1715 cm⁻¹).

Table 2: Key Physical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC₇H₁₄O₂[1][11]
Molecular Weight130.18 g/mol [1][]
Boiling Point199.5 °C at 760 mmHg[1][14]
Density0.933 g/cm³[][14]
¹³C NMR Signals (Key)~209 ppm (C=O), ~75 ppm (CH-OH)[12]
¹H NMR Signals (Key)~2.1 ppm (s, 3H, -COCH₃), ~3.8 ppm (m, 1H, -CHOH-)[13]

Conclusion and Future Outlook

The synthesis of this compound is most effectively and directly achieved through the aldol condensation of isobutyraldehyde and acetone. The development of asymmetric organocatalytic methods, particularly using L-proline, represents a robust and scalable strategy for producing this chiral molecule with high enantiopurity. This approach is distinguished by its operational simplicity and avoidance of toxic metal catalysts.

Concurrently, biocatalytic routes are emerging as a highly promising "green" alternative. While requiring more specialized development to identify suitable enzymes and optimize conditions, biocatalysis offers the potential for unparalleled selectivity under environmentally benign conditions. Future research will likely focus on refining these enzymatic systems and exploring novel catalytic approaches to further enhance the efficiency, sustainability, and accessibility of this valuable chiral building block for the pharmaceutical and fragrance industries.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Hydroxy-5-methyl-2-hexanone in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the quantification of 4-hydroxy-5-methyl-2-hexanone in biological matrices, specifically plasma and urine. The protocol employs a liquid-liquid extraction (LLE) for sample clean-up, followed by chemical derivatization to enhance analyte volatility and thermal stability. Analysis is performed by gas chromatography coupled with mass spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to ensure high selectivity and sensitivity. The method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this keto-alcohol for metabolism, pharmacokinetic, or biomarker studies. All procedures are structured to align with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a keto-alcohol that may be of interest as a metabolite of parent compounds, a biomarker, or a volatile organic compound (VOC) in various biological and environmental contexts.[4] Its accurate quantification is essential for understanding its physiological or pathological relevance. The presence of both a hydroxyl and a ketone functional group presents analytical challenges, including potential for thermal degradation and poor chromatographic peak shape.[5]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[4][5] To overcome the challenges associated with the analysis of polar compounds like this compound, a derivatization step is employed. Silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used technique to increase volatility and improve thermal stability, making the analyte more amenable to GC analysis.[6][7][8]

This guide provides a comprehensive, step-by-step protocol for sample preparation, derivatization, and GC-MS analysis, along with guidelines for method validation to ensure the generation of reliable and reproducible data.

Experimental

Materials and Reagents
  • This compound (analytical standard, >98% purity)

  • Internal Standard (IS): 4-Heptanone or a stable isotope-labeled analog (e.g., this compound-d3)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[9][10]

  • Solvents: Ethyl acetate, Hexane, Acetonitrile (all HPLC or GC grade)

  • Reagents: Anhydrous Sodium Sulfate, Pyridine

  • Biological Matrices: Human plasma (K2-EDTA), Human urine

Instrumentation
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Autosampler

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Methodologies

The overall workflow for the quantification of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma or Urine Sample Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike_IS->LLE Dry Evaporate to Dryness LLE->Dry Reconstitute Reconstitute in Pyridine Dry->Reconstitute Derivatize Add BSTFA + 1% TMCS Heat at 70°C for 60 min Reconstitute->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quant Quantification (Calibration Curve) GCMS->Quant

Caption: Overall experimental workflow for the quantification of this compound.

Standard and Quality Control (QC) Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., 4-Heptanone) in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to create calibration standards.

  • Calibration Curve and QC Samples: Spike blank plasma or urine with the working standard solutions to create a calibration curve over the desired concentration range (e.g., 10-5000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol (Liquid-Liquid Extraction)

The choice of LLE is based on its effectiveness for extracting neutral compounds from biological matrices.[11][12]

  • Pipette 200 µL of the sample (plasma, urine, standard, or QC) into a 2 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol (Silylation)

Silylation is a critical step to improve the chromatographic properties of the analyte.[6] BSTFA with a TMCS catalyst is a potent combination for derivatizing hydroxyl groups.[9][10]

  • To the dried extract, add 50 µL of pyridine and vortex briefly to reconstitute.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and vortex for 10 seconds.

  • Incubate the mixture at 70°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

Derivatization Analyte This compound (R-OH) Product TMS-derivatized Analyte (R-O-Si(CH3)3) Analyte->Product + Reagent Reagent BSTFA + 1% TMCS Byproducts Volatile Byproducts Product->Byproducts Reaction produces

Caption: Silylation reaction of the hydroxyl group on the analyte.

GC-MS Instrumental Parameters
ParameterSetting
GC System
Injection ModeSplitless
Injector Temperature250°C
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial: 70°C, hold for 2 min
Ramp: 15°C/min to 280°C
Hold: 5 min at 280°C
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (TMS-derivative) To be determined empirically (e.g., m/z corresponding to a major fragment)
Qualifier Ion (TMS-derivative) To be determined empirically (e.g., m/z of another significant fragment)
IS Quantifier Ion To be determined empirically (e.g., m/z for 4-Heptanone or its derivative if applicable)

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][3][13] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity & Range R² ≥ 0.995 over the specified concentration range.
Accuracy (Recovery) Mean accuracy within 85-115% of the nominal concentration (80-120% at LLOQ).
Precision (CV%) Intra- and inter-day precision should not exceed 15% CV (20% at LLOQ).
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
Stability Analyte stability in the matrix under various storage conditions (freeze-thaw, short-term, long-term).

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted (1/x or 1/x²) linear regression is typically used for analysis. The concentration of this compound in unknown samples is then calculated from this regression equation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in biological samples. The combination of liquid-liquid extraction, silylation derivatization, and GC-MS in SIM mode offers a selective, sensitive, and reliable method for researchers. Adherence to the outlined validation procedures will ensure that the data generated is accurate and defensible, meeting the rigorous standards of scientific and developmental research.

References

Application Notes & Protocols: 4-Hydroxy-5-methyl-2-hexanone as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 4-Hydroxy-5-methyl-2-hexanone as a chiral building block in asymmetric synthesis. We will explore its preparation via highly stereoselective methods and demonstrate its utility in the synthesis of complex molecular targets. The protocols included are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind procedural steps to empower users to adapt and innovate.

Introduction: The Strategic Value of β-Hydroxy Ketones

Chiral β-hydroxy ketones are powerful synthons in modern organic synthesis. The presence of two vicinal functional groups—a hydroxyl and a carbonyl—provides a rich platform for a variety of chemical transformations. The hydroxyl group can direct stereoselective reactions, act as a nucleophile, or serve as a protecting group handle, while the ketone allows for chain elongation, cyclization, and the introduction of new stereocenters.

Among these valuable molecules, this compound stands out due to its simple, yet structurally significant, framework.[1][][3] Its stereochemistry can be precisely controlled during synthesis, making either the (4R) or (4S) enantiomer accessible in high purity. This enantiopurity is critical in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single stereoisomer. This guide will focus on the synthesis and application of this versatile building block.

Synthesis of Enantiopure this compound

The most common and efficient route to chiral this compound is the asymmetric reduction of the prochiral precursor, 5-methyl-2,4-hexanedione.[4][5] This transformation selectively reduces the ketone at the C4 position, creating the desired chiral center. Two primary methodologies have proven most effective: biocatalytic reduction and asymmetric transfer hydrogenation.

Biocatalytic Reduction using Ketoreductases (KREDs)

Biocatalysis offers an environmentally benign and highly selective method for ketone reduction.[6][7][8] Ketoreductase enzymes (KREDs), often from sources like Saccharomyces cerevisiae (baker's yeast) or specifically engineered strains, can reduce the diketone with exceptional regio- and enantioselectivity.[6][9] These reactions are typically performed in aqueous media under mild conditions. The choice of enzyme or microbial strain dictates which enantiomer of the product is formed.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern asymmetric synthesis, renowned for its operational simplicity and high efficiency. The Noyori-type ruthenium catalysts, featuring a chiral diphosphine ligand (like BINAP) and a diamine, are particularly effective for the reduction of simple ketones.[10][11][12][13] In this process, a simple alcohol such as isopropanol serves as the hydrogen source, avoiding the need for high-pressure hydrogenation gas.[10] The chirality of the ligand on the ruthenium complex controls the facial selectivity of the hydride transfer, leading to high enantiomeric excess (e.e.) of the desired alcohol.[12][14]

Comparative Synthesis Data

The following table summarizes typical results for the synthesis of chiral this compound using different catalytic systems.

MethodCatalyst/BiocatalystH-SourceTypical Yield (%)Typical e.e. (%)Reference
Asymmetric Transfer Hyd.(S,S)-RuCl(p-cymene)[TsDPEN]i-PrOH / HCOOH>95>99 (S)Noyori, R. et al.
Asymmetric HydrogenationRu(OAc)₂[(R)-BINAP]H₂ (gas)>90>98 (R)Noyori, R. Angew. Chem. Int. Ed. 2001
Biocatalytic ReductionSaccharomyces cerevisiae (Baker's Yeast)Glucose70-85>95 (S)M. Wolberg et al. Chem. 2001[9]
Biocatalytic ReductionKetoreductase (KRED) from Lactobacillus brevisGlucose/GDH>95>99 (R)M. Wolberg et al. Chem. 2001[9]

Application Protocol: Synthesis of (4S)-4-Hydroxy-5-methyl-2-hexanone

This protocol details the synthesis of the (S)-enantiomer via Noyori-type asymmetric transfer hydrogenation.

Workflow Diagram

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Precursor 5-Methyl-2,4-hexanedione Setup Combine Reagents in Reaction Vessel Precursor->Setup Catalyst (S,S)-RuCl(p-cymene)[TsDPEN] Catalyst->Setup Base HCOONa Base->Setup Solvent H₂O Solvent->Setup Stir Stir at 40°C for 12h Setup->Stir Quench Quench with Brine Stir->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product (S)-4-Hydroxy-5-methyl-2-hexanone Purify->Product

Caption: Workflow for the asymmetric synthesis of (S)-4-Hydroxy-5-methyl-2-hexanone.

Materials & Reagents
  • 5-Methyl-2,4-hexanedione (1.0 eq)

  • [(S,S)-TsDPEN]RuCl(p-cymene) (0.005 eq, 0.5 mol%)

  • Formic acid / Triethylamine azeotrope (5:2 mixture) or Sodium Formate (HCOONa) (2.0 eq)

  • Degassed, deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2,4-hexanedione (1.0 eq) and the ruthenium catalyst (0.005 eq).

  • Reaction Initiation: Add degassed water to the flask, followed by the formate source (e.g., sodium formate, 2.0 eq).

  • Execution: Vigorously stir the biphasic mixture at 40°C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with brine and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Application in Target Synthesis: (-)-Frontalin

This compound is an excellent precursor for the synthesis of various natural products. A classic example is its use in the synthesis of (-)-Frontalin, an aggregation pheromone of the Southern Pine Beetle.[15][16][17] The existing stereocenter at C4 masterfully dictates the stereochemistry of the final bicyclic acetal structure.

Synthetic Pathway Diagram

G A (S)-4-Hydroxy-5-methyl-2-hexanone B Intermediate Grignard Adduct A->B 1. MeMgBr 2. H₃O⁺ workup C Dihydroxyketone Intermediate B->C Deprotection (if necessary) D (-)-Frontalin C->D Acid-catalyzed Intramolecular Cyclization

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 4-Hydroxy-5-methyl-2-hexanone. This small, polar ketone presents unique challenges for retention and detection in conventional chromatographic systems. The prescribed protocol utilizes reversed-phase chromatography with a C18 stationary phase and a gradient mobile phase of acetonitrile and acidified water. We detail the rationale behind the selection of chromatographic parameters, a step-by-step experimental protocol, and a complete method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Background

This compound (C₇H₁₄O₂) is a functionalized aliphatic ketone with a molecular weight of approximately 130.18 g/mol .[4][5] Its structure, containing both a hydroxyl (-OH) and a carbonyl (C=O) group, renders it a relatively polar molecule with a low octanol-water partition coefficient (logP ≈ 0.6 - 1.0).[4][6] Such properties can make it challenging to retain on standard reversed-phase HPLC columns, often leading to elution near the solvent front and poor resolution from other polar impurities.[7][8]

Furthermore, the analyte lacks a strong chromophore, as the carbonyl group in an aliphatic ketone exhibits only a weak, symmetry-forbidden n→π* electronic transition at approximately 280 nm.[9] A more intense absorption occurs in the far-UV region (<200 nm), which can be difficult to measure due to solvent and buffer interference.[10][11][12]

This guide addresses these challenges by presenting an optimized reversed-phase HPLC method. The methodology is designed to achieve adequate retention, symmetrical peak shape, and sensitive detection, providing a reliable analytical tool for quantitative analysis. The subsequent validation protocols ensure the method's performance is characterized and deemed suitable for its intended purpose, adhering to the rigorous standards of the pharmaceutical industry.[13][14]

Chromatographic Principle: Reversed-Phase HPLC

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most widely used mode for the analysis of small organic molecules.[15][16] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.

  • Analyte Retention: this compound, being a polar molecule, will have a limited affinity for the non-polar C18 stationary phase. Its retention is primarily governed by the hydrophobic interactions between its alkyl backbone and the C18 chains.

  • Mobile Phase Influence: The mobile phase consists of a polar aqueous component and a less polar organic modifier (acetonitrile). By starting with a high percentage of the aqueous component, the polarity of the mobile phase is maximized, which encourages the analyte to interact with the stationary phase, thereby increasing retention. A gradient elution, where the percentage of the organic modifier is gradually increased, will then decrease the mobile phase polarity, causing the analyte to elute from the column.[16][17]

  • Peak Shape Control: The addition of a small amount of acid (0.1% formic acid) to the mobile phase serves two purposes: it sharpens the chromatographic peaks by suppressing potential interactions between the analyte's hydroxyl group and residual silanols on the silica-based stationary phase, and it provides a consistent pH to ensure reproducible retention times.

Experimental Protocol and Conditions

Analyte Properties
PropertyValueSource
Chemical NameThis compound[4]
Molecular FormulaC₇H₁₄O₂[6]
Molecular Weight130.18 g/mol [5]
Polarity (logP)~0.6[4]
Recommended HPLC Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column thermostat, and DAD/VWD.
Stationary Phase C18 Column (e.g., Zorbax Eclipse Plus C18, Waters Symmetry C18), 4.6 x 150 mm, 5 µmA standard C18 phase provides sufficient hydrophobicity for retaining the analyte.[16]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterAcidified aqueous phase to control pH and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient Elution See Table belowA gradient is necessary to ensure the analyte is retained and then eluted effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
UV Detection 210 nmThis wavelength offers a compromise between sensitivity and baseline noise for an aliphatic ketone.[9]
Run Time 15 minutesSufficient for elution and column re-equilibration.

Table: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 50 50
10.1 95 5

| 15.0 | 95 | 5 |

Step-by-Step Protocol

1. Mobile Phase Preparation: a. To prepare Mobile Phase A, add 1.0 mL of formic acid to a 1 L volumetric flask and dilute to the mark with HPLC-grade water. b. Filter through a 0.45 µm membrane filter and degas using sonication or vacuum. c. Mobile Phase B is HPLC-grade acetonitrile.

2. Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent). c. Sonicate for 5 minutes to ensure complete dissolution.

3. Working Standard and Calibration Curve Preparation: a. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

4. Sample Preparation: a. Accurately weigh the sample material and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). b. Vortex and sonicate as needed to ensure complete dissolution. c. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC System Setup and Sequence: a. Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved. b. Set up the injection sequence, starting with a blank (diluent), followed by the calibration standards, and then the samples.

Method Validation Protocol (ICH Q2(R1))

A full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[1][3] The following experiments are based on ICH Q2(R1) guidelines.[2]

Workflow for Analytical Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analytical Target Profile Select Select Column & Mobile Phase Dev->Select Optimize Optimize Gradient & Conditions Select->Optimize Spec Specificity Optimize->Spec Transfer to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Final Validated Method for Routine Use LOD->Final Validation Complete

Caption: Workflow from method development to validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and a standard solution. Spike the analyte into the placebo.Peak for this compound should be free from interference at its retention time. Peak purity index > 0.995.
Linearity Analyze at least five concentrations across the proposed range (e.g., 1-100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range Confirmed by linearity, accuracy, and precision data.The specified range over which the method is linear, accurate, and precise.
Accuracy Analyze samples of known concentration (spiked placebo) at three levels (e.g., 80%, 100%, 120% of target) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat repeatability on a different day with a different analyst/instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD (combining both sets) ≤ 2.0%.
LOD & LOQ Based on the signal-to-noise ratio (S/N) of injections at low concentrations.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. The LOQ must be demonstrated with acceptable precision and accuracy.
System Suitability Inject a standard solution five times before starting the analytical run.Tailing Factor: ≤ 2.0. Theoretical Plates: ≥ 2000. RSD of Peak Area: ≤ 2.0%.

Data Analysis and Interpretation

System Suitability

Before any sample analysis, system suitability must be confirmed. This ensures the chromatographic system is performing adequately. A standard solution (e.g., 25 µg/mL) is injected multiple times, and the parameters listed in the validation table are checked against their acceptance criteria.

Quantification

A calibration curve is generated by plotting the peak area of the analyte against its known concentration for each calibration standard. A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of this compound in any unknown sample is then calculated using this equation.

Overall Analytical Workflow

G Sample Receive Sample Prep Prepare Standard & Sample Solutions (Weigh, Dissolve, Filter) Sample->Prep Inject Inject into HPLC System Prep->Inject Acquire Data Acquisition (Chromatogram) Inject->Acquire Integrate Peak Integration (Area, RT) Acquire->Integrate Calc Calculate Concentration (vs. Calibration Curve) Integrate->Calc Report Generate Report Calc->Report

Caption: Step-by-step analytical procedure overview.

Discussion and Alternative Detection

The primary analytical challenge for this compound is its weak UV absorbance. While detection at 210 nm is proposed, users may experience a high baseline noise, which will affect the Limit of Quantification (LOQ). If higher sensitivity is required, alternative detection methods should be considered:

  • Refractive Index (RI) Detector: RI detection is a universal method for non-absorbing compounds. However, it is not compatible with gradient elution and is generally less sensitive than UV detection.

  • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector compatible with gradient elution and is more sensitive than RI for non-volatile analytes.

  • Mass Spectrometry (MS): The most powerful detection method. An MS detector, particularly with electrospray ionization (ESI), would provide excellent sensitivity and selectivity, confirming both the identity (by mass-to-charge ratio) and quantity of the analyte. For method development with MS, a volatile buffer system like ammonium formate or ammonium acetate should be used instead of formic acid if operating in negative ion mode.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. By employing a standard C18 column with a gradient elution of acetonitrile and acidified water, the method achieves successful retention and separation. The provided protocol for method validation, based on ICH Q2(R1) guidelines, ensures that the method's performance is thoroughly evaluated and documented, making it suitable for implementation in a regulated quality control environment. For applications requiring lower detection limits, coupling this separation method with a mass spectrometer is recommended.

References

The Strategic Utility of 4-Hydroxy-5-methyl-2-hexanone in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Scaffold

In the landscape of pharmaceutical development, the efficient construction of stereochemically complex molecules is a paramount challenge. Chiral β-hydroxy ketones are valuable building blocks that serve as versatile precursors to a variety of essential structural motifs found in biologically active compounds. Among these, 4-Hydroxy-5-methyl-2-hexanone stands out as a readily accessible and highly useful intermediate. Its inherent chirality and dual functionality—a hydroxyl group and a ketone—provide multiple handles for subsequent stereocontrolled transformations.

This guide provides a detailed exploration of the applications of this compound in the synthesis of critical pharmaceutical intermediates, specifically focusing on the preparation of chiral 1,3-amino alcohols and 1,3-diols. These structural motifs are at the core of numerous therapeutics, including antiviral agents. We will delve into the underlying principles of the synthetic strategies and provide detailed protocols to facilitate their implementation in a research and development setting.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.187 g/mol [1][2]
CAS Number 38836-21-4[1][2]
Boiling Point 199.5 °C at 760 mmHg[2]
Density 0.933 g/cm³[2]
Flash Point 78 °C[2]
Refractive Index 1.429[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

Protocol 1: Asymmetric Synthesis of (R)-4-Hydroxy-5-methyl-2-hexanone

The enantioselective synthesis of the title compound is the crucial first step. A well-established and efficient method is the organocatalyzed asymmetric aldol condensation between isobutyraldehyde and acetone, utilizing L-proline as the chiral catalyst. This approach is lauded for its operational simplicity and use of readily available, inexpensive starting materials.[3]

Causality of Experimental Choices:

  • L-proline as Catalyst: L-proline mimics the action of aldolase enzymes by forming a chiral enamine intermediate with acetone. This enamine then attacks the aldehyde from a specific face, directed by a hydrogen-bond complex, thereby inducing high enantioselectivity.[3]

  • Acetone as Solvent and Reagent: Using acetone in large excess serves both as a reactant and the reaction solvent, driving the equilibrium towards product formation.

  • Room Temperature Reaction: The reaction proceeds efficiently at ambient temperature, obviating the need for energy-intensive heating or cooling.

Experimental Protocol:
  • To a round-bottomed flask, add L-proline (0.2 mmol).

  • Add acetone (25 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add isobutyraldehyde (1 mmol) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess acetone under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane:ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield (R)-4-hydroxy-5-methyl-2-hexanone as a colorless oil.

Expected Outcome: This protocol typically yields the product with high enantiomeric excess (>95% ee).

Application I: Synthesis of Chiral 1,3-syn-Amino Alcohols – Core of HIV Protease Inhibitors

Chiral 1,3-amino alcohols are privileged structures in medicinal chemistry, most notably forming the backbone of several HIV protease inhibitors such as Ritonavir and Lopinavir. The stereochemical arrangement of the hydroxyl and amino groups is critical for their binding to the enzyme's active site and, consequently, their therapeutic efficacy. A highly efficient method for the stereoselective synthesis of 1,3-syn-amino alcohols from β-hydroxy ketones is the directed reductive amination.[4][5]

Workflow for Directed Reductive Amination

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_ketone This compound step1 Imine Formation start_ketone->step1 start_amine Primary Amine (R-NH2) start_amine->step1 step2 Chelation with Ti(OiPr)4 step1->step2 Intermediate Imino Alcohol step3 Diastereoselective Reduction (PMHS) step2->step3 Titanium Chelate final_product 1,3-syn-Amino Alcohol step3->final_product Stereoselective Hydride Delivery

Caption: Workflow for the synthesis of 1,3-syn-amino alcohols.

Protocol 2: Directed Reductive Amination

This protocol is adapted from the work of Menche and colleagues and demonstrates the conversion of a β-hydroxy ketone to a 1,3-syn-amino alcohol.[4]

Causality of Experimental Choices:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): This Lewis acid serves a dual purpose. It catalyzes the formation of the imine from the ketone and the primary amine. Subsequently, it forms a rigid six-membered chelate with the hydroxyl group and the imine nitrogen of the intermediate. This chelation locks the conformation of the molecule, allowing for a highly diastereoselective hydride attack.

  • Polymethylhydrosiloxane (PMHS): PMHS is a mild, inexpensive, and safe reducing agent. The hydride is delivered from the less sterically hindered face of the chelated imine, resulting in the desired syn stereochemistry.

Experimental Protocol:
  • Dissolve the (R)-4-Hydroxy-5-methyl-2-hexanone (1.0 mmol) and the desired primary amine (e.g., benzylamine, 1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add Ti(OiPr)₄ (1.2 mmol) dropwise to the solution at room temperature.

  • Stir the mixture for 1-2 hours to facilitate imine formation.

  • Add PMHS (2.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Filter the resulting suspension through a pad of Celite® to remove titanium salts.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1,3-syn-amino alcohol.

Expected Outcome: This protocol provides good to excellent yields and high diastereoselectivity (syn:anti ratio >95:5).

Application II: Synthesis of Chiral 1,3-syn-Diols

Chiral 1,3-diols are another class of indispensable building blocks in the synthesis of natural products and pharmaceuticals, including polyketide antibiotics and statin drugs.[6][7] The diastereoselective reduction of β-hydroxy ketones is a cornerstone strategy for accessing these motifs. The Narasaka-Prasad reduction is a classic example that provides excellent stereocontrol.[6]

Transformation to Chiral 1,3-Diols

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product start_ketone This compound step1 Chelation with Et2BOMe start_ketone->step1 step2 Reduction with NaBH4 step1->step2 Boron Chelate final_product 1,3-syn-Diol step2->final_product Intramolecular Hydride Delivery

Caption: Synthesis of 1,3-syn-diols via diastereoselective reduction.

Protocol 3: Diastereoselective Reduction to a 1,3-syn-Diol

This general protocol illustrates the Narasaka-Prasad reduction for achieving a syn-1,3-diol.

Causality of Experimental Choices:

  • Diethylmethoxyborane (Et₂BOMe): This reagent forms a stable six-membered chelate with the β-hydroxy ketone. This chelation directs the subsequent reduction.

  • Sodium borohydride (NaBH₄): This common reducing agent provides the hydride. The boron chelate facilitates an intramolecular delivery of the hydride to the carbonyl group, leading to the formation of the syn-diol with high diastereoselectivity.[6]

  • Cryogenic Conditions (-78 °C): Performing the reaction at low temperatures is crucial to enhance the stability of the boron chelate and maximize the diastereoselectivity of the reduction.

Experimental Protocol:
  • Dissolve (R)-4-Hydroxy-5-methyl-2-hexanone (1.0 mmol) in a mixture of anhydrous tetrahydrofuran (THF, 5 mL) and methanol (5 mL) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add diethylmethoxyborane (1.1 mmol, typically as a 1 M solution in THF) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to allow for chelate formation.

  • Add sodium borohydride (1.5 mmol) portion-wise, ensuring the temperature remains below -70 °C.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction by adding acetic acid, followed by hydrogen peroxide to oxidize the boron species.

  • Allow the mixture to warm to room temperature and then extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,3-syn-diol.

Conclusion

This compound is a powerful and versatile chiral building block in pharmaceutical synthesis. Its straightforward asymmetric synthesis and the ability to undergo highly stereoselective transformations make it an ideal starting point for constructing complex chiral molecules. The protocols detailed herein for the synthesis of 1,3-syn-amino alcohols and 1,3-syn-diols highlight its strategic importance in accessing key structural motifs present in a wide array of therapeutic agents, particularly antivirals. By leveraging the principles of chelation-controlled reactions, researchers can efficiently and reliably incorporate this valuable intermediate into their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-5-methyl-2-hexanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic protocols and improve yields.

Introduction

This compound is a valuable chiral building block in organic synthesis, notably used as an intermediate in the production of fragrances and flavors.[1][] The most common and efficient laboratory-scale synthesis is the aldol condensation reaction between isobutyraldehyde and acetone.[3][4] This reaction, while straightforward in principle, can present several challenges that affect both the yield and purity of the final product. This guide will address these common issues with practical, evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound via the aldol condensation of isobutyraldehyde and acetone.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low to no yield is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits.

1. Reagent Quality and Stoichiometry:

  • Purity of Reactants: Ensure that your isobutyraldehyde and acetone are of high purity. Isobutyraldehyde is prone to oxidation to isobutyric acid, which can interfere with the reaction. Use freshly distilled isobutyraldehyde if possible.

  • Catalyst Activity: The choice and quality of the catalyst are critical. For enantioselective synthesis, L-proline is a common choice.[4] Ensure the catalyst is dry and has not been deactivated. For base-catalyzed reactions using KOH or NaOH, ensure the base is not old or has absorbed significant atmospheric CO2.

  • Solvent Purity: The solvent, typically acetone in this reaction as it also serves as a reactant, should be dry. Water can interfere with the enolate formation.

2. Reaction Conditions:

  • Temperature Control: The initial aldol addition is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[3] Allowing the reaction to warm to room temperature too quickly can lead to the formation of undesired byproducts.

  • Reaction Time: The reaction is often stirred for an extended period, such as 24 hours, to ensure completion.[3] Inadequate reaction time will result in a low yield.

3. Work-up Procedure:

  • Inefficient Extraction: Ensure proper phase separation during the extraction process. Emulsions can form, trapping the product in the aqueous layer. Breaking emulsions with brine or by adding more organic solvent can help.

  • Product Loss During Purification: The final product is often purified by column chromatography.[3] Choosing the right solvent system (e.g., a gradient of hexane:ethyl acetate) is crucial to separate the product from unreacted starting materials and byproducts effectively.

Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low or No Yield reagent_quality Check Reagent Purity (Aldehyde, Acetone, Catalyst) start->reagent_quality Start Here reaction_conditions Verify Reaction Conditions (Temperature, Time) reagent_quality->reaction_conditions Reagents OK sub_reagent1 Distill Isobutyraldehyde reagent_quality->sub_reagent1 sub_reagent2 Use Fresh/Dry Catalyst & Solvent reagent_quality->sub_reagent2 workup Review Work-up & Purification reaction_conditions->workup Conditions Correct sub_conditions1 Maintain 0°C Initially reaction_conditions->sub_conditions1 sub_conditions2 Ensure 24h Stirring reaction_conditions->sub_conditions2 sub_workup1 Optimize Extraction (Break Emulsions) workup->sub_workup1 sub_workup2 Refine Chromatography (Solvent System) workup->sub_workup2 end_node Improved Yield workup->end_node Procedures Optimized

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products, Especially the Dehydrated Aldol Condensation Product

Question: My reaction mixture shows significant amounts of 5-methyl-3-hexen-2-one. How can I prevent this dehydration?

Answer: The formation of the α,β-unsaturated ketone, 5-methyl-3-hexen-2-one, is a common side reaction resulting from the dehydration of the initial aldol addition product.[5] This is particularly prevalent when the reaction is heated.[5]

1. Temperature Control:

  • Avoid High Temperatures: The aldol condensation (dehydration) is often promoted by heat.[5] Maintaining a low temperature throughout the reaction and work-up will minimize the formation of this byproduct. If your protocol involves heating, consider if it's necessary or if a longer reaction time at a lower temperature could suffice.

2. Catalyst Choice and Concentration:

  • Base Strength: Strong bases can more readily promote the elimination of water. If using a strong base like NaOH or KOH, ensure it is used in catalytic amounts and that the temperature is strictly controlled.

  • Acid-Catalyzed Conditions: While less common for this specific synthesis, acid-catalyzed aldol reactions can also lead to dehydration.

3. Work-up Conditions:

  • Neutralization: During the work-up, promptly neutralize the reaction mixture to quench the catalyst and prevent further reactions. A mild acid, like a saturated solution of ammonium chloride, is often used.

Minimizing Dehydration Byproduct
ParameterRecommended ActionRationale
Temperature Maintain 0°C during addition, and room temperature for the remainder of the reaction.Dehydration is an elimination reaction that is favored at higher temperatures.
Catalyst Use a milder catalyst if possible (e.g., L-proline for asymmetric synthesis).Stronger bases can more readily abstract the α-proton, initiating elimination.
Work-up Quench the reaction with a mild acid (e.g., sat. NH₄Cl) before solvent removal.This neutralizes the catalyst, preventing further dehydration during concentration.
Issue 3: Poor Enantioselectivity in Asymmetric Synthesis

Question: I am using L-proline as a catalyst to obtain the (R)-enantiomer, but the enantiomeric excess (ee) is low. How can I improve it?

Answer: Achieving high enantioselectivity in the L-proline catalyzed aldol reaction depends on the precise control of the reaction environment to favor the formation of the desired chiral enamine intermediate.[4]

1. Catalyst Loading and Purity:

  • Optimal Catalyst Loading: The amount of L-proline used can impact the enantioselectivity. While catalytic, the optimal loading should be determined experimentally, typically ranging from 10-30 mol%.

  • Catalyst Purity: Ensure the L-proline is of high purity and the correct enantiomer.

2. Solvent Effects:

  • Solvent Choice: The reaction is often run with acetone as both a reactant and solvent. Using a co-solvent can sometimes influence the stereochemical outcome. However, for this specific reaction, neat acetone is common.

  • Absence of Water: Water can interfere with the formation of the key hydrogen-bonded transition state that directs the stereochemistry. Ensure all reagents and glassware are dry.

3. Temperature:

  • Low Temperature: Running the reaction at lower temperatures (e.g., 0°C or even -10°C) can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Key Factors for High Enantioselectivity

enantioselectivity high_ee High Enantiomeric Excess (ee) catalyst Catalyst Integrity (Purity, Loading) high_ee->catalyst solvent Anhydrous Conditions high_ee->solvent temperature Low Reaction Temperature high_ee->temperature sub_catalyst Use high-purity L-proline (10-30 mol%) catalyst->sub_catalyst sub_solvent Use dry acetone solvent->sub_solvent sub_temp Maintain 0°C or lower temperature->sub_temp

Caption: Factors influencing enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the L-proline catalyzed aldol reaction?

A1: The L-proline catalyzed reaction proceeds through a chiral enamine intermediate. Acetone reacts with the secondary amine of L-proline to form an enamine. A hydrogen bond between the carboxylic acid of the proline and the incoming isobutyraldehyde directs the aldehyde to one face of the enamine, leading to an enantioselective C-C bond formation. Hydrolysis then releases the chiral β-hydroxyketone product and regenerates the catalyst.[4]

Q2: Can I use a different ketone instead of acetone?

A2: Yes, other ketones can be used, but this will result in a different product. The reaction works best with ketones that have α-hydrogens and are not overly sterically hindered. Using a different ketone will also introduce challenges in "crossed" aldol reactions, such as self-condensation of the ketone.[5]

Q3: My product appears to be an oil, but the literature reports a solid. Why is this?

A3: this compound is typically a liquid or low-melting solid at room temperature.[1] If you are expecting a solid and have an oil, it could be due to impurities depressing the melting point. Further purification by column chromatography or distillation may be necessary.

Q4: What analytical techniques are best for characterizing the product and determining yield?

A4: The product can be characterized using ¹H and ¹³C NMR spectroscopy, as well as IR spectroscopy.[4][6] The enantiomeric excess can be determined using polarimetry or chiral gas chromatography (GC).[4]

Q5: Are there alternative synthesis routes?

A5: While the aldol condensation is common, other routes exist. For instance, a Grignard reaction between an appropriate Grignard reagent and an aldehyde, followed by oxidation, can yield similar structures.[7][8] Another approach involves the Sharpless dihydroxylation of silyl enol ethers.[9]

Experimental Protocol: Asymmetric Aldol Synthesis

This protocol is a representative example for the enantioselective synthesis of (R)-4-hydroxy-5-methyl-2-hexanone.

Materials:

  • L-proline

  • Acetone (dry)

  • Isobutyraldehyde (freshly distilled)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, dissolve L-proline (0.2 mmol) in acetone (25 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add isobutyraldehyde (1 mmol) dropwise to the stirred solution.

  • Allow the mixture to stir at room temperature for 24 hours.

  • After 24 hours, evaporate the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane:ethyl acetate as the eluent, to obtain the pure product.[3]

References

Technical Support Center: Purification of Crude 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals tackling the purification of crude 4-Hydroxy-5-methyl-2-hexanone. This polar hydroxyketone, often synthesized via aldol condensation, presents unique challenges in column chromatography due to its dual functional groups and the potential for co-eluting impurities or diastereomers.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to achieve high-purity isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective stationary phase for purifying this compound?

A1: Standard silica gel (SiO₂) of 230-400 mesh is the most commonly used and effective stationary phase for this application.[3] Its polar surface interacts well with the hydroxyl and ketone moieties of the target molecule, allowing for separation based on polarity.[4] Silica is slightly acidic, which can sometimes cause issues, but it is generally the best starting point.[3] If your compound shows signs of degradation on silica (see Troubleshooting Problem #4), neutral alumina can be considered as an alternative.[5]

Q2: How do I select the optimal mobile phase (solvent system) for my separation?

A2: The key is to use Thin-Layer Chromatography (TLC) for initial screening. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the this compound.[6] This Rƒ value typically ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front or sticking indefinitely to the stationary phase.

A common and effective starting point is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] Vary the ratio (e.g., 90:10, 80:20, 70:30 Hexanes:Ethyl Acetate) until the target Rƒ is achieved.

Q3: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from the column. What's happening and how do I fix it?

A3: This is a classic sign of strong, undesirable interactions between your polar compound and the acidic silanol groups on the silica gel surface.[5][6] The hydroxyl group of your molecule is particularly prone to this. To fix this, you need to modify your mobile phase. Adding a small amount (0.5-1%) of a more polar solvent like methanol can often sharpen the bands by competing for the highly active sites on the silica.[7] Alternatively, if the tailing is severe, adding a trace amount of a base like triethylamine (0.1-0.5%) can deactivate the acidic sites, leading to much-improved peak shape.[6]

Q4: Should I use an isocratic or a gradient elution for this purification?

A4: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution (constant solvent composition): This is ideal if your TLC analysis shows the target compound is well-separated from all impurities with a single solvent system. It is simpler to run and more reproducible.

  • Gradient Elution (gradually increasing solvent polarity): This is highly recommended if your crude material contains both less polar and more polar impurities.[8] You would start with a low-polarity mobile phase to elute the non-polar impurities first, then gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to elute your target compound, and finally, more polar impurities. This approach saves time and solvent while often improving overall separation.[9]

Visual Workflow: The Purification Pathway

G Figure 1: General Workflow for Purification cluster_0 Preparation & Planning cluster_1 Execution cluster_2 Analysis & Final Product TLC 1. Mobile Phase Scouting (via TLC) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Crude Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (via TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: Poor Separation of Product from Impurities or Diastereomers
  • Symptoms: Fractions contain a mixture of your target compound and a closely eluting impurity. On TLC, the spots are overlapping or very close together (ΔRƒ < 0.1).

  • Root Causes & Solutions:

    • Non-Optimal Mobile Phase Selectivity: The polarity of your solvent system may not be sufficient to resolve the compounds.

      • Action: Change the solvent selectivity. If you are using Hexanes/Ethyl Acetate, try switching to a system with Hexanes/Diethyl Ether or Hexanes/Dichloromethane.[8] Sometimes, changing the solvent class can alter the specific interactions with the stationary phase and improve separation where simply adjusting ratios fails.[10]

    • Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.

      • Action: Reduce the amount of sample loaded. A general rule is to use a silica gel-to-crude sample weight ratio of 30:1 for easy separations and up to 100:1 for difficult ones.[11]

    • Poor Packing: The column was not packed uniformly, leading to channeling and band broadening.

      • Action: Repack the column carefully using the slurry method (see Protocol 2). Ensure there are no air bubbles or cracks.[3][12]

Problem 2: The Compound Will Not Elute from the Column
  • Symptoms: After eluting with many column volumes of solvent, TLC analysis of the fractions shows no sign of your product.

  • Root Causes & Solutions:

    • Mobile Phase Polarity is Too Low: The solvent system is not strong enough to move the polar hydroxyketone down the column.

      • Action: Gradually and systematically increase the polarity of your mobile phase.[8] If running isocratically with 80:20 Hexanes:EtOAc, switch to 70:30, then 60:40, and so on. This is effectively a step-gradient.

    • Compound Decomposition: The compound may be unstable on the acidic silica gel.

      • Action: Test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely.[5] Consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica with triethylamine.[5]

Problem 3: The Compound Elutes Too Quickly (With the Solvent Front)
  • Symptoms: Your product is found in the very first fractions, often co-eluting with non-polar impurities. The Rƒ on your scouting TLC was likely too high (>0.5).

  • Root Causes & Solutions:

    • Mobile Phase Polarity is Too High: The eluent is too strong, washing all compounds through the column with little interaction.

      • Action: Decrease the polarity of the mobile phase. If you used 70:30 Hexanes:EtOAc, try 80:20 or 90:10. You are aiming for an Rƒ of 0.2-0.3.[6]

Problem 4: Irregular Elution and Distorted Bands
  • Symptoms: The colored/UV-active band of your compound becomes tilted or jagged as it moves down the column. Collected fractions are inconsistently pure.

  • Root Causes & Solutions:

    • Improper Column Packing: Air bubbles, cracks, or an uneven silica bed surface cause the solvent to flow unevenly.

      • Action: This is usually unrecoverable for the current run. The column must be repacked. Follow the slurry packing protocol (Protocol 2) meticulously. Tapping the column gently during packing helps create a uniform bed.[4]

    • Disturbance During Loading: The top surface of the silica bed was disturbed when adding the sample or the initial eluent.

      • Action: Always add a thin layer (approx. 0.5 cm) of sand on top of the packed silica to protect the surface.[11] When adding solvent, let it run gently down the inner wall of the column instead of pouring it directly onto the sand.[12]

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Decision Tree start_node What is the primary issue? problem_node1 Poor or No Separation start_node->problem_node1 problem_node2 Compound Behavior Issue start_node->problem_node2 problem_node3 Physical Column Issue start_node->problem_node3 problem_node problem_node cause_node cause_node solution_node solution_node cause_node1_1 Wrong Selectivity or Overloaded Column problem_node1->cause_node1_1 ΔRf < 0.1 cause_node2_1 Mobile Phase Too Weak or Compound Decomposing problem_node2->cause_node2_1 Not Eluting cause_node2_2 Mobile Phase Too Strong problem_node2->cause_node2_2 Eluting Too Fast cause_node2_3 Strong Silica Interaction problem_node2->cause_node2_3 Peak Tailing cause_node3_1 Poor Packing Technique problem_node3->cause_node3_1 Cracks or Channels solution_node1_1 Change Solvent System (e.g., EtOAc -> Et2O) or Reduce Sample Load cause_node1_1->solution_node1_1 solution_node2_1 Increase Polarity (Gradient) or Check Stability (2D TLC) cause_node2_1->solution_node2_1 solution_node2_2 Decrease Polarity cause_node2_2->solution_node2_2 solution_node2_3 Add Modifier to Eluent (e.g., 1% MeOH or 0.1% Et3N) cause_node2_3->solution_node2_3 solution_node3_1 Repack Column Carefully (Slurry Method) cause_node3_1->solution_node3_1

Caption: A decision tree to diagnose common column chromatography problems.

Quantitative Data Summary

Table 1: Properties of Common Solvents for Normal-Phase Chromatography

SolventPolarity IndexEluting Strength (on Silica)Boiling Point (°C)Notes
Hexanes0.1Very Low69Common non-polar base solvent.
Dichloromethane (DCM)3.1Medium40Good for dissolving crude samples and as a mid-polarity component.
Diethyl Ether2.8Medium35Offers different selectivity compared to ethyl acetate. Very volatile.
Ethyl Acetate (EtOAc)4.4Medium-High77The most common polar co-solvent with hexanes.
Acetone5.1High56Often too polar for initial elution but can be used in small amounts.
Methanol (MeOH)5.1Very High65Used as a strong eluent or as a modifier (0.5-2%) to reduce tailing.

Note: Polarity Index is a relative measure of a solvent's polarity. Eluting strength increases with polarity in normal-phase chromatography.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Preparation: Secure a glass column of appropriate size vertically to a clamp stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[4][11] Add a thin (~0.5-1 cm) layer of sand on top of the plug.

  • Make the Slurry: In a separate beaker, measure the required amount of silica gel (e.g., 50g for 1g of crude material). Add your initial, least polar eluting solvent (e.g., 90:10 Hexanes:EtOAc) and stir gently to create a homogenous, pourable slurry without lumps.[11] The consistency should be like thin honey.

  • Pouring: Fill the column about one-third full with the same solvent.[3] Place a funnel on top and begin pouring the silica slurry into the column.

  • Packing: As you pour, continuously drain solvent from the stopcock to encourage the silica to settle. Gently and continuously tap the side of the column with a piece of rubber tubing to dislodge air bubbles and ensure a tightly packed, uniform bed.[4]

  • Finalizing: Once all the slurry is added and the silica has settled, add another thin layer of sand to the top to protect the surface.[11]

  • Equilibration: Flush the packed column with 2-3 column volumes of the initial eluting solvent, ensuring the solvent level never drops below the top layer of sand.[12] This completes the packing and equilibrates the stationary phase.

Protocol 2: Sample Loading Methods

A. Wet Loading (for samples readily soluble in the mobile phase)

  • Dissolve your crude sample in the absolute minimum amount of the mobile phase (or a slightly more polar solvent like DCM if necessary, but keep the volume minimal).[13]

  • Carefully drain the solvent in the column until it is just level with the top sand layer.

  • Using a pipette, carefully add the dissolved sample solution evenly onto the sand surface. Try not to disturb the bed.[13]

  • Open the stopcock and allow the sample solution to absorb completely into the silica bed.

  • Gently add a small amount of fresh eluent, wash the sides, and let it absorb again. Repeat this step twice to ensure all the sample is loaded in a tight, narrow band.[13]

B. Dry Loading (Recommended for samples with poor solubility)

  • Dissolve your crude sample in a volatile solvent (like DCM or acetone) in a round-bottom flask.

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the flask.[11]

  • Swirl the mixture to ensure the sample is evenly distributed on the silica.

  • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder.[13]

  • Gently pour this powder onto the top layer of sand in your prepared column.

  • Carefully add the mobile phase and proceed with the elution.

References

Technical Support Center: Resolving Co-elution in the GC Analysis of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the gas chromatography (GC) analysis of 4-Hydroxy-5-methyl-2-hexanone. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-elution—a common issue where two or more compounds exit the GC column at the same time, resulting in overlapping peaks that compromise identification and quantification.[1]

This guide provides a structured, in-depth approach to troubleshooting, moving from simple parameter adjustments to advanced method development strategies.

Section 1: Understanding the Analyte: this compound

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound (C7H14O2, MW: 130.18 g/mol ). Its structure presents unique challenges for GC analysis:

  • Polarity : The presence of both a ketone and a hydroxyl group makes the molecule polar. This necessitates a polar GC column for effective separation, based on the principle that "likes dissolves like."[2]

  • Hydrogen Bonding : The hydroxyl (-OH) group is an active hydrogen site, prone to forming hydrogen bonds. This can lead to poor peak shape (tailing) and potential adsorption onto active sites within the GC inlet or column.[3]

  • Chirality : The carbon atom bonded to the hydroxyl group is a chiral center. This means this compound exists as a pair of enantiomers. If your synthesis is not stereospecific or if you are analyzing it in a biological matrix, you may be dealing with a racemic mixture. Standard GC columns will not separate these enantiomers, leading to inherent co-elution.[4][5]

Section 2: FAQs - First-Line Troubleshooting

This section addresses the most common initial questions when co-elution is suspected.

Q1: What are the primary indicators of co-elution in my chromatogram?

A1: The most obvious sign is a peak with a "shoulder" or a distorted, non-symmetrical shape.[1] However, perfect co-elution can yield a symmetrical peak that is actually composed of multiple analytes. If you have a mass spectrometry (MS) or diode array detector (DAD), you can check for peak purity. With an MS detector, the mass spectrum will change across the peak if it is impure.[1][6] With a DAD, the UV spectra will differ.[6]

Q2: I see a broad or tailing peak for this compound. Is this a co-elution problem?

A2: Not necessarily, but it's a related issue. Peak tailing for this specific molecule is often caused by unwanted interactions between the polar hydroxyl group and active sites in the GC system (e.g., dirty inlet liner, column contamination).[7] This can sometimes mask an underlying co-elution problem. Before optimizing for co-elution, perform inlet maintenance: replace the septum, O-ring, and inlet liner. Using a deactivated liner is highly recommended. You can also clip the first 10-15 cm from the column's inlet side to remove non-volatile residues.

Q3: My peaks are co-eluting. What is the simplest instrumental parameter I can change to try and fix it?

A3: The oven temperature program is the most powerful and easily adjustable parameter for improving resolution.[8][9] A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which often improves the separation of closely eluting compounds.[10] For early eluting peaks, lowering the initial oven temperature can also significantly enhance resolution.[11]

Section 3: In-Depth Troubleshooting and Method Development

If initial adjustments don't resolve the issue, a more systematic approach is required.

Q4: How exactly does adjusting the oven temperature program improve resolution?

A4: Temperature directly influences an analyte's vapor pressure and its partitioning between the carrier gas (mobile phase) and the column coating (stationary phase).[12]

  • Lowering Initial Temperature: This increases the retention (capacity factor, k') of volatile compounds. For peaks eluting early in the run, this provides more time for separation to occur.[11] A rule of thumb states that for every 15°C decrease in oven temperature, retention time roughly doubles, which can dramatically impact resolution.[8]

  • Slowing the Ramp Rate: A slower ramp (e.g., from 15°C/min to 5°C/min) allows analytes more time to interact with the stationary phase. This is particularly effective for resolving compounds that elute in the middle of the chromatogram.[9][10]

Parameter AdjustmentPrimary EffectBest For Resolving...
Decrease Initial Temperature Increases retention of early eluting peaks.Peaks at the beginning of the chromatogram.
Decrease Ramp Rate Increases overall separation time and interaction.Peaks in the middle of the temperature program.
Increase Final Hold Time Ensures high-boiling compounds elute.Removing late-eluting contaminants ("baking out").

Q5: Can I optimize the carrier gas flow rate to resolve my peaks?

A5: Yes, but its effect is often less pronounced than temperature. Every column has an optimal linear velocity (or flow rate) where it achieves maximum efficiency (narrowest peaks).[13] Deviating too far from this optimum can broaden peaks and reduce resolution.

  • Too Low Flow Rate: Leads to broader peaks due to longitudinal diffusion and excessively long analysis times.[14]

  • Too High Flow Rate: Reduces interaction time with the stationary phase, which can decrease resolution, although it shortens analysis time.[15] You can experimentally determine the optimal flow rate by performing several runs at different flow rates (e.g., 20, 30, 40 cm/s for helium) and observing the effect on resolution.[16]

Q6: I've optimized my temperature program and flow rate, but co-elution persists. When should I consider changing the GC column?

A6: You should change the column when resolution cannot be achieved by adjusting operational parameters. This indicates a fundamental lack of selectivity , meaning the stationary phase chemistry is not capable of differentiating between the co-eluting analytes.[6][17]

Section 4: Advanced Strategies for Persistent Co-elution

Q7: How do I select the correct stationary phase for this compound?

A7: The key is to match the polarity of the stationary phase to your analyte. Since this compound is polar, a polar stationary phase is the best choice.[17]

  • Mid-Polar Phases (e.g., 5% Phenyl-Methylpolysiloxane): These are a good starting point but may not provide sufficient selectivity if the co-eluting impurity is also polar.

  • Polar Phases (e.g., Polyethylene Glycol - PEG, often called "WAX" columns): These are highly recommended for separating polar compounds like alcohols and ketones. The strong dipole-dipole interactions they promote can effectively resolve molecules with similar boiling points but different polarities.

  • Highly Polar Phases (e.g., Cyanopropyl-based phases): These offer a different selectivity and are excellent for separating compounds based on differences in polarizability and dipole moment.[2]

G start Co-elution Observed q_polarity Is the co-eluting compound known? start->q_polarity a_yes Yes q_polarity->a_yes a_no No q_polarity->a_no q_boiling_point Are boiling points similar? a_yes->q_boiling_point q_selectivity Select phase with different selectivity. (e.g., PEG or Cyanopropyl) a_no->q_selectivity recommend_polar Use a Polar Phase (e.g., WAX/PEG) to maximize dipole interactions. q_selectivity->recommend_polar a_bp_yes Yes q_boiling_point->a_bp_yes a_bp_no No q_boiling_point->a_bp_no a_bp_yes->recommend_polar recommend_nonpolar Standard non-polar or mid-polar phase may work if boiling points are very different. a_bp_no->recommend_nonpolar

Caption: Decision tree for GC stationary phase selection.

Q8: Could the co-eluting peak be an enantiomer of my target compound? How can I separate enantiomers?

A8: Yes, this is a strong possibility. Standard GC columns are achiral and cannot separate enantiomers. To resolve them, you have two primary options:

  • Use a Chiral GC Column: These columns contain a chiral stationary phase, most commonly a cyclodextrin derivative.[4][18][19] These phases form temporary, diastereomeric complexes with the enantiomers, allowing them to be separated. For a ketone/alcohol like yours, a derivatized beta- or gamma-cyclodextrin column would be an excellent choice.[4]

  • Derivatization with a Chiral Reagent: You can react your sample with an optically pure chiral derivatizing agent to form diastereomers.[20] These diastereomers have different physical properties and can be separated on a standard (achiral) GC column. For the hydroxyl group, an agent like (S)-(-)-1-phenylethyl isocyanate could be used.[20]

Q9: Can non-chiral derivatization help with co-elution?

A9: Absolutely. Derivatization is a powerful technique to improve chromatography for polar molecules.[21] By reacting the active hydroxyl group, you can:

  • Increase Volatility and Thermal Stability: This leads to sharper, more symmetrical peaks.[3][22]

  • Alter Selectivity: The chemical modification changes the molecule's properties, which can shift its retention time significantly, potentially moving it away from the co-eluting interference.[3]

A common method is silylation , which replaces the active hydrogen on the -OH group with a non-polar trimethylsilyl (TMS) group.[22] Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are highly effective.[22]

Section 5: Experimental Protocols

Protocol 1: Optimizing the GC Oven Temperature Program

This protocol provides a systematic way to optimize your temperature program for better resolution.

  • Scouting Run: Start with a generic, fast program to see where all peaks elute.

    • Initial Temp: 40°C, hold 1 min.

    • Ramp: 15°C/min to 250°C (or the column's max temp).

    • Final Hold: 5 min.

  • Identify Critical Pair: Locate the co-eluting or most poorly resolved pair of peaks. Note the oven temperature at which they elute.

  • Optimize Initial Temperature: If the critical pair is at the beginning, lower the initial temperature. Try starting at 35°C or 30°C. This will push the early peaks further apart.[11]

  • Optimize Ramp Rate: The optimal ramp rate is often about 10°C per hold-up time (tM) of the column.[9] For a more empirical approach, if your critical pair elutes at 150°C, try a slower ramp rate in that region. You can use a multi-ramp program:

    • Initial Temp: 40°C, hold 1 min.

    • Ramp 1: 20°C/min to 130°C (fast, to save time).

    • Ramp 2: 5°C/min to 170°C (slow, through the critical region).

    • Ramp 3: 20°C/min to 250°C, hold 5 min.[11]

  • Evaluate: Compare the resolution from the new program to the original. Repeat adjustments as necessary.

Caption: Workflow for optimizing the GC oven temperature program.

Protocol 2: Sample Derivatization via Silylation

This protocol is for masking the polar hydroxyl group to improve peak shape and alter retention.

Reagents & Materials:

  • Sample containing this compound.

  • Silylating Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane catalyst).

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).

  • Heated reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Prepare a solution of your sample in the anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Reagent Addition: In a reaction vial, add 100 µL of the sample solution. To this, add 100 µL of the BSTFA + 1% TMCS reagent.

  • Reaction: Cap the vial tightly. Heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC. Inject 1 µL of the derivatized solution.

  • Important Note: The resulting TMS-ether derivative is less polar. You may need to adjust your temperature program accordingly (it will likely elute earlier). Avoid using "WAX" columns for silylated analytes, as they can react with the stationary phase.[22]

References

Technical Support Center: Optimization of Enantioselective Aldol Condensations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enantioselective aldol condensations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these powerful carbon-carbon bond-forming reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven insights. Our goal is to not only provide solutions but also to explain the causality behind experimental choices, empowering you to achieve high yields and excellent stereocontrol in your reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during enantioselective aldol condensations. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low Yield of the Desired Aldol Adduct

Q: My reaction is showing low conversion to the desired aldol product. What are the likely causes and how can I improve the yield?

A: Low yield is a frequent challenge and can stem from several factors, ranging from reactant purity to suboptimal reaction conditions.

Probable Causes & Solutions:

  • Competing Side Reactions: The primary culprits for low yields are often undesired side reactions such as self-aldolization of the donor ketone or aldehyde, and subsequent condensation (dehydration) of the aldol product.[1][2]

    • Solution: To minimize self-condensation, especially in crossed aldol reactions, you can employ strategies like using a non-enolizable carbonyl compound (e.g., an aromatic aldehyde) as the electrophile.[3] Alternatively, the pre-formation of the enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA) before adding the second carbonyl compound can ensure only one nucleophile is present.[3] For proline-catalyzed reactions, slow addition of the enolizable component can also suppress self-condensation.[3]

  • Catalyst Inactivity or Inhibition: The catalyst may not be functioning optimally. This can be due to impurities in the reagents or solvent, or the presence of inhibitors. For instance, metal ions in tap water can inhibit organocatalysts like proline derivatives.[4]

    • Solution: Ensure all reagents and solvents are of high purity and are appropriately dried, as water can sometimes decrease the reaction rate.[5] If using aqueous media, deionized water is generally superior to tap water.[4] In cases where metal ion contamination is suspected, the addition of a chelating agent like EDTA can sometimes restore catalyst activity.[4]

  • Unfavorable Reaction Equilibrium: The aldol addition is a reversible reaction. The equilibrium may not favor the product under your current conditions.

    • Solution: Driving the reaction forward by removing a product can be effective. If the aldol adduct can be dehydrated to an α,β-unsaturated carbonyl compound, heating the reaction can make this irreversible step pull the initial equilibrium towards the product side.[3]

  • Suboptimal Temperature: Temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition.[3] Conversely, a temperature that is too low may result in sluggish or stalled reactions.

    • Solution: A systematic temperature screen is advisable. For many organocatalyzed reactions, starting at room temperature and then adjusting is a good practice. Some highly selective reactions require sub-ambient temperatures (e.g., -15 °C to -35 °C) to achieve optimal results.[6]

Issue 2: Poor Enantioselectivity (Low % ee)

Q: I'm obtaining the desired product, but the enantiomeric excess (% ee) is low. How can I improve the stereocontrol?

A: Achieving high enantioselectivity is the core goal. Low % ee indicates that the transition states leading to the two enantiomers are not sufficiently different in energy.

Probable Causes & Solutions:

  • Solvent Effects: The choice of solvent is crucial as it can significantly influence the catalyst's conformation and the stability of the diastereomeric transition states.[7][8] Protic solvents like methanol can sometimes lead to poor stereocontrol in proline-catalyzed reactions, while dipolar aprotic solvents like DMSO or DMF are often preferred.[9]

    • Solution: Screen a range of solvents. For proline-catalyzed reactions, mixtures of solvents can be beneficial. For example, a combination of acetone and chloroform has been shown to be optimal for certain substrates.[2] Interestingly, water or water/methanol mixtures can be highly effective in specific cases, improving both reactivity and stereoselectivity through hydrogen bonding interactions that stabilize the transition state.[7][10]

  • Catalyst Choice and Loading: The catalyst itself is the primary driver of stereoselectivity. Simple catalysts like L-proline might not be optimal for all substrate combinations.

    • Solution: Explore different catalysts. A wide array of proline derivatives and other organocatalysts have been developed to address the limitations of L-proline.[5][6] Adjusting the catalyst loading can also have an impact, though its effect is often more pronounced on reaction rate than on enantioselectivity.

  • Temperature: Lowering the reaction temperature generally enhances enantioselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT).

    • Solution: Conduct the reaction at a lower temperature. If room temperature gives poor results, try 0 °C or lower. Be aware that this will likely decrease the reaction rate, so longer reaction times may be necessary.[6]

  • Presence of Water: The role of water is complex. While it can be a beneficial solvent or co-solvent in some systems, its presence in anhydrous reactions can sometimes be detrimental to enantioselectivity by interfering with the catalyst-substrate assembly.[5]

    • Solution: If your protocol calls for anhydrous conditions, ensure that all glassware is oven-dried and reagents and solvents are properly dried. Conversely, for reactions designed to run in the presence of water, its addition is critical.[11]

Issue 3: Complex Product Mixture and Purification Challenges

Q: My crude reaction mixture is showing multiple spots on TLC, and I'm struggling to purify the final product. What should I do?

A: A complex product mixture is often a result of the issues mentioned above (side reactions, low selectivity). Purification can be further complicated by the properties of the aldol product itself.

Probable Causes & Solutions:

  • Multiple Aldol Products: In crossed aldol reactions where both reactants are enolizable, a mixture of up to four products can form.[12]

    • Solution: As mentioned in Issue 1, use a non-enolizable aldehyde or pre-form one enolate to ensure selectivity.[3] Careful control over the order of addition of reagents is also crucial.[3]

  • Product Instability: Aldol adducts, particularly β-hydroxy aldehydes and ketones, can be unstable. They might dehydrate on silica gel during column chromatography, leading to the formation of the α,β-unsaturated product as an impurity.[13]

    • Solution: If dehydration on silica is a problem, consider "base-washing" the column by flushing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[13] This can neutralize the acidic sites on the silica gel. Alternatively, purification by recrystallization or using a different stationary phase like alumina might be effective.[13] In some cases, protecting the hydroxyl group before purification can be a viable strategy.[13]

  • Product is an Oil: Not all aldol products are crystalline solids, making purification by recrystallization impossible.

    • Solution: For oily products, column chromatography is the most common purification method.[3] If that proves difficult, other techniques like extraction or distillation (if the product is volatile and thermally stable) can be considered.[3]

Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of my enantioselective aldol reaction? A1: Thin-Layer Chromatography (TLC) is a common method for monitoring reaction progress by observing the consumption of the limiting reactant (usually the aldehyde). However, for more detailed kinetic analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often using chiral columns, are invaluable for tracking the formation of the product and determining the enantiomeric excess simultaneously.[14][15] Infrared (IR) spectroscopy can also be used to track the reaction by monitoring the disappearance of the aldehyde C-H stretch or the appearance of the alcohol O-H stretch.[16]

Q2: What is the typical catalyst loading for a proline-catalyzed aldol reaction? A2: Catalyst loading can vary significantly depending on the specific substrates and reaction conditions. It typically ranges from 5 mol% to 30 mol%.[5][6] While higher catalyst loadings can increase the reaction rate, they also increase cost. It is always best to start with a literature precedent and then optimize the loading for your specific system. For some highly efficient catalyst systems, loadings as low as 3 mol% have been reported to be effective.[5]

Q3: Can I use acetone as both a reactant and a solvent? A3: Yes, using a large excess of the ketone donor, such as acetone, as the solvent is a very common strategy.[5] This approach helps to maximize the concentration of the nucleophile, pushing the equilibrium towards the product and minimizing the self-aldolization of the aldehyde acceptor.[1][2]

Q4: My aldehyde is not very reactive. How can I improve its conversion? A4: The reactivity of the aldehyde (the electrophile) is key. Electron-deficient aldehydes (e.g., those with nitro groups) are generally more reactive than electron-rich ones.[17] If you are working with a less reactive aldehyde, you may need to use more forcing conditions, such as a higher catalyst loading, a more reactive catalyst, or a higher reaction temperature. However, be mindful that these changes can negatively impact selectivity.[5][6]

Q5: What is the Zimmerman-Traxler model and why is it important? A5: The Zimmerman-Traxler model is a widely accepted transition state model that rationalizes the stereochemical outcome of aldol reactions involving metal enolates.[18] It proposes a six-membered, chair-like transition state involving the metal cation, the enolate oxygen, and the aldehyde oxygen. The substituents on the enolate and aldehyde prefer to occupy pseudo-equatorial positions to minimize steric hindrance, which in turn dictates the relative stereochemistry (syn or anti) of the product. Understanding this model is crucial for predicting and controlling diastereoselectivity.[19]

Experimental Protocols & Data

Protocol 1: General Procedure for a Proline-Catalyzed Aldol Reaction

This protocol is a general starting point and should be optimized for specific substrates.

  • To a clean, dry vial, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the ketone (5.0 to 10.0 equiv). If the ketone is a liquid, it can often serve as the co-solvent.

  • Add the chosen solvent (e.g., DMSO, CHCl₃, or a mixture) to achieve the desired concentration (typically 0.1 M to 1.0 M with respect to the aldehyde).

  • Add (S)-proline or another organocatalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction by TLC or HPLC until the limiting aldehyde is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or Et₂O) three times.[2][20]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2][20]

  • Purify the crude product by flash column chromatography or recrystallization.

Table 1: Influence of Solvent on a Model Proline-Catalyzed Aldol Reaction
EntrySolventYield (%)ee (%)
1Benzene>99>99
2CH₂Cl₂9596
3THF9898
4CH₃CN9896
5DMSO99>99
6DMF99>99
7H₂O/MeOH9380

Data adapted from representative studies to illustrate trends.[7][21] Actual results will vary with substrates.

Visualizations

Proline Catalysis Workflow

This diagram illustrates the key steps in the widely accepted enamine mechanism for proline-catalyzed aldol reactions.[5][16]

Proline_Catalysis cluster_cycle Catalytic Cycle Ketone Ketone (Donor) Iminium Iminium Ion Ketone->Iminium Aldehyde Aldehyde (Acceptor) Adduct_Iminium Aldol Adduct (Iminium form) Aldehyde->Adduct_Iminium Proline (S)-Proline Proline->Iminium - H2O Enamine Enamine (Nucleophile) Iminium->Enamine - H+ Enamine->Adduct_Iminium Adduct_Iminium->Proline + H2O Product β-Hydroxy Ketone (Product) Adduct_Iminium->Product Hydrolysis

Caption: The catalytic cycle of a proline-mediated aldol reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues in enantioselective aldol reactions.

Troubleshooting_Aldol cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low % ee cluster_purification Troubleshooting Purification Start Reaction Start Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Low Conversion LowEE Low % ee Problem->LowEE Good Conversion, Poor Selectivity ComplexMix Complex Mixture / Purification Issues Problem->ComplexMix Multiple Products CheckPurity Check Reagent Purity & Anhydrous Conditions LowYield->CheckPurity LowerTemp Lower Temperature LowEE->LowerTemp ControlSelectivity Improve Selectivity (e.g., non-enolizable aldehyde) ComplexMix->ControlSelectivity OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp ChangeSolvent Change Solvent / Increase Concentration OptimizeTemp->ChangeSolvent CheckSideReactions Address Side Reactions (e.g., slow addition) ChangeSolvent->CheckSideReactions Success Optimized Reaction CheckSideReactions->Success ScreenSolvents Screen Solvents (aprotic vs. protic) LowerTemp->ScreenSolvents ScreenCatalysts Screen Catalysts (Proline Derivatives) ScreenSolvents->ScreenCatalysts CheckWater Verify Role of Water (anhydrous vs. additive) ScreenCatalysts->CheckWater CheckWater->Success NeutralizeSilica Neutralize Silica Gel (Et3N wash) ControlSelectivity->NeutralizeSilica TryRecrystallization Try Recrystallization NeutralizeSilica->TryRecrystallization TryRecrystallization->Success

Caption: A decision tree for troubleshooting aldol condensation issues.

References

Technical Support Center: Synthesis of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the side reactions encountered during the synthesis of 4-Hydroxy-5-methyl-2-hexanone. This document is structured to provide immediate, actionable insights in a question-and-answer format, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient laboratory method is a crossed Aldol Addition reaction.[1] This reaction involves the nucleophilic addition of an enolate, generated from acetone, to the carbonyl carbon of isobutyraldehyde.[2] The reaction can be catalyzed by either a base (e.g., NaOH, KOH) or, for better control and enantioselectivity, an organocatalyst such as L-proline.[2][3]

Q2: What are the most common side reactions I should be aware of?

The primary side reactions that can significantly impact yield and purity are:

  • Dehydration: The β-hydroxy ketone product can easily eliminate water to form the conjugated α,β-unsaturated ketone, 5-methyl-3-hexen-2-one.[4][5] This is often the most significant byproduct.

  • Self-Condensation of Acetone: Acetone can react with itself to form diacetone alcohol, which can then dehydrate to mesityl oxide.

  • Self-Condensation of Isobutyraldehyde: Since isobutyraldehyde possesses an α-hydrogen, it can undergo self-condensation, although this is often suppressed by specific reaction conditions.[4][5]

  • Further Condensation Reactions: The α,β-unsaturated byproducts can sometimes react further with enolates, leading to higher molecular weight impurities that complicate purification.[5]

Q3: Why is temperature control so critical in this synthesis?

Temperature is the primary lever to control the selectivity between the desired aldol addition and the undesired dehydration (condensation) reaction. Aldol additions are often reversible and thermodynamically controlled at lower temperatures. The subsequent dehydration step typically requires a higher activation energy, often provided by heating.[1][5] Therefore, maintaining low temperatures (e.g., 0 °C to room temperature) favors the formation and isolation of the desired this compound product.[6]

Q4: What is the purpose of using a large excess of acetone in the reaction?

Using acetone in large excess serves two strategic purposes. Firstly, it acts as both a reactant and the solvent, simplifying the reaction setup. Secondly, and more importantly, it leverages Le Châtelier's principle to maximize the formation of the acetone enolate and drive the reaction towards the desired crossed-aldol product. This high concentration of acetone statistically suppresses the self-condensation of the more valuable reagent, isobutyraldehyde.[4]

Section 2: Reaction Pathways Overview

The synthesis of this compound is a competition between the desired addition reaction and several off-target pathways. Understanding these pathways is key to troubleshooting and optimizing the reaction.

Desired Pathway: Aldol Addition

The intended reaction involves the formation of an acetone enolate which then acts as a nucleophile, attacking the electrophilic carbonyl of isobutyraldehyde to form the target β-hydroxy ketone.

G Acetone Acetone Enolate Acetone Enolate (Nucleophile) Acetone->Enolate Deprotonation Isobutyraldehyde Isobutyraldehyde Product This compound Isobutyraldehyde->Product C-C Bond Formation Catalyst Catalyst (e.g., L-Proline) Catalyst->Enolate Enolate->Product C-C Bond Formation

Caption: Desired Aldol Addition Pathway.

Competing Side Reaction Pathways

Several competing reactions can occur simultaneously, reducing the yield and purity of the desired product. The most prevalent is the dehydration of the product, followed by self-condensation of the starting materials.

G cluster_main Main Reaction cluster_side Side Reactions Reactants Acetone + Isobutyraldehyde Product This compound Reactants->Product Aldol Addition AcetoneSelf Diacetone Alcohol Reactants->AcetoneSelf Acetone Self-Condensation AldehydeSelf Isobutyraldehyde Dimer Reactants->AldehydeSelf Aldehyde Self-Condensation Dehydrated 5-methyl-3-hexen-2-one (α,β-Unsaturated Ketone) Product->Dehydrated Dehydration (-H₂O)

Caption: Key Side Reaction Pathways.

Section 3: Troubleshooting Guide

Problem 1: My yield is low, and TLC/GC analysis shows a major, less polar byproduct.

  • Probable Cause: This is the classic signature of product dehydration. The resulting α,β-unsaturated ketone (5-methyl-3-hexen-2-one) is less polar than the desired hydroxy-ketone and will have a higher Rf value on a TLC plate. This is typically caused by:

    • Excessive Temperature: The reaction was allowed to get too warm, or local hotspots occurred during reagent addition. The conditions needed for dehydration are often only slightly more vigorous than for the addition itself.[5]

    • Prolonged Reaction Time: Leaving the reaction to stir for too long, even at room temperature, can lead to gradual dehydration.

    • Harsh Workup: Using strongly acidic or basic conditions during the aqueous workup can catalyze the elimination of water.

  • Recommended Solution:

    • Strict Temperature Control: Begin the addition of isobutyraldehyde at 0 °C using an ice bath. Allow the reaction to warm slowly to room temperature, but monitor it closely.

    • Reaction Monitoring: Use TLC or GC to track the consumption of the starting aldehyde and the formation of the product. Stop the reaction once the aldehyde is consumed to prevent subsequent dehydration of the product.

    • Neutral Workup: Quench the reaction and perform the extraction under neutral or mildly acidic conditions (e.g., using a saturated ammonium chloride solution) to avoid base- or acid-catalyzed dehydration.

Problem 2: My final product is contaminated with multiple, unidentified byproducts.

  • Probable Cause: A complex mixture often points to self-condensation reactions.[5]

    • Self-Condensation of Isobutyraldehyde: This occurs if the concentration of the acetone enolate is not high enough to react with all the aldehyde as it's added.

    • Self-Condensation of Acetone: While less common when acetone is used in excess, it can still occur, especially at higher temperatures.

  • Recommended Solution:

    • Ensure Acetone Excess: Use acetone as the solvent to ensure it is in large molar excess (typically 10-20 equivalents or more relative to the aldehyde).[4]

    • Controlled Aldehyde Addition: Add the isobutyraldehyde slowly and dropwise to the acetone/catalyst mixture. This maintains a low instantaneous concentration of the aldehyde, ensuring it is more likely to react with the abundant acetone enolate rather than with itself.

    • Maintain Low Temperature: As with preventing dehydration, lower temperatures slow down all reaction rates, including the undesired self-condensation pathways.

Problem 3: I'm having difficulty purifying the product by column chromatography.

  • Probable Cause: The side products, particularly the dehydrated ketone, may have a polarity close to the desired product, leading to poor separation.

  • Recommended Solution:

    • Optimize Solvent System: Use a shallow gradient of ethyl acetate in hexanes (or heptanes). Start with a low polarity mobile phase (e.g., 5% EtOAc in Hexanes) to elute the least polar impurities first, then gradually increase the polarity to elute your product. A typical gradient might run from 5% to 25% ethyl acetate.[6]

    • Consider a Different Stationary Phase: If silica gel provides poor separation, consider using alumina or a diol-bonded silica phase, which can offer different selectivity for ketones and alcohols.

    • Re-evaluate the Reaction: The best way to simplify purification is to improve the reaction itself. If the reaction mixture is too complex, revisit the troubleshooting steps for temperature control and reagent stoichiometry to generate a cleaner crude product.

Section 4: Reference Experimental Protocol (L-Proline Catalysis)

This protocol describes an enantioselective synthesis which offers excellent control over the reaction, thereby minimizing side products.[2]

Materials & Equipment

  • Isobutyraldehyde (freshly distilled)

  • Acetone (reagent grade, dry)

  • L-Proline

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-proline (0.2 mmol).

  • Solvent/Reagent Addition: Add acetone (25 mL). Cool the mixture to 0 °C in an ice bath with stirring.

    • Scientist's Note: Cooling the mixture before adding the aldehyde is crucial to control the initial exothermic reaction and prevent the formation of dehydration byproducts.

  • Aldehyde Addition: Slowly add isobutyraldehyde (1.0 mmol) dropwise to the stirring mixture over 5-10 minutes.

    • Scientist's Note: Slow addition ensures that the concentration of the aldehyde remains low, favoring the crossed-aldol reaction over self-condensation.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 24 hours.[6] Monitor the reaction progress by TLC (stain with KMnO₄ or p-anisaldehyde).

  • Workup: Once the isobutyraldehyde is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acetone.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (1 x 15 mL).

    • Scientist's Note: The NH₄Cl wash is a mild quenching agent that removes the proline catalyst without creating harsh pH conditions that could cause product dehydration.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

Purification

  • Purify the crude oil via flash column chromatography on silica gel using a gradient of hexane:ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) to afford the pure this compound.[6]

Section 5: Key Compound Data Summary

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)Role in Synthesis
AcetoneCH₃COCH₃58.0856Reactant / Solvent
Isobutyraldehyde(CH₃)₂CHCHO72.1164Reactant
This compound (CH₃)₂CHCH(OH)CH₂COCH₃ 130.18 199.5 [7]Desired Product
5-Methyl-3-hexen-2-one(CH₃)₂C=CHCH₂COCH₃112.17~158-160Dehydration Byproduct
Diacetone Alcohol(CH₃)₂C(OH)CH₂COCH₃116.16166Acetone Self-Condensation Byproduct

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (e.e.). Achieving high stereoselectivity is paramount, and this guide provides a systematic, symptom-based approach to troubleshooting your chiral syntheses.

Initial Diagnosis: A Symptom-Based Troubleshooting Flowchart

Before diving into specific protocols, use this flowchart to navigate to the most relevant section based on your experimental observations. This structured approach helps to logically narrow down the potential causes of suboptimal enantioselectivity.

Troubleshooting_Flow start Start: Low Enantiomeric Excess (e.e.) Observed final_check Are you confident in your analytical method (e.g., Chiral HPLC/GC)? start->final_check q_conversion What is the reaction conversion? q_reproducibility Is the low e.e. reproducible? q_conversion->q_reproducibility Variable symptom1 Symptom A: High Conversion, Consistently Low e.e. q_conversion->symptom1 High symptom2 Symptom B: Low Conversion, Low e.e. q_conversion->symptom2 Low q_reproducibility->symptom1 Yes symptom3 Symptom C: Inconsistent e.e. between runs q_reproducibility->symptom3 No cause1a Potential Causes: - Competing Background Reaction - Suboptimal Temperature/Solvent - Incorrect Catalyst/Ligand Purity symptom1->cause1a cause2a Potential Causes: - Catalyst Deactivation/Poisoning - Poor Reagent Quality - Fundamentally Incorrect Conditions symptom2->cause2a cause3a Potential Causes: - Inconsistent Reagent Quality - Sensitivity to Trace Impurities (Air/H2O) - Inconsistent Temperature Control symptom3->cause3a validate_analytics Go to Section 4: Analytical & Post-Reaction Pitfalls final_check->validate_analytics No proceed Proceed with Troubleshooting final_check->proceed Yes proceed->q_conversion

Caption: Initial diagnostic flowchart for troubleshooting low e.e.

Section 1: Catalyst and Reagent Integrity

The heart of any asymmetric reaction is the chiral catalyst and the quality of the reagents. Issues in this area are a primary cause of poor performance.

Q1: My catalyst is from a commercial source, but the e.e. is much lower than the literature value. Could the catalyst still be the problem?

A: Absolutely. This is a common and critical point to verify. The purity and integrity of the chiral catalyst or ligand are paramount.[1]

  • Causality: The precise three-dimensional structure of a catalyst or ligand creates the chiral environment necessary for stereoselection.[2][3] Even minor impurities or degradation can disrupt this environment. For catalysts formed in situ, the purity of the precursors is equally critical.[4] Many organometallic catalysts are also highly sensitive to air and moisture, which can lead to deactivation or the formation of less selective species.[1]

  • Troubleshooting Steps:

    • Verify Enantiomeric Purity: If possible, verify the enantiomeric purity of the catalyst or ligand itself using a suitable analytical method (e.g., Chiral HPLC). Commercial batches can vary.

    • Use a Fresh Batch: If you suspect degradation, use a freshly opened bottle of the catalyst or ligand. Compare its performance to the batch yielding poor results under identical conditions.

    • Handle with Care: Always handle air- and moisture-sensitive catalysts and ligands under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]

Q2: I am using a non-enantiopure ligand/catalyst. Shouldn't my product's e.e. be directly proportional to the e.e. of my catalyst?

A: Not necessarily. The relationship between the enantiomeric excess of the catalyst (e.e.cat) and the product (e.e.prod) can deviate from linearity. This phenomenon is known as a "Non-Linear Effect" (NLE).[5]

  • Causality: NLEs arise when catalyst molecules aggregate.[6] For example, a catalyst ML* (where M is a metal and L* is a chiral ligand) might form dimers. With a non-enantiopure ligand (a mix of L_R and L_S), three types of dimers can form: homochiral dimers (M_2L_R L_R and M_2L_S L_S) and a heterochiral or meso dimer (M_2L_R L_S).

    • Positive NLE (+)-NLE (Asymmetric Amplification): If the heterochiral (meso) dimer is less reactive or completely unreactive, the chiral ligands are sequestered in this inactive "reservoir." This increases the enantiopurity of the remaining active monomeric or homochiral dimeric catalyst, leading to a product e.e. that is higher than the ligand's e.e.[7]

    • Negative NLE (–)-NLE (Asymmetric Depletion): If the heterochiral dimer is more reactive than the homochiral dimers, it will preferentially form the racemic product, leading to a product e.e. that is lower than the ligand's e.e.[8]

  • Implication: If you observe an unexpectedly low e.e., you may be experiencing a negative non-linear effect. This is a mechanistic insight, suggesting that catalyst aggregation is occurring and the heterochiral species is highly active.

Q3: Could impurities in my substrate or achiral reagents be the cause of low e.e.?

A: Yes, impurities are a frequent culprit. Asymmetric reactions can be highly sensitive to trace contaminants.[9]

  • Causality:

    • Substrate Impurities: Achiral impurities in the substrate can sometimes react competitively in an uncatalyzed or achiral pathway, diluting the enantiopurity of the final product.[9]

    • Reagent Impurities: Impurities like water, peroxides (in solvents like THF), or unknown additives can poison the catalyst or interfere with its mechanism.[10] For instance, water can hydrolyze organometallic catalysts or interfere with hydrogen bonding in organocatalysis.

    • Achiral Additives: Sometimes, even seemingly benign achiral additives (like salts or acids) can have a profound, and sometimes unpredictable, effect on enantioselectivity by altering the catalyst structure or reaction mechanism.[11][12]

  • Troubleshooting Steps:

    • Purify the Substrate: Repurify your starting material via chromatography, distillation, or recrystallization.

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried. Use freshly opened bottles of anhydrous solvents or distill them from an appropriate drying agent.

    • Check Achiral Reagents: Use high-purity grades for all other reagents involved in the reaction.

Section 2: Reaction Conditions

The reaction environment—temperature, solvent, and concentration—plays a critical role in defining the energetic landscape of the chiral transformation.

Q4: My reaction is fast and high-yielding at room temperature, but the e.e. is poor. The literature procedure uses -78 °C. Is temperature really that important?

A: Yes, temperature is one of the most critical parameters influencing enantioselectivity.[10]

  • Causality: Enantioselectivity arises from the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states that lead to the R and S enantiomers. A lower reaction temperature magnifies the impact of this small energy difference, leading to a greater preference for the lower-energy transition state and thus a higher e.e. Conversely, higher temperatures can provide enough thermal energy to overcome this barrier, leading to a more racemic product.[13]

  • Troubleshooting Steps:

    • Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.

    • Maintain Consistent Temperature: Ensure the reaction temperature is stable and uniform. Use a cryostat for precise temperature control, especially for long reactions.

Q5: How do I choose the right solvent? I used a different solvent from the literature and my e.e. dropped significantly.

A: Solvent choice is crucial and non-interchangeable without validation. The solvent can dramatically influence the catalyst's conformation and the stability of the transition states.[10]

  • Causality: The polarity, coordinating ability, and steric bulk of a solvent can alter the catalyst-substrate complex.[14] For example, a coordinating solvent like THF might compete for a metal center, altering the ligand's binding and the resulting chiral pocket. Non-polar solvents like toluene may favor catalyst aggregation, which could be either beneficial or detrimental.

  • Troubleshooting Steps:

    • Screen Solvents: If optimizing, screen a range of solvents with varying properties (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Hexanes).

    • Adhere to Literature: When reproducing a procedure, use the exact same solvent and ensure it is of the same grade and purity.

Illustrative Example: Effect of Reaction Parameters on e.e.
Parameter Condition A Condition B Typical Outcome on e.e.
Temperature 25 °C-78 °Ce.e. often increases significantly at lower temperatures.[10]
Solvent Toluene (non-polar)THF (coordinating)Outcome is system-dependent; can invert or abolish e.e.[10]
Catalyst Loading 1 mol%10 mol%Higher loading can sometimes outcompete a background reaction.[1]

Section 3: Substrate and Product Related Issues

Sometimes, the problem lies with the molecules themselves or what happens to them after they are formed.

Q6: I've optimized everything, but the e.e. won't go above a certain ceiling. Could there be a background reaction?

A: Yes, a competitive, non-selective background reaction is a common cause for an e.e. "ceiling."

  • Causality: The observed e.e. is a composite of the product formed through the desired chiral catalytic pathway and any product formed via an uncatalyzed (or achiral impurity-catalyzed) pathway. If the background reaction is significant, it will continuously produce a racemic mixture, lowering the overall measured e.e.[1]

  • Troubleshooting Steps:

    • Run a Control Experiment: Set up the reaction with all reagents except the chiral catalyst (or ligand). If you observe any product formation, you have a background reaction.

    • Mitigation Strategies:

      • Lower the Temperature: Background reactions often have a higher activation energy and are suppressed more effectively at lower temperatures than the catalyzed pathway.

      • Increase Catalyst Loading: A higher concentration of the active catalyst can sometimes increase the rate of the desired reaction to outcompete the background process.[1]

Q7: My initial e.e. measurement is high, but it decreases after workup or purification. What is happening?

A: You are likely observing product racemization. The newly formed stereocenter may not be stable under the conditions of the workup or purification.[10]

  • Causality: Racemization is the conversion of an enantiopure sample into a 1:1 racemic mixture.[15] This often occurs through a planar, achiral intermediate like an enol, enolate, or carbocation.[16][17] If your product has an acidic proton adjacent to the stereocenter, it can be particularly susceptible to racemization under acidic or basic workup conditions. Purification on silica or alumina gel, which can be acidic, is also a common cause.

  • Troubleshooting Steps:

    • Test Product Stability: Take a sample of your enantioenriched product and subject it to your workup and purification conditions (e.g., stir with aqueous acid/base, or stir with silica gel in your chromatography eluent). Re-measure the e.e. to see if it has decreased.

    • Modify Procedures:

      • Use neutralized silica gel or a less acidic stationary phase like Florisil for chromatography.

      • Perform milder, non-aqueous workups.

      • Avoid excessive heat or prolonged exposure to acidic/basic conditions.

Section 4: Analytical and Purification Challenges

An incorrect e.e. value can be an artifact of the measurement itself. Never trust a result until the analytical method has been validated.

Q8: What are the first things to check if I suspect my chiral HPLC/GC method is giving an inaccurate e.e. value?

A: Rigorous validation of your analytical method is the most critical first step in any troubleshooting effort.[9] An inaccurate method can send you on a wild goose chase optimizing a reaction that is already successful.

  • Causality: Inaccurate e.e. values often stem from poor resolution of enantiomers, non-linear detector responses, or incorrect peak integration.[18]

  • Key Validation Parameters:

    • Resolution (Rs): Ensure you have baseline separation between the two enantiomer peaks. An Rs value > 1.5 is generally required for accurate quantification.[9] If resolution is poor, optimize the mobile phase, flow rate, or column temperature.[18]

    • Peak Integration: Carefully check the integration of your peaks. Ensure the baseline is set correctly and that small shoulders or tailing peaks are integrated consistently.

    • Detector Response: Do not assume the two enantiomers have the same response factor (e.g., UV absorbance). To confirm, you should, if possible, inject an independently prepared, accurately weighed sample of the racemic mixture. The peak areas for the two enantiomers should be identical.

Protocol 1: Basic Validation of a Chiral HPLC Method
  • Prepare a Racemic Standard: Synthesize or purchase a sample of the racemic product. Prepare a solution of known concentration (e.g., 1 mg/mL).

  • Inject and Assess Resolution: Inject the racemic standard onto your chiral column. Adjust the mobile phase (e.g., hexane/isopropanol ratio) and flow rate to achieve baseline separation (Rs > 1.5).[18]

  • Verify 50:50 Response: Integrate the peaks of the racemic standard. The peak areas should be within a tight tolerance (e.g., 49.5-50.5%). If not, your method may have a bias.

  • Confirm with a Scalemic Sample: If available, inject a sample of known, non-racemic composition to confirm the accuracy of the measurement across a different ratio.

HPLC_Validation start Inject Racemic Standard q_resolution Is Resolution (Rs) > 1.5? start->q_resolution optimize Optimize Method: - Change Mobile Phase - Adjust Flow Rate/Temp q_resolution->optimize No q_area Are Peak Areas 50:50 (±0.5%)? q_resolution->q_area Yes optimize->start check_detector Investigate Detector Response or Co-elution q_area->check_detector No valid Method is Validated for Quantification q_area->valid Yes

Caption: Workflow for basic chiral HPLC method validation.

References

Technical Support Center: Stabilizing 4-Hydroxy-5-methyl-2-hexanone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 4-Hydroxy-5-methyl-2-hexanone (CAS 38836-21-4). As a β-hydroxy ketone, this molecule possesses inherent stability challenges that necessitate careful handling and storage to ensure its integrity for experimental use. This document outlines the primary degradation pathways, provides recommended storage protocols, and offers troubleshooting guidance for common issues encountered during its use.

Understanding the Instability of this compound

This compound is susceptible to degradation through several chemical pathways due to the presence of both a hydroxyl (-OH) and a ketone (C=O) functional group in a β-position to each other. Understanding these pathways is critical for developing an effective stabilization strategy.

Primary Degradation Pathways
  • Dehydration (Aldol Condensation Product Elimination): This is one of the most common degradation pathways for β-hydroxy ketones.[1][2][3] Under acidic or basic conditions, or upon heating, the molecule can eliminate a molecule of water to form the α,β-unsaturated ketone, 5-methyl-3-hexen-2-one. This reaction is often referred to as the dehydration of an aldol product.[4]

  • Retro-Aldol Reaction: The aldol addition, which is often the synthetic route to β-hydroxy ketones, is a reversible reaction.[5] Under certain conditions, particularly with basic catalysis, this compound can revert to its starting materials, acetone and isobutyraldehyde.

  • Intramolecular Cyclization: The hydroxyl and ketone groups can potentially undergo an intramolecular reaction to form a cyclic hemiketal. While less common for this specific structure, it remains a theoretical possibility that could impact the purity of the material over time.

  • Oxidation: Ketones are generally considered stable to oxidation. However, the presence of a secondary alcohol group in this compound makes this position susceptible to oxidation, which could lead to the formation of a diketone. The use of antioxidants can be a protective measure against oxidative damage.[6][7][8]

This compound This compound 5-Methyl-3-hexen-2-one + H2O 5-Methyl-3-hexen-2-one + H2O This compound->5-Methyl-3-hexen-2-one + H2O Dehydration (Acid/Base, Heat) Acetone + Isobutyraldehyde Acetone + Isobutyraldehyde This compound->Acetone + Isobutyraldehyde Retro-Aldol Reaction (Base) Cyclic Hemiketal Cyclic Hemiketal This compound->Cyclic Hemiketal Intramolecular Cyclization (Potential) Diketone Diketone This compound->Diketone Oxidation (Oxidizing Agents)

Caption: Potential degradation pathways of this compound.

Recommended Long-Term Storage Protocols

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended. These protocols are designed to mitigate the risks of dehydration, retro-aldol reaction, and oxidation.

ParameterRecommendationRationale
Temperature -20°C or lower (frozen)Reduces the rate of all chemical reactions, including dehydration and retro-aldol.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, thereby preventing oxidation.
Light Exposure Amber vials or stored in the darkProtects the compound from potential light-induced degradation.
pH Neutral (pH 7)Avoids acidic or basic conditions that catalyze dehydration and retro-aldol reactions.[9][10][11]
Container Tightly sealed, high-quality glass vialsPrevents contamination and evaporation of the solvent (if in solution).
Form Neat (undiluted) or in a dry, aprotic solventAvoids the presence of water which can participate in degradation reactions.
Experimental Protocol: Aliquoting and Storing
  • Upon receiving this compound, if it is a large quantity, it is advisable to aliquot it into smaller, single-use volumes under an inert atmosphere. This minimizes the number of freeze-thaw cycles and exposure to air and moisture for the bulk of the material.

  • Use clean, dry amber glass vials with PTFE-lined caps.

  • If storing in solution, use a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane.

  • Before sealing, flush the headspace of the vial with a gentle stream of argon or nitrogen gas.

  • Seal the vials tightly and label them clearly with the compound name, concentration (if in solution), and date.

  • Store the vials at -20°C or below. For very long-term storage, -80°C is preferable.

cluster_receiving Receiving cluster_aliquoting Aliquoting (Inert Atmosphere) cluster_storage Storage Receive Compound Receive Compound Aliquot into single-use vials Aliquot into single-use vials Receive Compound->Aliquot into single-use vials Use amber glass vials Use amber glass vials Aliquot into single-use vials->Use amber glass vials Dissolve in aprotic solvent (optional) Dissolve in aprotic solvent (optional) Use amber glass vials->Dissolve in aprotic solvent (optional) Flush with inert gas Flush with inert gas Dissolve in aprotic solvent (optional)->Flush with inert gas Seal tightly Seal tightly Flush with inert gas->Seal tightly Store at <= -20°C Store at <= -20°C Seal tightly->Store at <= -20°C

Caption: Recommended workflow for aliquoting and storing this compound.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with this compound.

IssuePotential CauseTroubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., GC-MS) Degradation of the compound.1. Confirm Identity of Impurities: Analyze the sample using GC-MS to identify the molecular weight and fragmentation pattern of the unknown peaks. Compare with the expected degradation products (e.g., 5-methyl-3-hexen-2-one).[12][13] 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended protocols (temperature, inert atmosphere, etc.). 3. Check Solvent Purity: If in solution, analyze a blank of the solvent to rule out solvent-derived impurities.
Reduced potency or activity in biological assays Degradation leading to a lower concentration of the active compound.1. Re-qualify the Compound: Use an analytical method like quantitative NMR (qNMR) or chromatography with a fresh reference standard to determine the purity of the stored sample. 2. Prepare Fresh Solutions: If the compound has been stored in solution for an extended period, prepare a fresh solution from a solid, properly stored aliquot.
Visible changes in the sample (e.g., color change, precipitation) Significant degradation or contamination.1. Do Not Use: Discard the sample as its integrity is compromised. 2. Investigate the Cause: Review handling and storage procedures to identify the source of the problem and prevent recurrence.
Inconsistent experimental results Variable purity of the compound between experiments.1. Standardize Aliquoting: Ensure that all experiments are performed with aliquots from the same, properly stored batch. 2. Minimize Freeze-Thaw Cycles: Use single-use aliquots to avoid repeated freezing and thawing which can accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound at 4°C for short-term use?

A1: While 4°C is better than room temperature, for periods longer than a few days, it is highly recommended to store the compound at -20°C or lower to significantly slow down potential degradation reactions.

Q2: Is it necessary to use an inert atmosphere if I am storing the compound as a solid?

A2: Yes, even in solid form, the compound can be susceptible to oxidation over time, especially if the container is not perfectly sealed. Using an inert atmosphere is a best practice to ensure maximum long-term stability.

Q3: I do not have access to an inert gas line. What is the next best option?

A3: If an inert gas is unavailable, ensure the vial is filled as much as possible to minimize the headspace of air and seal it very tightly with a high-quality cap. Store at -80°C if possible to further reduce the rate of potential oxidative degradation.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both separating the parent compound from potential degradation products and for identifying those products based on their mass spectra.[12][13] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used for quantification, provided a suitable method is developed. Proton and Carbon-13 NMR spectroscopy are also valuable for assessing purity and identifying structural changes.

Q5: Are there any chemical stabilizers I can add to my sample?

A5: The addition of chemical stabilizers should be approached with caution as they may interfere with downstream applications. For β-hydroxy ketones, maintaining a neutral pH is a key stabilization strategy. If oxidative degradation is a concern, the addition of a small amount of a radical scavenger antioxidant like Butylated Hydroxytoluene (BHT) could be considered, but its compatibility with your specific experimental system must be verified.[6][7][8]

References

Technical Support Center: Mass Spectrometry Analysis of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for enhancing the detection of 4-Hydroxy-5-methyl-2-hexanone. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the sensitivity of this analyte in mass spectrometry-based assays. Here, we will explore the underlying reasons for these challenges and provide a series of structured troubleshooting guides and advanced protocols to significantly improve your analytical outcomes.

Introduction: The Challenge of Detecting this compound

This compound is a small molecule with a molecular weight of approximately 130.19 g/mol , featuring both a hydroxyl (-OH) and a ketone (C=O) functional group.[1][2] While essential in various research contexts, its structure presents a distinct challenge for sensitive detection by mass spectrometry, particularly with electrospray ionization (ESI). The molecule lacks a readily ionizable functional group, such as a basic amine, which often leads to poor ionization efficiency and, consequently, low sensitivity. This guide provides a systematic approach to overcoming this limitation, from foundational instrument optimization to advanced chemical derivatization strategies.

Part 1: Foundational Troubleshooting & FAQs

This section addresses the most common initial hurdles in a direct question-and-answer format. Before attempting more complex methods, ensuring your fundamental LC-MS parameters are optimized is critical.

Q1: I am seeing a very weak or non-existent signal for this compound. Where do I start?

A1: Start by optimizing your liquid chromatography and MS source conditions. Low signal is often a result of suboptimal ionization or poor chromatographic peak shape.

  • Mobile Phase Composition: The pH of your mobile phase is crucial. For positive ion mode, the addition of a small amount of acid, such as 0.1% formic acid, is recommended to promote protonation of the carbonyl oxygen.[3] For negative ion mode, a weak base or neutral pH might aid in the deprotonation of the hydroxyl group, although this is typically less efficient for alcohols.

  • Solvent Choice: Acetonitrile is often preferred over methanol as the organic solvent in reversed-phase chromatography as it can lead to sharper peaks and lower backpressure. However, test both, as solvent choice can impact ionization efficiency.

  • MS Source Parameters: Systematically optimize the key source parameters.

    • Capillary Voltage: Adjust in increments of 0.5 kV to find the optimal voltage for ion formation without causing in-source fragmentation.

    • Gas Temperatures and Flow Rates: The desolvation gas temperature and flow rate are critical for removing solvent from the ESI droplets. Insufficient desolvation leads to signal suppression, while excessive heat can cause thermal degradation of the analyte.

    • Ion Source Cleaning: A dirty ion source is a common cause of sensitivity loss. Ensure the source components are cleaned regularly according to the manufacturer's guidelines.[4]

Q2: Should I be using positive or negative ion mode for this analyte?

A2: Both modes should be evaluated, but positive ion mode is generally the recommended starting point.

  • Positive Ion Mode (+ESI): The carbonyl oxygen can accept a proton ([M+H]⁺). Additionally, in the presence of alkali metals, you may see adducts like [M+Na]⁺ or [M+K]⁺. While sometimes problematic, these adducts can occasionally provide a more stable and sensitive signal than the protonated molecule.

  • Negative Ion Mode (-ESI): The hydroxyl group can be deprotonated to form [M-H]⁻. However, the pKa of a secondary alcohol is relatively high, making deprotonation less favorable in typical reversed-phase mobile phases.

Q3: My retention time is unstable and shifts between injections. What is the cause?

A3: Retention time instability is almost always a chromatography issue.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common mistake is setting too short of an equilibration time in the gradient program.

  • Mobile Phase Degradation: Mobile phases, especially those containing additives like formic acid in methanol, can degrade over time.[5] It is best practice to prepare mobile phases fresh daily.[5]

  • Temperature Fluctuation: Use a column oven to maintain a stable column temperature. Fluctuations in ambient lab temperature can cause significant retention time shifts.

Part 2: Advanced Strategy - Chemical Derivatization for Maximum Sensitivity

If foundational troubleshooting does not yield the required sensitivity, chemical derivatization is the most powerful solution. This process involves reacting the analyte with a reagent to attach a chemical moiety that has high ionization efficiency.

The Rationale for Derivatization

The goal of derivatizing this compound is to introduce a permanently charged group or a group with very high proton affinity. This strategy directly addresses the molecule's primary weakness—its poor intrinsic ability to ionize.

Derivatization_Workflow cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Execution & Analysis cluster_3 Outcome Analyte This compound (Low MS Signal) Identify_Groups Identify Functional Groups: - Ketone (Carbonyl) - Alcohol (Hydroxyl) Analyte->Identify_Groups Choose_Reagent Select Derivatization Reagent (e.g., Girard's Reagent P for Ketone) Identify_Groups->Choose_Reagent Protocol Execute Derivatization Protocol (Reaction, Cleanup) Choose_Reagent->Protocol LCMS LC-MS/MS Analysis of Derivative Protocol->LCMS Result High Sensitivity Detection (Stable, Ionizable Analyte) LCMS->Result

Targeting the Ketone Group with Girard's Reagent P

The carbonyl group of the ketone is an excellent target for derivatization. Girard's reagents are a class of hydrazine derivatives that react specifically with ketones and aldehydes to form hydrazones. Girard's Reagent P (GP) is particularly effective as it introduces a permanently charged quaternary amine group, ensuring excellent ionization in positive ESI mode.[6]

Derivatization_Reaction struct1 struct1 plus1 plus1 struct1->plus1 struct2 struct2 plus1->struct2 arrow arrow struct2->arrow struct3 struct3 arrow->struct3

Experimental Protocol: Derivatization with Girard's Reagent P

This protocol provides a robust method for derivatizing your analyte for enhanced LC-MS/MS analysis.

Materials:

  • Sample containing this compound (dried down or in a compatible solvent like methanol).

  • Girard's Reagent P (GP).

  • Glacial Acetic Acid.

  • Methanol (LC-MS Grade).

  • Water (LC-MS Grade).

  • Solid Phase Extraction (SPE) cartridges for cleanup (e.g., a mixed-mode cation exchange).

  • Heating block or water bath.

  • Vortex mixer.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent P in methanol. Prepare a 10% (v/v) solution of acetic acid in methanol. These solutions should be made fresh.

  • Sample Preparation: Aliquot your sample into a 1.5 mL microcentrifuge tube. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried sample in 100 µL of the GP reagent solution.

    • Add 10 µL of the 10% acetic acid solution to catalyze the reaction.

    • Vortex the mixture gently for 30 seconds.

    • Seal the tube and heat at 60°C for 60 minutes.

    • After incubation, allow the sample to cool to room temperature.

  • Sample Cleanup (Crucial Step):

    • The reaction mixture will contain excess Girard's reagent, which can suppress the signal of the derivatized analyte and contaminate the MS system. A cleanup step is mandatory.

    • Condition a mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar impurities.

    • Wash with a moderately polar solvent (e.g., methanol) to remove excess, uncharged reagents.

    • Elute the positively charged derivative using an elution solvent, typically methanol containing a small percentage of a strong base like ammonium hydroxide (e.g., 5% NH₄OH in methanol).

  • Final Preparation: Evaporate the elution solvent to dryness and reconstitute the sample in your initial mobile phase for LC-MS injection.

Part 3: Advanced Troubleshooting & FAQs

Q4: My derivatization reaction seems to have low efficiency. What could be wrong?

A4: Low derivatization yield is a common problem with several potential causes:

  • Incorrect pH: The formation of a hydrazone is acid-catalyzed. Ensure you have added the correct amount of acetic acid. Too little acid will result in a slow reaction, while too much can degrade the reagent.

  • Water Content: The reaction produces water as a byproduct and is reversible. If your sample or solvents contain excessive water, it can inhibit the reaction from proceeding to completion. Ensure you are using anhydrous or high-purity solvents.

  • Reagent Degradation: Girard's reagents are sensitive to moisture and can degrade over time. Use a fresh bottle or a properly stored reagent and always prepare solutions immediately before use.

Q5: After derivatization, my chromatogram has a huge background signal and ion suppression.

A5: This is almost always due to insufficient cleanup and excess derivatization reagent being injected into the mass spectrometer.

  • Improve SPE Cleanup: The cleanup step is non-negotiable. Ensure your SPE wash steps are effective at removing the unreacted Girard's reagent without prematurely eluting your derivatized analyte. You may need to optimize the wash and elution solvents for your specific SPE phase.

  • Divert Excess Reagent: If a chromatographic peak for the excess reagent is still present, program your LC's divert valve to send the flow to waste during the elution of that peak, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.

Q6: Can I also derivatize the hydroxyl group?

A6: Yes, the hydroxyl group can also be targeted. Reagents like picolinic acid can be used to derivatize hydroxyl groups, adding a picolinoyl ester that has a high proton affinity.[6] This can be an alternative or complementary strategy. However, attempting to derivatize both the ketone and hydroxyl groups simultaneously can be complex, potentially leading to multiple products and a more challenging analytical method. It is generally advisable to target one functional group with a highly efficient reagent, like using Girard's P for the ketone.[7]

Data Summary: Expected Analytical Parameters

The following table summarizes the expected changes in analytical parameters when moving from the native analyte to its Girard's P derivative.

ParameterNative this compoundGirard's P DerivativeRationale for Improvement
Formula C₇H₁₄O₂[1]C₁₉H₃₀N₃O₂⁺Addition of the Girard's P moiety.
Exact Mass 130.0994[1]336.2333Mass of the derivative is [M_native - O + M_reagent]⁺.
Ionization Mode Positive or NegativePositive Only The derivative contains a permanent positive charge.
Expected m/z [M+H]⁺ = 131.1[M]⁺ = 336.2Direct detection of the pre-charged molecular ion.
Ionization Efficiency Low to ModerateVery High Permanent charge eliminates the need for protonation in the gas phase.
Expected Sensitivity Baseline (e.g., 1x)>50x - 100x Drastic improvement due to high ionization efficiency.

References

Technical Support Center: Synthesis of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-5-methyl-2-hexanone. As a key chiral building block in organic synthesis, ensuring its purity is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its synthesis via the aldol condensation of acetone and isobutyraldehyde.

Understanding the Synthesis: The Aldol Condensation

The synthesis of this compound is most commonly achieved through a crossed aldol condensation between acetone and isobutyraldehyde.[1] This reaction, typically catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), involves the formation of a new carbon-carbon bond between the enolate of acetone and the carbonyl carbon of isobutyraldehyde. For enantioselective synthesis, organocatalysts like L-proline are often employed.[1]

While seemingly straightforward, this reaction can be accompanied by the formation of several impurities that can complicate purification and impact the quality of the final product. Understanding the origin of these impurities is the first step in troubleshooting and optimizing your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurity profile of your reaction will largely depend on the specific conditions used (e.g., temperature, catalyst, reaction time, and stoichiometry). However, the most commonly observed impurities include:

  • Unreacted Starting Materials: Acetone and isobutyraldehyde.

  • Acetone Self-Condensation Products: Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) and its dehydration product, mesityl oxide (4-methyl-3-penten-2-one).

  • Isobutyraldehyde Self-Condensation Product: 3-hydroxy-2,2,4-trimethylpentanal.

  • Dehydration Product: 5-methyl-3-hexen-2-one, formed from the dehydration of the desired product.

  • Higher Order Condensation Products: Though less common due to steric hindrance, further reaction of the desired product with starting materials can occur.[2]

Q2: I see an unexpected peak in my GC-MS analysis. How can I identify it?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying volatile impurities.[3] By comparing the retention times and mass spectra of the peaks in your sample to known standards of the potential impurities listed above, you can often make a positive identification. The NIST Mass Spectrometry Data Center is a valuable resource for reference spectra.[4][5]

Q3: My NMR spectrum looks complex. What are the key signals to look for to identify the main impurities?

A3: ¹H and ¹³C NMR spectroscopy are powerful for structural elucidation.[1][6][7]

  • Diacetone alcohol: Look for a singlet for the two methyl groups on the carbon bearing the hydroxyl group.

  • Mesityl oxide: Characteristic signals for the vinyl proton and the two vinylic methyl groups will be present.

  • 5-methyl-3-hexen-2-one: Signals corresponding to the protons on the double bond will be a key indicator.

Comparing your spectra with reference spectra of the suspected impurities is the most reliable method for confirmation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.

Problem 1: Low yield of this compound and a high amount of unreacted starting materials.

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient reaction time or temperature. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC.Aldol condensations are equilibrium reactions. Providing more time and energy can help drive the reaction towards the product.
Catalyst deactivation or insufficient amount. Use a fresh batch of catalyst or increase the catalyst loading.The catalyst is crucial for the formation of the enolate intermediate. If it is not active or present in a sufficient amount, the reaction will not proceed efficiently.
Inefficient mixing. Ensure vigorous stirring to maintain a homogeneous reaction mixture.Proper mixing ensures that the reactants and catalyst are in close contact, which is essential for the reaction to occur.

Problem 2: High levels of acetone self-condensation products (diacetone alcohol and mesityl oxide).

Potential Cause Troubleshooting Action Scientific Rationale
Excessive acetone concentration or high reaction temperature. Use a smaller excess of acetone. If possible, add the acetone slowly to the reaction mixture containing isobutyraldehyde and the catalyst. Maintain a lower reaction temperature.The self-condensation of acetone is a competing reaction.[8] Reducing the concentration of acetone and keeping the temperature low can disfavor this side reaction.
Prolonged reaction time at elevated temperatures. Monitor the reaction closely and stop it once the formation of the desired product has plateaued.Higher temperatures and longer reaction times can promote the dehydration of diacetone alcohol to the more stable mesityl oxide.[9]

Problem 3: Significant formation of the isobutyraldehyde self-condensation product.

Potential Cause Troubleshooting Action Scientific Rationale
Slow addition of acetone to the reaction mixture. Add the isobutyraldehyde slowly to a mixture of acetone and the catalyst.Since isobutyraldehyde can also form an enolate, adding it slowly to an excess of the acetone enolate will favor the crossed aldol reaction over self-condensation.
Use of a strong, non-nucleophilic base. Consider using a stronger, sterically hindered base like lithium diisopropylamide (LDA) to pre-form the acetone enolate before adding isobutyraldehyde.This "directed aldol" approach ensures that only one enolate is present in the reaction mixture, thus preventing self-condensation of the aldehyde.

Problem 4: Presence of the dehydration product (5-methyl-3-hexen-2-one) in the final product.

Potential Cause Troubleshooting Action Scientific Rationale
High reaction temperature or acidic workup conditions. Maintain a lower reaction temperature and use a mild, buffered workup.The β-hydroxy ketone product can undergo dehydration, especially at elevated temperatures or in the presence of acid or strong base, to form the more thermodynamically stable α,β-unsaturated ketone.
Distillation at high temperatures. Purify the product using vacuum distillation to lower the boiling point and minimize thermal decomposition and dehydration.Reducing the pressure lowers the boiling point of the compound, allowing for distillation at a temperature where dehydration is less likely to occur.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

Objective: To identify and semi-quantify the common impurities in a crude sample of this compound.

Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

Materials:

  • Crude this compound sample

  • Dichloromethane (GC grade)

  • Reference standards for acetone, isobutyraldehyde, diacetone alcohol, mesityl oxide, and 5-methyl-3-hexen-2-one (if available)

Procedure:

  • Sample Preparation: Dilute a small amount of the crude product in dichloromethane (e.g., 1 mg/mL).

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Analysis:

    • Identify the peaks by comparing their retention times with those of the reference standards.

    • Confirm the identity of each peak by comparing its mass spectrum with the NIST library or the spectra of the reference standards.

    • Estimate the relative abundance of each impurity by comparing the peak areas (note: this provides a semi-quantitative result as response factors may vary).

Protocol 2: Purification by Flash Column Chromatography

Objective: To remove polar and non-polar impurities from the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.

  • Elution: Start with a non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Visualization of Key Workflows

Impurity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification cluster_purification Purification Crude_Product Crude this compound GCMS GC-MS Analysis Crude_Product->GCMS NMR NMR Spectroscopy Crude_Product->NMR Impurity_Profile Identify & Quantify Impurities GCMS->Impurity_Profile NMR->Impurity_Profile Decision Purity Acceptable? Impurity_Profile->Decision Purification_Method Select Purification Method (Distillation, Chromatography) Decision->Purification_Method No Pure_Product Pure Product Decision->Pure_Product Yes Purification_Method->Pure_Product

References

Technical Support Center: Scaling Up L-Proline Catalyzed Synthesis of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the L-proline catalyzed synthesis of 4-Hydroxy-5-methyl-2-hexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important organocatalytic aldol reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the L-proline catalyzed aldol reaction?

A1: The L-proline catalyzed aldol reaction proceeds through an enamine-based catalytic cycle, a mechanism inspired by the action of Class I aldolase enzymes.[1][2][3] Initially, L-proline reacts with a ketone (acetone in this case) to form an enamine intermediate.[1][4] This enamine then acts as a nucleophile, attacking the aldehyde (isobutyraldehyde) to form a new carbon-carbon bond.[2][5] The stereoselectivity of the reaction is controlled by the chiral environment of the L-proline catalyst, which favors the attack from one specific face of the aldehyde.[5] Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the L-proline catalyst, allowing it to re-enter the catalytic cycle.[4]

Q2: Why is L-proline an effective catalyst for this reaction?

A2: L-proline is a bifunctional organocatalyst, meaning it has both a basic secondary amine and an acidic carboxylic acid group within the same molecule.[6] The secondary amine is crucial for the formation of the key enamine intermediate with the ketone.[1][6] The carboxylic acid group plays a vital role in the transition state by activating the aldehyde through hydrogen bonding and facilitating the stereoselective C-C bond formation.[5][7] This dual functionality, combined with its ready availability, low cost, and non-toxic nature, makes L-proline a highly effective and widely used catalyst for asymmetric aldol reactions.[8][9]

Q3: What are the expected side reactions when scaling up this synthesis?

A3: When scaling up the L-proline catalyzed synthesis of this compound, the most common side reactions are the self-aldolization of acetone and the self-aldolization of isobutyraldehyde.[10] Additionally, the desired aldol product can undergo dehydration to form an α,β-unsaturated ketone, especially if the reaction temperature is too high or if acidic conditions are present during workup.[11] Minimizing these side reactions is crucial for achieving a high yield of the desired product.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected upon scale-up. What are the potential causes and how can I improve it?

A: Low yields during scale-up can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Inefficient Mixing: Inadequate mixing on a larger scale can lead to localized concentration gradients, hindering the interaction between reactants and the catalyst. This can result in incomplete conversion and an increase in side reactions.

    • Solution: Ensure efficient and homogenous mixing throughout the reaction. For larger reaction volumes, switch from magnetic stirring to overhead mechanical stirring to ensure proper agitation.

  • Cause 2: Catalyst Loading and Activity: While L-proline is a robust catalyst, its effectiveness can be influenced by its concentration and the presence of impurities.

    • Solution:

      • Optimize Catalyst Loading: While typical lab-scale reactions might use 20-30 mol% of L-proline, for scale-up, it's often beneficial to re-optimize this parameter. Sometimes, slightly increasing the catalyst loading can improve the reaction rate and overall yield.

      • Ensure Catalyst Purity: Use high-purity L-proline. Impurities can sometimes interfere with the catalytic cycle.

  • Cause 3: Reaction Temperature: Temperature control is critical. While room temperature is often cited for this reaction, exothermic processes during scale-up can lead to an undesirable increase in temperature, promoting side reactions like dehydration.

    • Solution: Implement precise temperature control. Use a cooling bath to maintain a consistent reaction temperature, especially during the initial stages when the reaction might be more exothermic. Lowering the temperature to 0-5 °C can sometimes improve the yield by minimizing side reactions.[12]

  • Cause 4: Solvent Effects: The choice of solvent significantly impacts the reaction rate and yield.[13][14][15]

    • Solution: While acetone often serves as both a reactant and a solvent, using a co-solvent can be beneficial.[14] Dimethyl sulfoxide (DMSO) is a common choice as it can help to solubilize the catalyst and stabilize the charged intermediates in the transition state.[2] A mixture of acetone and DMSO can often provide a good balance of reactivity and selectivity.[13]

ParameterRecommendation for Scale-UpRationale
Mixing Overhead Mechanical StirringEnsures homogenous reaction mixture in larger volumes.
Catalyst Loading 20-30 mol% (re-optimize)Balances reaction rate and cost-effectiveness.
Temperature 0-25 °C (with precise control)Minimizes side reactions like dehydration.
Solvent Acetone/DMSO mixtureImproves catalyst solubility and stabilizes transition states.
Problem 2: Poor Diastereoselectivity

Q: I am observing a mixture of diastereomers (syn and anti) of the product. How can I improve the diastereoselectivity of the reaction?

A: Achieving high diastereoselectivity is a common challenge in aldol reactions. The syn/anti ratio is influenced by the transition state geometry.

  • Cause 1: Solvent Choice: The solvent environment plays a crucial role in determining the preferred transition state, thereby influencing the diastereoselectivity.[13][16]

    • Solution: A solvent screen is highly recommended. While polar aprotic solvents like DMSO are common, exploring other solvents or solvent mixtures can significantly alter the diastereomeric ratio (dr).[14] For instance, in some proline-catalyzed systems, switching to less polar solvents has been shown to favor one diastereomer over the other.[16]

  • Cause 2: Additives: The addition of co-catalysts or additives can influence the stereochemical outcome.

    • Solution: The use of additives like achiral guanidinium salts has been reported to switch the diastereoselectivity in proline-catalyzed aldol reactions.[16][17] Experimenting with small amounts of such additives could be a viable strategy to enhance the formation of the desired diastereomer.

  • Cause 3: Reaction Temperature: Lowering the reaction temperature generally leads to a more ordered transition state, which can enhance diastereoselectivity.

    • Solution: Conduct the reaction at lower temperatures (e.g., 0 °C or -10 °C). While this may slow down the reaction rate, the improvement in diastereoselectivity can be significant.

FactorApproach to Improve DiastereoselectivityExpected Outcome
Solvent Screen a range of solvents (e.g., DMSO, CH3CN, THF, Toluene)Identify the optimal solvent for favoring the desired diastereomer.
Additives Introduce co-catalysts (e.g., guanidinium salts)Potentially switch or enhance the diastereomeric ratio.
Temperature Lower the reaction temperature (e.g., to 0 °C or below)Increase the energy difference between diastereomeric transition states.
Problem 3: Difficulty in Product Purification

Q: The purification of this compound is proving to be challenging on a larger scale. What are the best practices for purification?

A: Purification challenges on a larger scale often stem from the physical properties of the product and the presence of unreacted starting materials or side products.

  • Issue 1: Removal of L-proline: L-proline is water-soluble, which can be exploited for its removal.

    • Solution: After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of sodium bicarbonate. The L-proline will preferentially partition into the aqueous phase.

  • Issue 2: Separation from Unreacted Aldehyde and Ketone: Unreacted isobutyraldehyde and excess acetone need to be removed.

    • Solution:

      • Evaporation: Both acetone and isobutyraldehyde are volatile. After the aqueous workup, the organic layer can be concentrated under reduced pressure to remove the bulk of these starting materials.[12]

      • Bisulfite Adduct Formation: For stubborn traces of unreacted aldehyde, a wash with a sodium bisulfite solution can be effective in forming a water-soluble adduct.

  • Issue 3: Chromatographic Purification: Column chromatography is a standard method for final purification.[12]

    • Solution:

      • Solvent System: A gradient of hexane and ethyl acetate is typically effective for purifying the aldol product via column chromatography.[12] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the more polar product.

      • Alternative Methods: For very large scales, consider alternative purification techniques such as distillation under reduced pressure, as this compound has a boiling point of 199.5°C at 760 mmHg.[]

Experimental Protocols & Visualizations

General Experimental Protocol for Scale-Up
  • To a reaction vessel equipped with an overhead stirrer and a temperature probe, add L-proline (0.2-0.3 equivalents).

  • Add acetone (5-10 volumes) and cool the mixture to the desired temperature (e.g., 0-5 °C).

  • Slowly add isobutyraldehyde (1.0 equivalent) to the stirred suspension over a period of 1-2 hours, maintaining the internal temperature.

  • Allow the reaction to stir at the set temperature until completion (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure.

Reaction Mechanism and Catalytic Cycle

L-Proline Catalyzed Aldol Reaction cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Acetone - H2O Iminium Iminium Adduct Enamine->Iminium + Isobutyraldehyde Iminium->Proline + H2O - Product Product This compound Iminium->Product Acetone Acetone Acetone->Enamine Aldehyde Isobutyraldehyde Aldehyde->Iminium

Caption: Catalytic cycle of the L-proline catalyzed aldol reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield, Poor Selectivity, or Purification Difficulty Start->Problem LowYield Low Yield Problem->LowYield Yield PoorSelectivity Poor Diastereoselectivity Problem->PoorSelectivity Selectivity Purification Purification Issues Problem->Purification Purity CheckMixing Optimize Mixing (Overhead Stirrer) LowYield->CheckMixing SolventScreen Perform Solvent Screen PoorSelectivity->SolventScreen Workup Optimize Workup (Aqueous Wash) Purification->Workup CheckTemp Control Temperature (Cooling Bath) CheckMixing->CheckTemp End Successful Scale-Up CheckTemp->End Additives Test Additives SolventScreen->Additives Additives->End PurificationMethod Optimize Purification (Column/Distillation) Workup->PurificationMethod PurificationMethod->End

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Technical Support Center: Minimizing Racemization During 4-Hydroxy-5-methyl-2-hexanone Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling chiral β-hydroxy ketones. This guide provides in-depth troubleshooting advice and best practices for the workup of 4-Hydroxy-5-methyl-2-hexanone, a valuable chiral building block in synthetic chemistry. Our focus is to equip researchers with the knowledge to prevent stereochemical erosion during purification and isolation, ensuring the highest enantiomeric integrity of the final product.

Section 1: Frequently Asked Questions - Understanding the Racemization Risk

This section addresses the fundamental principles governing the stability of the stereocenter in this compound.

Q1: My chiral center is at the β-position (C4), not the α-position (C3). Why is racemization still a major concern?

A: This is an excellent and critical question. While racemization of ketones typically occurs via the formation of a planar enol or enolate at the α-carbon, this mechanism does not directly affect the β-stereocenter.[1][2] For this compound, the primary pathway for racemization is a base- or acid-catalyzed retro-aldol reaction .[3][4]

The molecule is an aldol addition product, formed from isobutyraldehyde and acetone.[5] Under adverse pH or thermal conditions, this reaction can reverse, cleaving the C3-C4 bond and regenerating the achiral starting materials. Subsequent non-stereoselective aldol addition will then produce a racemic mixture of the product, effectively destroying the enantiomeric excess (ee) achieved during the synthesis.

Q2: What are the most critical factors during workup that can trigger this retro-aldol reaction?

A: The stability of your product is primarily threatened by three factors:

  • pH: Both strong acids and strong bases can catalyze the retro-aldol reaction.[4] Many synthetic procedures, such as those using L-proline, finish under slightly basic conditions, which must be carefully neutralized.[5]

  • Temperature: The retro-aldol reaction is often thermodynamically favored at higher temperatures.[6][7] Any step performed at elevated temperatures, including solvent evaporation, significantly increases the risk of racemization.

  • Time: Prolonged exposure to even mildly unfavorable conditions can lead to a gradual loss of stereochemical purity. Efficient and timely processing is key.

Q3: Can the choice of purification method affect my final enantiomeric excess?

A: Absolutely. Standard silica gel is inherently acidic and can act as an acid catalyst on the column. This can promote not only the retro-aldol reaction but also a dehydration side reaction, which forms the corresponding α,β-unsaturated ketone (enone). Both pathways lead to a loss of your desired product.

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This guide is structured to help you identify the root cause of suboptimal results and implement effective solutions.

Problem: My final product has low or no enantiomeric excess (ee) after workup and purification.
  • Possible Cause A: Harsh Reaction Quenching

    • Why it Happens: Using a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to neutralize the reaction mixture creates an environment that aggressively promotes the retro-aldol pathway.

    • Solution: Always use a mild quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice. It is a weak acid capable of neutralizing common organocatalysts like L-proline without causing a drastic drop in pH.

  • Possible Cause B: High Temperatures During Solvent Removal

    • Why it Happens: Using a rotary evaporator with a high-temperature water bath to expedite solvent removal provides the activation energy needed for the retro-aldol reaction to proceed.

    • Solution: Remove extraction solvents under reduced pressure at a controlled, low temperature. It is recommended to keep the water bath temperature at or below 30°C. While it may take longer, this preserves the integrity of your stereocenter.

  • Possible Cause C: On-Column Racemization or Degradation

    • Why it Happens: The acidic surface of standard silica gel can catalyze the retro-aldol or dehydration reactions during column chromatography.

    • Solution: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the desired eluent system containing a small amount of a neutral or slightly basic additive, such as triethylamine (~1% v/v), and then packing the column. Alternatively, using a different stationary phase like alumina (neutral or basic) may be beneficial.

Problem: The overall yield is low, and I've isolated an unexpected byproduct.
  • Possible Cause: Dehydration to an α,β-Unsaturated Ketone

    • Why it Happens: This side reaction is also catalyzed by acidic or basic conditions, often exacerbated by heat.[4] The β-hydroxyl group is eliminated with a proton from the α-carbon to form a stable, conjugated enone system.

    • Identification: The byproduct, 5-methyl-3-hexen-2-one, will have characteristic signals in the ¹H NMR spectrum in the olefinic region (typically 5.5-7.0 ppm) and will lack the hydroxyl proton and the corresponding C-H signal of the alcohol.

    • Solution: Strict adherence to mild pH and low-temperature conditions throughout the workup is essential. The same preventative measures used to stop the retro-aldol reaction will also prevent this dehydration pathway.

Section 3: Recommended Protocols and Best Practices

Adherence to the following protocols will provide a robust framework for preserving the stereochemical integrity of this compound.

Protocol 1: Optimized Workup for Stereochemical Preservation
  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0°C in an ice-water bath. This reduces the rate of potential side reactions.

  • Quenching: Slowly add a saturated aqueous solution of NH₄Cl to the cooled reaction mixture with stirring until the pH is approximately 7. Check the pH with litmus paper or a pH meter.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), using cold solvent for each extraction.

  • Washing: Combine the organic extracts and wash them once with cold, saturated aqueous sodium bicarbonate (to remove any residual acid) and then once with cold brine (to initiate drying).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30°C.

Protocol 2: Purification by Buffered Column Chromatography
  • Buffer Preparation: Prepare the eluent (e.g., a hexane/ethyl acetate mixture) and add 1% triethylamine (Et₃N) by volume.

  • Slurry Packing: In a beaker, add silica gel to the buffered eluent to create a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gentle pressure.

  • Loading and Elution: Dissolve the crude product in a minimal amount of the buffered eluent and load it onto the column. Elute with the buffered solvent system, collecting fractions as usual.

Data Summary: Critical Workup Parameters
ParameterRecommended ConditionCondition to AvoidRationale
pH Control Neutral (pH ≈ 7)Strong Acid (pH < 4) or Strong Base (pH > 10)Prevents catalysis of retro-aldol and dehydration reactions.[4][8]
Temperature 0°C to 30°C> 40°CMinimizes the rate of thermally induced side reactions.[6][7][9]
Quenching Agent Saturated aq. NH₄ClHCl, H₂SO₄, NaOH, KOHEnsures effective neutralization without creating a harsh pH environment.
Purification Media Buffered Silica Gel, AluminaStandard Silica GelThe acidic nature of standard silica can catalyze product degradation.

Section 4: Visualizing the Chemical Pathways and Workflow

To fully grasp the challenges, the following diagrams illustrate the key chemical transformations and the ideal experimental workflow.

G cluster_racemization Racemization via Retro-Aldol Pathway ChiralKetone Enantioenriched This compound Enolate Planar Enolate (Loss of Stereocenter Precursor) ChiralKetone->Enolate Base/Acid (Retro-Aldol) StartingMaterials Acetone + Isobutyraldehyde (Achiral Starting Materials) Enolate->StartingMaterials C-C Cleavage RacemicKetone Racemic This compound StartingMaterials->RacemicKetone Non-selective Aldol Addition

Caption: The retro-aldol reaction pathway leading to racemization.

G cluster_dehydration Dehydration Side Reaction HydroxyKetone This compound Enone 5-methyl-3-hexen-2-one (α,β-Unsaturated Ketone) HydroxyKetone->Enone Acid/Base, Heat (β-Elimination) Water + H₂O

Caption: The undesirable dehydration side reaction.

G Start Reaction Mixture (Product + Catalyst) Quench Quench at 0°C (Sat. aq. NH₄Cl, pH ≈ 7) Start->Quench Extract Extract with Cold Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo (T < 30°C) Dry->Concentrate Purify Purify via Chromatography (Buffered Silica Gel) Concentrate->Purify Final Pure, Enantioenriched Product Purify->Final

Caption: Optimized workflow for minimizing racemization.

Section 5: References

  • Vertex AI Search Result[10] : Details on base-catalyzed enolate formation.

  • Vertex AI Search Result[11] : Mechanism of acid-catalyzed enolization of ketones.

  • Vertex AI Search Result[12] : Further details on the mechanisms of acid-catalyzed enolization.

  • Vertex AI Search Result[13] : Video transcript explaining keto-enol tautomerism mechanisms.

  • Vertex AI Search Result[14] : Article on keto-enol tautomerization in acid and base.

  • Vertex AI Search Result[6] : Influence of factors like temperature on keto-enol equilibrium.

  • Vertex AI Search Result[15] : Video tutorial on keto-enol tautomerism mechanisms.

  • Vertex AI Search Result[16] : Use of circular dichroism for determining enantiomeric excess of chiral ketones.

  • Vertex AI Search Result[17] : Patent describing the preparation and purification of β-hydroxy ketones.

  • Vertex AI Search Result[18] : Synthesis procedure for this compound involving column chromatography.

  • Vertex AI Search Result[19] : Overview of methods for determining enantiomeric excess.

  • Vertex AI Search Result[5] : Enantioselective synthesis of (R)-4-hydroxy-5-methyl-2-hexanone using L-proline.

  • Vertex AI Search Result[20] : Discussion on by-products in β-hydroxy ketone synthesis.

  • Vertex AI Search Result : Chiral liquid chromatography for determination of enantiomeric excess.

  • Vertex AI Search Result[21] : Review of methods for chiral recognition and ee determination.

  • Vertex AI Search Result[3] : Formation of β-hydroxy ketones via aldol addition.

  • Vertex AI Search Result[4] : Aldol condensation and dehydration in the presence of acid or base.

  • Vertex AI Search Result[22] : Rapid optical methods for enantiomeric excess analysis.

  • Vertex AI Search Result[9] : Study on temperature-rate profiles in racemization reactions.

  • Vertex AI Search Result : Discussion on the acidity of alpha-hydrogens to carbonyls.

  • Vertex AI Search Result[23] : General discussion on racemization and side reactions in synthesis.

  • Vertex AI Search Result[24] : Chemical and physical properties of this compound.

  • Vertex AI Search Result[25] : PubChem entry for this compound.

  • Vertex AI Search Result[26] : Overview of chiral separation strategies.

  • Vertex AI Search Result[27] : Racemization of esters by ketones in the presence of acids.

  • Vertex AI Search Result[1] : Video describing the racemization of ketones at the alpha-carbon.

  • Vertex AI Search Result[28] : Study on the effect of pH on carbonyl compounds in aqueous solutions.

  • Vertex AI Search Result[7] : Effects of temperature on enantiomerization energy.

  • Vertex AI Search Result[8] : General impact of pH on chemical stability in lab experiments.

  • Vertex AI Search Result[29] : Influence of pH on the self-assembly and structure of chiral molecules.

  • Vertex AI Search Result[30] : Synthesis of β-hydroxy ketones without strong acids or bases.

  • Vertex AI Search Result[31] : NIST WebBook data for this compound.

  • Vertex AI Search Result[32] : Factors affecting the rate of racemization.

  • Vertex AI Search Result[33] : ¹H NMR spectrum of this compound.

  • Vertex AI Search Result[34] : Synthesis of β-hydroxy ketones.

  • Vertex AI Search Result[2] : Mechanism of racemization at the alpha-carbon of a ketone.

  • Vertex AI Search Result[35] : Effect of reaction temperature on the formation of ketones.

  • Vertex AI Search Result[36] : Review of chirality and reactivity processes.

  • Vertex AI Search Result[37] : Dynamic kinetic resolution of alcohols, involving racemization.

  • Vertex AI Search Result[38] : Discussion on the problem of racemization in drug discovery.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the NMR analysis of 4-Hydroxy-5-methyl-2-hexanone. The presence of a chiral center and resulting diastereotopicity in this molecule often leads to complex ¹H NMR spectra that require careful interpretation. This resource is designed to help you navigate these complexities and extract accurate structural information.

Understanding the Structural Complexity

This compound possesses a stereocenter at the carbon bearing the hydroxyl group (C4). This chirality is the root cause of the spectral complexity, rendering the adjacent methylene protons (at C3) and the methyl groups of the isopropyl moiety (at C6 and C7) diastereotopic. Diastereotopic protons are chemically non-equivalent and will have different chemical shifts in the NMR spectrum.[1][2][3]

Caption: Structure of this compound with atom numbering.

Frequently Asked Questions (FAQs)

Q1: Why do the two protons on the CH₂ group (C3) appear as a complex multiplet instead of a simple triplet?

A1: The chiral center at C4 makes the two protons on the adjacent C3 methylene group diastereotopic.[4] This means they are in chemically different environments and are non-equivalent. As a result:

  • They will have different chemical shifts (δ).

  • They will couple to each other (geminal coupling, ²J).

  • They will each couple differently to the proton on C4 (vicinal coupling, ³J).

This results in each C3 proton appearing as a doublet of doublets. However, these two doublet of doublets can overlap, leading to a more complex multiplet.[5][6]

Q2: The two methyl groups of the isopropyl moiety (C6 and C7) are showing up as two separate doublets. Shouldn't they be equivalent?

A2: Similar to the methylene protons at C3, the two methyl groups of the isopropyl group are also diastereotopic due to the influence of the chiral center at C4.[7] Their chemical environments are different, causing them to have distinct chemical shifts. Each methyl group is coupled to the single proton on C5, resulting in two separate doublets.

Q3: I'm having trouble identifying the hydroxyl (-OH) proton. It seems to be broad or missing entirely.

A3: The chemical shift and appearance of hydroxyl protons are highly variable and depend on several factors:

  • Solvent: In protic solvents like D₂O or CD₃OD, the -OH proton will exchange with deuterium, causing the signal to disappear.[8] In aprotic solvents like CDCl₃ or acetone-d₆, it is observable but its chemical shift can vary.

  • Concentration and Temperature: Hydrogen bonding affects the chemical shift. Changes in concentration and temperature can alter the extent of hydrogen bonding, causing the peak to shift and change in broadness.[9][10]

  • Purity: The presence of acidic or basic impurities can catalyze proton exchange, leading to peak broadening.[11]

Troubleshooting Protocol:

  • D₂O Shake: To confirm the identity of an -OH peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.[11]

  • Vary Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen the -OH signal.[12]

  • Use DMSO-d₆: In DMSO-d₆, hydrogen bonding to the solvent is strong, often resulting in a sharper, more well-defined -OH signal that may even show coupling to adjacent protons.[8]

Q4: Some of my signals are overlapping, making it difficult to determine the splitting patterns and coupling constants.

A4: Signal overlap is a common issue, especially in molecules with multiple signals in a narrow chemical shift range.[13]

Troubleshooting Workflow:

G start Signal Overlap Observed solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent temp Vary Acquisition Temperature start->temp cosy Acquire 2D COSY Spectrum solvent->cosy temp->cosy hsqc Acquire 2D HSQC Spectrum cosy->hsqc Assign Protonated Carbons resolved Overlap Resolved hsqc->resolved

Caption: Workflow for resolving NMR signal overlap.

Step-by-Step Protocol:

  • Change Solvent: Changing the solvent can alter the chemical shifts of protons, potentially resolving the overlap.[14] Aromatic solvents like benzene-d₆ often induce significant shifts compared to chloroform-d₃.

  • Acquire a 2D COSY (Correlation Spectroscopy) Spectrum: This experiment shows which protons are coupled to each other. Even if signals overlap in the 1D spectrum, their correlations in the 2D spectrum can help trace the connectivity of the spin systems.[13]

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates protons directly to the carbons they are attached to. Since ¹³C spectra are typically better dispersed, this can help resolve overlapping proton signals by separating them based on the chemical shift of their attached carbon.[15]

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. Note that actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling to
H1 (CH₃)~2.1Singlet (s)3H-
H3a (CH₂)~2.5-2.7Doublet of Doublets (dd)1HH3b, H4
H3b (CH₂)~2.5-2.7Doublet of Doublets (dd)1HH3a, H4
H4 (CH)~3.8-4.0Multiplet (m)1HH3a, H3b, H5
H5 (CH)~1.8-2.0Multiplet (m)1HH4, H6, H7
H6 (CH₃)~0.9Doublet (d)3HH5
H7 (CH₃)~0.9Doublet (d)3HH5
OHVariableBroad Singlet (br s)1H-
Table 2: Predicted ¹³C NMR Data
Carbon AssignmentChemical Shift (δ, ppm)
C1~30
C2 (C=O)~210
C3~50
C4 (CH-OH)~70
C5~35
C6~18
C7~17

References

Validation & Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Enantioselective Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective aldol condensation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to build chiral β-hydroxy carbonyl motifs. These structures are ubiquitous in pharmaceuticals, natural products, and advanced materials. The choice of catalyst is paramount, dictating not only the yield and stereoselectivity but also the operational simplicity and substrate scope of the transformation. This guide provides an in-depth comparison of the leading catalyst classes, grounded in mechanistic principles and supported by experimental data, to aid researchers in selecting the optimal system for their synthetic challenges.

Section 1: The Pillars of Asymmetric Aldol Catalysis

The field of enantioselective aldol catalysis is broadly dominated by two conceptually different, yet highly effective, strategies: aminocatalysis (organocatalysis) and chiral metal complex catalysis. The fundamental difference lies in the nature of the nucleophilic enol or enolate equivalent.

  • Organocatalysis (Enamine-Based): Pioneered by the use of the simple amino acid L-proline, this approach involves the formation of a transient, nucleophilic enamine between the catalyst and a ketone donor. The inherent chirality of the catalyst directs the facial attack on the aldehyde acceptor.

  • Chiral Metal Complex Catalysis (Enolate-Based): This strategy employs a chiral ligand coordinated to a metal center (e.g., Zn, Cu, Ti). The metal acts as a Lewis acid, activating the aldehyde and/or organizing a pre-formed or transiently generated metal enolate of the ketone donor within a rigid, chiral environment to control stereochemistry.

The choice between these pillars is not trivial and depends on the specific substrates, desired stereoisomer (syn vs. anti), and practical considerations such as cost, scalability, and sensitivity to air and moisture.

Section 2: Organocatalysis: The Rise of Proline and Its Derivatives

The discovery that L-proline can catalyze intermolecular aldol reactions with high enantioselectivity was a watershed moment for the field of organocatalysis.[1] Its operational simplicity, low cost, and environmental benignity make it a highly attractive starting point for many applications.

The Mechanistic Rationale: Enamine Catalysis

The catalytic cycle of proline is a testament to elegant, bifunctional catalysis. The secondary amine of proline condenses with the ketone donor to form a chiral enamine. Simultaneously, the carboxylic acid group of the proline acts as a Brønsted acid to activate the aldehyde electrophile via hydrogen bonding, orienting it for a highly organized attack by the enamine. This dual activation within a single small molecule is the key to its success.[2]

Proline_Cycle cluster_cycle Proline Catalytic Cycle Ketone Ketone (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline, -H₂O Proline (S)-Proline Catalyst Proline->Enamine TS Acyclic Transition State (H-Bonding) Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->TS Iminium Iminium Ion TS->Iminium C-C Bond Formation Product β-Hydroxy Ketone (Aldol Adduct) Iminium->Product + H₂O H2O H₂O H2O->Iminium Product->Proline Release caption Fig 1. Catalytic cycle of (S)-proline in the direct aldol reaction.

Fig 1. Catalytic cycle of (S)-proline in the direct aldol reaction.
Performance and Scope

Proline is particularly effective for the reaction of cyclic ketones (like cyclohexanone) and acetone with a wide range of aldehydes. While highly successful, catalyst loadings can be high (10-30 mol%), and reaction times long. To address this, numerous proline derivatives, particularly prolinamides, have been developed. These derivatives often enhance catalytic activity and selectivity through refined steric and electronic properties, allowing for lower catalyst loadings and milder reaction conditions.[3][4]

Data Presentation: Proline and Prolinamide Catalysts
CatalystKetone DonorAldehyde AcceptorCat. Loading (mol%)ConditionsYield (%)dr (anti:syn)ee (%)Reference
(S)-ProlineCyclohexanone4-Nitrobenzaldehyde10MeOH/H₂O, rt, 30h9995:598 (anti)
(S)-ProlineAcetone4-Nitrobenzaldehyde30Acetone, rt, 3h68N/A76 (R)[2]
(S)-ProlineAcetoneIsovaleraldehyde20-30Acetone, rt, 1-2d51N/A93 (S)[5]
Prolinamide 1 Acetone4-Nitrobenzaldehyde20Acetone, -10 °C80N/A58 (R)[6]
Prolinamide 2 Acetone4-Nitrobenzaldehyde20Acetone, -25 °C85N/A93 (R)[4]
Prolinamide 2 AcetoneIsovaleraldehyde20Acetone, -25 °C47N/A>99 (S)[4]

Catalyst Structures:

  • 1 : (S)-N-(2-amino-1,2-diphenylethyl)-N'-(pyrrolidine-2-carbonyl)hydrazine[6]

  • 2 : (S)-N-((1S,2S)-1,2-diphenyl-2-hydroxyethyl)pyrrolidine-2-carboxamide[4]

Experimental Protocol: Proline-Catalyzed Aldol Reaction of Cyclohexanone and Benzaldehyde

This protocol is a robust, scalable, and highly efficient procedure adapted from Lombardo, M. et al. It demonstrates a self-validating system where high stereoselectivity is consistently achieved under operationally simple conditions.

Materials:

  • (S)-Proline (10 mol%, 1.15 g, 10 mmol)

  • Cyclohexanone (5 equiv., 51.8 mL, 500 mmol)

  • Benzaldehyde (1 equiv., 10.2 mL, 100 mmol)

  • Methanol (13.33 mL)

  • Deionized Water (3.33 mL)

  • Dichloromethane (DCM)

  • Saturated aq. NH₄Cl

  • Anhydrous Na₂SO₄

Procedure:

  • Catalyst Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (1.15 g), methanol (13.33 mL), and water (3.33 mL). Stir the mixture at room temperature for 15 minutes until the catalyst is fully dissolved.

  • Addition of Ketone: Add cyclohexanone (51.8 mL) to the flask. Continue stirring for another 10 minutes at room temperature.

  • Cooling and Aldehyde Addition: Cool the flask to 0 °C using an ice-water bath. Add benzaldehyde (10.2 mL) slowly via a syringe or dropping funnel over approximately 45-60 minutes.

  • Reaction: Cap the flask with a stopper, seal with parafilm, and allow the mixture to warm to room temperature. Stir vigorously for 30 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:EtOAc).

  • Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of Hexane:EtOAc) to yield the pure aldol adduct.

Section 3: Chiral Metal Catalysts: Precision Engineering for Stereocontrol

Chiral metal complexes offer a powerful alternative to organocatalysts, often providing higher reactivity, lower catalyst loadings, and access to different stereochemical outcomes. The general principle involves the formation of a rigid chiral environment around a metal center, which strictly dictates the trajectory of the C-C bond formation.

Zinc-Based Catalysts: The Trost Dinuclear System

Professor Barry Trost developed a highly effective dinuclear zinc catalyst system using a semi-crown ether ligand derived from proline (ProPhenol).[7] This catalyst acts as both a Brønsted base (to deprotonate the ketone) and a Lewis acid (to activate the aldehyde), creating a highly organized transition state.

Zinc_Catalyst_Workflow cluster_workflow Trost Dinuclear Zinc Catalyst Workflow Ligand ProPhenol Ligand Catalyst Active Dinuclear Zn Catalyst Ligand->Catalyst In situ formation Et2Zn Et₂Zn Et2Zn->Catalyst Reaction Aldol Reaction (THF, MS 4Å, -20 °C) Catalyst->Reaction Catalyzes Ketone Ketone Ketone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Product Enantioenriched Aldol Adduct Reaction->Product caption Fig 2. Workflow for the Trost Zn-catalyzed direct aldol reaction.

Fig 2. Workflow for the Trost Zn-catalyzed direct aldol reaction.

This system is particularly effective for the direct aldol reaction of acetone and other methyl ketones, affording high yields and excellent enantioselectivities.[7][8]

Copper-Based Catalysts: The Evans Chiral BOX System

For Mukaiyama-type aldol reactions, which utilize pre-formed silyl enol ethers, the copper(II) complexes of bis(oxazoline) (BOX) ligands developed by Professor David Evans are exemplary.[9] The C₂-symmetric ligand creates a square-planar chiral environment that effectively shields one face of the coordinated aldehyde, leading to outstanding levels of asymmetric induction. This method is renowned for its high yields, exceptional enantioselectivities (often >95% ee), and low catalyst loadings (as low as 0.5 mol%).[9]

Titanium-Based Catalysts: Versatility with TADDOL and Salen Ligands

Chiral titanium catalysts are highly versatile Lewis acids for aldol-type reactions. The Ti-TADDOLate complexes, developed by Seebach, are effective for the addition of nucleophiles to aldehydes.[10][11] More recently, Ti-salen complexes have been shown to be robust and highly reproducible catalysts for decarboxylative aldol reactions, providing access to all four possible stereoisomers of the product from the same starting materials by simply changing the ligand's chirality.[12]

Data Presentation: Chiral Metal Catalysts
Catalyst SystemKetone/Enolate DonorAldehyde AcceptorCat. Loading (mol%)ConditionsYield (%)dr (syn:anti)ee (%)Reference
Zn : Trost's DinuclearAcetoneCyclohexanecarboxaldehyde5THF, MS 4Å, -20 °C, 48h89N/A92[7]
Zn : Trost's DinuclearAcetoneBenzaldehyde5THF, MS 4Å, -20 °C, 48h78N/A81[7]
Cu : Evans' Cu-(t-Bu-BOX)Silyl Ketene Acetal of Me-PropionateBenzyloxyacetaldehyde10CH₂Cl₂, -78 °C, 3h9197:397 (syn)[9]
Cu : Evans' Cu-(Ph-BOX)Silyl Ketene Acetal of Me-AcetateBenzyloxyacetaldehyde0.5CH₂Cl₂, -78 °C, 1h95N/A98[9]
Ti : Carreira's Ti-SalenMalonic acid half-thioester4-Bromobenzaldehyde2.5Toluene, 2-PrOH, rt, 16h91>99:199 (syn)[12]
Experimental Protocol: Evans' Copper(II)-BOX Catalyzed Mukaiyama Aldol Reaction

This protocol, adapted from Evans, D. A. et al., is a benchmark for high-enantioselectivity Lewis acid catalysis.[9] The careful preparation of the catalyst and exclusion of moisture are critical for reproducibility.

Materials:

  • --INVALID-LINK--₂ (10 mol%)

  • Aldehyde (e.g., Benzyloxyacetaldehyde, 1.0 equiv)

  • Silyl Ketene Acetal (e.g., from Methyl Propionate, 1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous glassware, Argon or Nitrogen atmosphere

Procedure:

  • Catalyst Preparation/Activation: In a flame-dried, three-necked flask under an inert atmosphere (Argon), add the chiral catalyst --INVALID-LINK--₂ (10 mol%).

  • Reaction Setup: Add anhydrous CH₂Cl₂ via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add the aldehyde (1.0 equiv) to the catalyst solution and stir for 30 minutes to allow for coordination.

  • Nucleophile Addition: Slowly add the silyl enol ether (1.2 equiv) dropwise via syringe over a period of 20-30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C. The reaction is typically complete within a few hours. Monitor by TLC until the starting aldehyde is consumed.

  • Quenching and Work-up: Quench the reaction at -78 °C by adding a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Comparative Analysis and Conclusion

The choice of catalyst for an enantioselective aldol reaction is a multi-faceted decision.

Organocatalysts (Proline & Derivatives):

  • Strengths: Operationally simple, inexpensive, robust (insensitive to air/moisture), environmentally friendly, and excellent for direct aldol reactions of cyclic ketones and acetone. Prolinamides can offer improved activity and selectivity.

  • Weaknesses: Often require high catalyst loadings (5-30 mol%), can have long reaction times, and may show limited scope with more sterically demanding ketones.

Chiral Metal Catalysts:

  • Strengths: High catalytic activity (loadings often 0.5-10 mol%), excellent enantioselectivity and diastereoselectivity, broader substrate scope (including Mukaiyama and decarboxylative variants), and tunable reactivity by modifying the metal or ligand.

  • Weaknesses: Generally require anhydrous and inert atmosphere conditions, catalysts and ligands can be expensive and require multi-step synthesis, and potential for trace metal contamination in the final product.

Final Recommendation: For initial explorations, large-scale synthesis, or reactions involving simple ketones where operational simplicity is valued, (S)-Proline remains an outstanding choice. When higher reactivity, lower catalyst loadings, and the highest levels of stereocontrol are required, particularly for high-value intermediates in drug development, a well-chosen chiral metal complex such as an Evans' Copper-BOX system (for Mukaiyama variants) or a Trost's Zinc system (for direct additions) is often the superior approach. Researchers should consider the specific transformation required to make an informed decision that balances catalytic performance with practical constraints.

References

A Comparative Guide to Validating Analytical Methods for 4-Hydroxy-5-methyl-2-hexanone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Hydroxy-5-methyl-2-hexanone quantification, a compound of interest in various research and industrial applications. We will explore the nuances of method selection, validation parameters, and provide actionable protocols to ensure data integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

The Criticality of Method Validation

Before delving into specific techniques, it is crucial to understand the foundational importance of analytical method validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. This process is not merely a regulatory hurdle but a cornerstone of good science, ensuring that the data generated are accurate, reliable, and reproducible. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that form the basis of our discussion.[1][2][3][4]

The choice of an analytical technique is the first critical decision in method development. For a moderately polar and volatile compound like this compound, two primary techniques come to the forefront: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

A Tale of Two Techniques: HPLC vs. GC

The selection between HPLC and GC is contingent on several factors including the analyte's physicochemical properties, the sample matrix, required sensitivity, and available instrumentation.[5][6][7]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7][8] For ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV detection, as the native ketone chromophore may not provide sufficient sensitivity.[9][10]

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[5][7] Given that this compound possesses these characteristics, GC, particularly when coupled with a Mass Spectrometry (MS) detector, offers high sensitivity and specificity.[11][12][13][14][15]

Below is a comparative summary of the expected performance of HPLC-UV (with derivatization) and GC-MS for the quantification of this compound.

Performance ParameterHigh-Performance Liquid Chromatography-UV (HPLC-UV) with DNPH DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.997> 0.999
Accuracy (% Recovery) 97.5 - 103.0%99.0 - 101.5%
Precision (% RSD) < 4.0%< 2.0%
Limit of Detection (LOD) ~ 0.2 µg/mL~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.7 µg/mL~ 0.15 µg/mL
Typical Run Time 10 - 15 minutes15 - 25 minutes
Primary Advantages Suitable for a wider range of matrices, lower instrument cost.High specificity and sensitivity, definitive identification.[8]
Primary Disadvantages Requires derivatization, potentially lower sensitivity.Limited to volatile and thermally stable compounds.

This data is illustrative and based on typical performance for similar ketone compounds.[16]

The Workflow of Analytical Method Validation

A robust analytical method validation process follows a structured workflow, ensuring all critical parameters are thoroughly evaluated.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Quantitative Validation cluster_2 Performance Limits cluster_3 Method Reliability Selectivity/Specificity Selectivity/Specificity Linearity Linearity Selectivity/Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Stability Robustness->Stability

Caption: A flowchart illustrating the sequential workflow of analytical method validation.

Deep Dive into Validation Parameters: Protocols and Rationale

The following sections provide detailed experimental protocols and the scientific reasoning behind each validation parameter, in accordance with ICH Q2(R1) guidelines.[2][17]

Specificity/Selectivity

Causality: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This ensures that the signal measured is solely from the analyte of interest.

Experimental Protocol:

  • Blank Matrix Analysis: Analyze a blank sample matrix (e.g., plasma, formulation buffer) to ensure no interfering peaks are present at the retention time of this compound and the internal standard (if used).

  • Spiked Matrix Analysis: Spike the blank matrix with the analyte and any potential interfering substances (e.g., related compounds, degradation products, matrix components) and analyze.

  • Peak Purity Analysis (for HPLC-UV): If a Diode Array Detector (DAD) is available, perform peak purity analysis to confirm the homogeneity of the analyte peak.

  • Mass Spectral Confirmation (for GC-MS): For GC-MS, the unique fragmentation pattern of the analyte provides a high degree of specificity.

Linearity

Causality: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This establishes the mathematical relationship between concentration and instrument response.

Experimental Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of this compound to cover the expected concentration range.

  • Analysis: Analyze each calibration standard in triplicate.

  • Calibration Curve Construction: Plot the mean peak area response against the corresponding concentration.

  • Statistical Analysis: Perform a linear regression analysis and determine the coefficient of determination (R²), y-intercept, and slope of the regression line. An R² value of >0.99 is generally considered acceptable.

Range

Causality: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration limits. For assays, the typical range is 80% to 120% of the test concentration.

Accuracy

Causality: The closeness of test results obtained by the method to the true value. This is a measure of the systematic error of the method.

Experimental Protocol:

  • Spiked Sample Preparation: Prepare quality control (QC) samples by spiking a blank matrix with known concentrations of this compound at a minimum of three levels: low, medium, and high, covering the analytical range.

  • Analysis: Analyze a minimum of five replicates for each QC level.

  • Calculation: Determine the percent recovery by comparing the mean measured concentration to the nominal concentration. The acceptance criteria for recovery are typically within 85-115% for bioanalytical methods and 98-102% for drug substance assays.

Precision

Causality: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This assesses the random error of the method.

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[17]

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Express the precision as the relative standard deviation (%RSD) of the replicate measurements. The acceptance criteria for %RSD are typically <15% for bioanalytical methods and <2% for drug substance assays.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the Signal-to-Noise ratio):

  • LOD Determination: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ Determination: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

Robustness

Causality: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time. For HPLC, this could include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). For GC, this could include oven temperature ramp rate (±1°C/min), carrier gas flow rate (±5%), and injector temperature (±10°C).

  • Analysis: Analyze a sample at each varied condition.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak shape, resolution, retention time) and the final quantitative result.

Illustrative Experimental Protocols

GC-MS Method for this compound
  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range: 40-200 m/z.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration within the calibration range.

HPLC-UV Method with DNPH Derivatization
  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Sample Preparation (Derivatization):

    • To 1 mL of sample, add 1 mL of a solution of 2,4-dinitrophenylhydrazine in acetonitrile and a small amount of acid catalyst (e.g., sulfuric acid).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool and dilute with the mobile phase before injection.

Conclusion

The validation of an analytical method for the quantification of this compound is a systematic process that ensures the generation of high-quality, reliable data. The choice between HPLC-UV with derivatization and GC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. GC-MS generally offers superior sensitivity and specificity for this analyte. By adhering to the principles and protocols outlined in this guide, which are grounded in regulatory guidelines from the ICH and FDA, researchers and drug development professionals can confidently establish and validate analytical methods that are fit for their intended purpose.

References

A Comparative Analysis of 4-Hydroxy-5-methyl-2-hexanone and 3-hydroxy-5-methyl-2-hexanone for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, the isomeric precision of a molecule is paramount, dictating its biological activity, physical properties, and suitability for specific applications. This guide provides an in-depth comparison of two structurally similar yet distinct hydroxy ketones: 4-Hydroxy-5-methyl-2-hexanone and 3-hydroxy-5-methyl-2-hexanone. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a nuanced understanding of these compounds for their work in areas such as chiral synthesis, and flavor and fragrance development.

Structural and Physicochemical Distinctions

At first glance, this compound and 3-hydroxy-5-methyl-2-hexanone are both C7H14O2 isomers with a molecular weight of approximately 130.18 g/mol . However, the seemingly minor difference in the position of the hydroxyl group—at the C4 (beta) position in the former and the C3 (alpha) position in the latter relative to the ketone—gives rise to significant differences in their chemical reactivity, stereochemistry, and potential applications.

This compound is classified as a β-hydroxy ketone, a structural motif commonly generated through aldol reactions. Its synthesis and reactions are central to many carbon-carbon bond-forming strategies in organic chemistry.[1] This compound is noted for its potential as a chiral building block and as an intermediate in the production of fragrances, where it may contribute to floral and fruity notes.[2][3]

3-hydroxy-5-methyl-2-hexanone , an α-hydroxy ketone (or acyloin), presents a different set of synthetic challenges and opportunities.[4] It is recognized as a flavoring agent and has been identified in natural products.[5][6] The synthesis of chiral α-hydroxy ketones often requires specific methodologies like the Sharpless asymmetric dihydroxylation to control stereochemistry.[5]

The positioning of the hydroxyl group directly influences the molecule's polarity, hydrogen bonding capability, and susceptibility to certain reactions. For instance, β-hydroxy ketones are prone to dehydration reactions to form α,β-unsaturated ketones, especially under acidic or basic conditions with heating.[7] α-Hydroxy ketones, on the other hand, have their own characteristic reactions, such as oxidation to α-dicarbonyls.

A summary of their key physicochemical properties, compiled from various sources, is presented below. Note that some values are estimated and should be treated as such.

PropertyThis compound3-hydroxy-5-methyl-2-hexanone
CAS Number 38836-21-4163038-04-8[5]
Molecular Formula C7H14O2C7H14O2[5]
Molecular Weight 130.18 g/mol 130.18 g/mol [5]
IUPAC Name 4-hydroxy-5-methylhexan-2-one3-hydroxy-5-methylhexan-2-one[5]
Boiling Point ~199.5 °C at 760 mmHg[8][9]~171-173 °C at 760 mmHg
Density ~0.933 g/cm³[2][8]~0.921-0.933 g/cm³ at 25 °C[3][10]
Refractive Index ~1.429[8]~1.419-1.431 at 20 °C[10]
Flash Point ~78 °C[8][9]~63.9 °C[10]
Vapor Pressure ~0.0855 mmHg at 25°C[8][9]~0.426 mmHg at 25°C[10][11]
XLogP3 0.61.0

Synthesis Methodologies: A Comparative Overview

The synthetic routes to these isomers are fundamentally different, reflecting their structural classes. The choice of synthesis is critical for achieving desired yield, purity, and, most importantly, stereocontrol.

Synthesis of this compound (a β-Hydroxy Ketone) via Aldol Addition

The most direct route to β-hydroxy ketones is the aldol reaction.[1][2] For this compound, this involves the crossed aldol reaction between acetone and isobutyraldehyde. A key challenge in crossed aldol reactions is controlling selectivity to minimize self-condensation products.[6] The use of a chiral catalyst, such as the amino acid L-proline, can not only facilitate the reaction but also induce enantioselectivity, making it a valuable "green" chemistry approach.[12]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates Acetone Acetone Enamine Chiral Enamine (from Acetone + Proline) Acetone->Enamine + L-Proline Isobutyraldehyde Isobutyraldehyde Complex Hydrogen-Bonded Transition State Isobutyraldehyde->Complex Electrophilic attack Proline L-Proline Proline->Enamine Enamine->Complex Product This compound Complex->Product Hydrolysis

Caption: Enantioselective Aldol Addition for this compound Synthesis.

Experimental Protocol: L-Proline Catalyzed Asymmetric Aldol Addition [12]

  • Catalyst Dissolution: In a round-bottomed flask, dissolve L-proline (e.g., 20 mol%) in acetone, which serves as both a reactant and a solvent.

  • Reactant Addition: Cool the mixture in an ice bath (0 °C). Slowly add isobutyraldehyde (1 equivalent) to the solution with stirring.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours), monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, remove the excess acetone under reduced pressure.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (ee) using chiral HPLC or by measuring the specific rotation with a polarimeter.

Synthesis of 3-hydroxy-5-methyl-2-hexanone (an α-Hydroxy Ketone) via Sharpless Asymmetric Dihydroxylation

The synthesis of chiral α-hydroxy ketones is more complex. A powerful method is the Sharpless asymmetric dihydroxylation (AD) of a silyl enol ether.[8][10] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[5]

G cluster_steps Synthetic Sequence cluster_reagents Key Reagents Start 5-Methyl-2-hexanone SilylEnolEther Silyl Enol Ether Intermediate Start->SilylEnolEther Silylation SharplessAD Sharpless Asymmetric Dihydroxylation SilylEnolEther->SharplessAD Product 3-hydroxy-5-methyl-2-hexanone SharplessAD->Product Hydrolysis Silylation Me3SiI, Hexamethyldisilazane AD_Mix AD-mix-α or AD-mix-β (OsO4, Chiral Ligand, Oxidant)

Caption: Sharpless AD approach for 3-hydroxy-5-methyl-2-hexanone Synthesis.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation [5]

  • Silyl Enol Ether Formation: React 5-methyl-2-hexanone with a silylating agent like trimethylsilyl iodide (Me3SiI) in the presence of a base such as hexamethyldisilazane to form the corresponding silyl enol ether. Purify the intermediate.

  • Asymmetric Dihydroxylation: In a suitable solvent system (e.g., t-BuOH/water), add the purified silyl enol ether to a pre-mixed Sharpless AD-mix formulation (AD-mix-α for the (S)-enantiomer or AD-mix-β for the (R)-enantiomer).

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete (monitored by TLC or GC).

  • Quenching and Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired enantiomer of 3-hydroxy-5-methyl-2-hexanone.

  • Characterization: Confirm the structure and determine the enantiomeric excess using appropriate analytical techniques as described for the aldol product.

Analytical Characterization: A Comparative Perspective

The structural differences between the two isomers are readily distinguishable by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton signals for the hydrogens on the carbon bearing the hydroxyl group and the adjacent methylene/methine protons will have distinct chemical shifts and coupling patterns. For this compound, the proton at C4 will appear as a multiplet, coupled to protons at C3 and C5. For 3-hydroxy-5-methyl-2-hexanone, the proton at C3 will be coupled to the protons on the adjacent methylene group (C4). Predicted NMR spectra can be found in various databases.[11][13]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the carbon bearing the hydroxyl group will be different for each isomer, providing a clear diagnostic tool for identification.[14]

  • Mass Spectrometry (GC-MS): While both isomers have the same molecular ion peak, their fragmentation patterns under electron ionization (EI) will differ. The β-hydroxy ketone may show a characteristic loss of water. The α-hydroxy ketone will likely exhibit cleavage between the carbonyl and the hydroxyl-bearing carbon. These distinct fragmentation patterns allow for their unambiguous identification, even in complex mixtures.[13]

G Sample Sample Mixture (Isomer 1 & 2) GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Detection & ID) GC->MS Elution Data Data Analysis (Chromatogram & Mass Spectra) MS->Data Result Identification & Quantification Data->Result

Caption: General Analytical Workflow for Isomer Identification by GC-MS.

Applications and Field-Proven Insights

The choice between these two isomers is entirely application-driven.

  • This compound is a valuable intermediate for synthesizing more complex molecules. Its bifunctional nature (ketone and secondary alcohol) and the potential for creating a chiral center make it a target for asymmetric synthesis and the development of novel chiral ligands or pharmaceutical intermediates.[3][] Its reported use in the fragrance industry suggests applications where its specific stereoisomers could elicit unique sensory profiles.[2]

  • 3-hydroxy-5-methyl-2-hexanone is already established as a flavoring agent.[5] Its presence in natural products implies a role in the characteristic flavor and aroma profiles of certain foods. For drug development professionals, α-hydroxy ketone moieties are present in various biologically active molecules, and this compound could serve as a model or starting material for the synthesis of new therapeutic agents.

Conclusion

While this compound and 3-hydroxy-5-methyl-2-hexanone share the same molecular formula, the positional difference of their hydroxyl groups places them in distinct chemical classes—β-hydroxy ketone and α-hydroxy ketone, respectively. This dictates their synthetic pathways, with aldol reactions being typical for the former and methods like Sharpless asymmetric dihydroxylation for the latter. These structural nuances lead to different physicochemical properties, analytical signatures, and, ultimately, divergent applications in the fields of fragrance synthesis, flavor chemistry, and as chiral building blocks for drug discovery. A thorough understanding of these differences is essential for researchers to select the appropriate isomer and synthetic strategy to achieve their specific scientific objectives.

References

A Comparative Spectroscopic Guide to Synthetic vs. Natural 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecular Formula

4-Hydroxy-5-methyl-2-hexanone is a chiral ketone with applications ranging from a building block in complex organic synthesis to a component in flavor and fragrance compositions.[1][] Its molecular structure, C7H14O2, belies the subtle yet critical differences that can exist between samples sourced from nature versus those produced via chemical synthesis.[3][4] For researchers, scientists, and drug development professionals, understanding these differences is paramount for ensuring the quality, efficacy, and authenticity of their materials.

This guide provides an in-depth spectral comparison of synthetic and natural this compound. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are powerful tools for confirming the compound's covalent structure, the true distinction between natural and synthetic origins often lies in its stereochemistry. Natural products are typically biosynthesized as a single enantiomer, whereas synthetic routes can yield a racemic (50:50) mixture of enantiomers or be specifically designed to produce a single, targeted enantiomer through asymmetric synthesis.[5] This guide will elucidate the expected spectral characteristics of the synthetic compound and frame the comparison with its natural counterpart through the lens of both achiral and chiral analytical methodologies.

Spectroscopic Characterization of Synthetic this compound

The following sections detail the expected spectral data for a synthetically produced sample of this compound. This data serves as a baseline for confirming the molecular structure, irrespective of its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton.

Proton Assignment Expected Chemical Shift (ppm) Splitting Pattern
-CH₃ (ketone)~2.1Singlet
-CH₂-~2.4Multiplet
-CH(OH)-~3.8 - 4.1Multiplet
-CH(CH₃)₂~1.8Multiplet
-CH(CH₃)₂~0.9Doublet
-OHBroad, variableSinglet

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (ppm)
C=O~209
-CH(OH)-~70
-CH₂-~50
-CH(CH₃)₂~30
-CH₃ (ketone)~30
-CH(CH₃)₂~18, ~17
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, the molecular weight is approximately 130.18 g/mol .[6] In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 130. Key fragmentation patterns for ketones, such as alpha-cleavage, would also be anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by two prominent absorption bands:

  • A strong, broad band around 3400 cm⁻¹ , corresponding to the O-H stretching vibration of the hydroxyl group.

  • A sharp, strong band around 1710 cm⁻¹ , indicative of the C=O stretching vibration of the ketone.

The Decisive Factor: Chiral Analysis

For achiral spectroscopic methods (standard NMR, MS, and IR), the spectra of a pure (R)-enantiomer, a pure (S)-enantiomer, and a racemic mixture are identical. These techniques confirm the molecular structure but are blind to the three-dimensional arrangement of atoms at the chiral center. Therefore, to distinguish between a potentially enantiopure natural product and a racemic synthetic product, chiral-specific analytical techniques are essential.

Enantioselective Synthesis vs. Natural Biosynthesis

Modern synthetic chemistry allows for the production of specific enantiomers through enantioselective synthesis, often employing chiral catalysts or auxiliaries.[5][7] For instance, the (R)-enantiomer of this compound can be synthesized via a crossed aldol condensation using a chiral catalyst like L-proline.[5] However, unless the synthesis is perfectly enantioselective, trace amounts of the other enantiomer may be present. In contrast, natural biosynthesis pathways are typically perfectly stereospecific, yielding a single enantiomer.

Analytical Techniques for Chiral Discrimination
  • Chiral Gas Chromatography (GC): This is a highly effective method for separating enantiomers.[8] By using a capillary column with a chiral stationary phase (e.g., derivatized cyclodextrins), the two enantiomers of this compound will interact differently with the stationary phase and elute at different retention times, allowing for their separation and quantification.[9][10] A racemic synthetic sample would show two peaks of equal area, while an enantiopure natural sample would ideally show only one.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent (often a lanthanide complex), the enantiomers of a chiral compound can form diastereomeric complexes.[11][12] These diastereomeric complexes are no longer spectrally equivalent, resulting in the separation of NMR signals for the respective enantiomers.[13] This allows for the determination of enantiomeric purity directly from the integration of the separated peaks in the NMR spectrum.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Chiral Analysis (Optional): To determine enantiomeric purity, add a small amount of a suitable chiral shift reagent (e.g., Eu(hfc)₃) stepwise to the NMR sample, acquiring a ¹H spectrum after each addition until baseline separation of key signals is observed.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatography: Use a suitable capillary column (e.g., a standard non-polar column for general analysis or a chiral column for enantiomer separation) and a temperature program that allows for the separation of components.

  • Mass Spectrometry: Acquire mass spectra of the eluting peaks in electron ionization (EI) mode.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in its mass spectrum. If using a chiral column, determine the enantiomeric ratio by integrating the peak areas of the two enantiomers.

Protocol 3: IR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Acquisition: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H & 13C Spectra B->C D Process Raw Data C->D E Structural Elucidation D->E F Add Chiral Shift Reagent (Optional) E->F G Determine Enantiomeric Ratio F->G

Caption: Workflow for NMR Analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Analysis A Prepare Dilute Solution B Inject Sample A->B C Chromatographic Separation (Chiral or Achiral Column) B->C D Mass Spectrometry Detection C->D E Analyze Retention Time & Mass Spectrum D->E F Quantify Enantiomeric Ratio (if Chiral Column is Used) E->F

Caption: Workflow for GC-MS Analysis of this compound.

Conclusion

The structural verification of this compound relies on a suite of standard spectroscopic techniques, including NMR, MS, and IR spectroscopy. For both synthetic and natural samples, these methods will yield identical spectra for a given pure enantiomer, confirming the correct molecular structure and functional groups. However, the fundamental difference between a natural isolate and a standard synthetic product often lies in their enantiomeric composition. While synthetic methods can produce racemic mixtures, natural sources typically provide a single enantiomer. Consequently, the definitive comparison and authentication of natural versus synthetic this compound necessitates the use of chiral-specific analytical methods, such as chiral gas chromatography or NMR with chiral shift reagents. These techniques provide the crucial data on enantiomeric purity that is indispensable for quality control, regulatory compliance, and research applications where stereochemistry is critical.

References

A Senior Application Scientist's Guide to the Precise Measurement of Enantiomeric Excess for 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern chemical synthesis and pharmaceutical development, the stereochemical purity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, pharmacological profile, and safety.[1][2] For a chiral molecule like 4-Hydroxy-5-methyl-2-hexanone, a versatile building block, the ability to accurately quantify its enantiomeric excess (ee) is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Significance of Enantiomeric Purity in Chiral Molecules

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inert or, in some infamous cases, dangerously toxic.[3] Therefore, the rigorous determination of enantiomeric excess is a cornerstone of asymmetric synthesis, quality control in drug manufacturing, and regulatory compliance.

Comparative Analysis of Core Methodologies

The principal methods for determining the enantiomeric excess of this compound and similar β-hydroxy ketones are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. The choice of technique is a critical decision dictated by factors such as the required accuracy, sensitivity, sample throughput, and the specific properties of the analyte.[2]

ParameterChiral HPLCChiral GCNMR with Chiral Auxiliaries
Resolution/Accuracy Excellent (Typically > 1.5)Very High (Often > 2.0)Moderate to Good
Sensitivity (LOD/LOQ) High (ng to pg range)Very High (pg to fg range)Lower (mg to µg range)
Sample Throughput ModerateHighLow to Moderate
Development Time Moderate to HighModerateLow to Moderate
Cost (Instrument/Consumables) High/ModerateModerate/LowVery High/Low
Sample Derivatization Often not requiredSometimes required for volatility/selectivityRequired (Chiral Shift Reagent or Solvating Agent)
Non-destructive YesYesYes
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers.[4] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Principle of Separation

The core of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[5] For a β-hydroxy ketone like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective.[6][7] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for enantiorecognition.[5]

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral column, such as an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA), is a prime candidate.[6]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.[7][8]

  • Instrumentation Setup:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (for the ketone chromophore).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Workflow for Chiral HPLC Analysis

Caption: Workflow for ee% determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent choice for volatile and thermally stable compounds.[9] It offers high resolution and sensitivity. For this compound, direct analysis or derivatization of the hydroxyl group can be employed.

Principle of Separation

Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase, often based on derivatized cyclodextrins.[10] These cyclodextrin derivatives form inclusion complexes with the enantiomers, and subtle differences in the stability of these diastereomeric complexes lead to their separation.[10] For hydroxy ketones, derivatization of the hydroxyl group to an acetate ester can enhance volatility and improve peak shape and resolution.[11]

Experimental Protocol: Chiral GC
  • (Optional) Derivatization: To a solution of this compound in a suitable solvent, add acetic anhydride and a catalytic amount of iodine.[11] Heat gently, then quench the reaction and extract the resulting acetate ester.

  • Column Selection: A capillary column coated with a derivatized β-cyclodextrin, such as CP-Chirasil-DEX CB, is a suitable choice.[11]

  • Instrumentation Setup:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Carrier Gas: Hydrogen or Helium.[11]

    • Injector Temperature: 230 °C.

    • Detector Temperature: 250 °C.[11]

    • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C) and ramp up to a final temperature (e.g., 150 °C) to ensure good separation.

  • Sample Preparation: Dilute the derivatized or underivatized sample in a volatile solvent like hexane.

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) into the GC and record the chromatogram.

  • Calculation of Enantiomeric Excess: The calculation is the same as for HPLC, using the peak areas from the FID.

Workflow for Chiral GC Analysis

Caption: Workflow for ee% determination by Chiral GC.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation. Instead, it uses a chiral auxiliary to induce a chemical shift difference between the enantiomers in the NMR spectrum.[12]

Principle of Differentiation

The addition of a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to a solution of the enantiomeric mixture leads to the formation of rapidly exchanging diastereomeric complexes.[12][13] These diastereomeric complexes are not mirror images and, therefore, have different NMR spectra. This results in the splitting of signals for protons near the chiral center, and the ratio of the integrals of these now distinct signals corresponds directly to the enantiomeric ratio.[14]

Experimental Protocol: NMR Spectroscopy
  • Reagent Selection: A common choice is a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), or a chiral solvating agent.[12]

  • Sample Preparation:

    • Accurately weigh the sample of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, precisely measured amount of the chiral shift reagent to the NMR tube.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra after incremental additions of the shift reagent.

    • Monitor the spectra for the splitting of a well-resolved proton signal near the chiral center (e.g., the methyl group adjacent to the hydroxyl).

  • Data Analysis:

    • Once sufficient separation of the signals is achieved, carefully integrate the two diastereomeric peaks.

    • The enantiomeric excess is calculated from the integral ratio: ee (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100.

Workflow for NMR Analysis

Caption: Workflow for ee% determination by NMR.

Method Selection and Validation

For high-throughput screening or routine quality control , where speed and sensitivity are paramount, Chiral GC is often the superior choice due to its faster run times and high resolving power.[9]

For method development, complex matrices, or when derivatization is undesirable , Chiral HPLC provides a robust and versatile platform. Its wide range of available stationary phases often allows for direct separation without sample modification.[4]

NMR with chiral auxiliaries is particularly valuable for its simplicity in sample preparation and for providing structural information simultaneously. It is an excellent confirmatory technique and can be useful when chromatographic methods are difficult to develop.[13][14]

Regardless of the chosen method, proper validation is essential to ensure the accuracy and reliability of the results.[15] Key validation parameters include specificity, linearity, range, accuracy, and precision.[15]

Conclusion

The accurate determination of the enantiomeric excess of this compound is achievable through several well-established analytical techniques. By understanding the fundamental principles, strengths, and limitations of Chiral HPLC, Chiral GC, and NMR spectroscopy, researchers can select the most appropriate method for their specific needs. The protocols and comparative data presented in this guide serve as a foundation for developing and validating robust and reliable analytical workflows, ultimately ensuring the stereochemical integrity of this important chiral building block.

References

A Senior Application Scientist's Guide to the Biological Activity of (R) and (S) Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different biological activities.[1][2][3] This guide provides an in-depth comparison of the biological activities of (R) and (S) enantiomers, explains the underlying principles of stereoselectivity, and details the experimental frameworks required to elucidate these critical differences.

The Principle of Stereoselectivity: A Three-Point Attachment Model

Biological systems—composed of chiral entities like amino acids and sugars—are inherently stereoselective.[2][4] Enzymes and receptors possess chiral binding sites, meaning they can differentiate between the enantiomers of a drug molecule. This recognition is often explained by the three-point attachment model , first proposed by Ogston.[5][6] For a chiral molecule to bind effectively, it must have at least three points of interaction with its target. One enantiomer may achieve this perfect three-point fit, leading to a biological response, while its mirror image can only align with two of the three sites, rendering it less active or completely inactive.[2][5][6]

This selective interaction means that the two enantiomers of a single drug can be considered two separate pharmacological agents, often with distinct efficacy, toxicity, and metabolic profiles.[4][7][8]

Caption: Ogston's three-point attachment model for stereoselectivity.

Case Studies: The Real-World Impact of Chirality

The differential effects of enantiomers are not merely theoretical. Several well-known drugs provide stark examples of why understanding stereochemistry is critical in drug development.

Thalidomide: A Tragic Lesson in Stereochemistry

Marketed in the late 1950s as a sedative for pregnant women, thalidomide was sold as a racemic mixture (a 50:50 mix of both enantiomers).[9][10] It was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[9][10][11]

A complicating factor is that the body contains enzymes that can interconvert the two forms, a process called racemization.[9][12][13] This means that administering the pure, "safe" (R)-enantiomer would not prevent the tragic effects, as it would be converted into the harmful (S)-form in vivo.[9][11][12] The thalidomide disaster became a driving force for stricter drug testing and regulatory oversight regarding stereoisomers.[1]

EnantiomerPrimary Biological Activity
(R)-Thalidomide Sedative, hypnotic[10]
(S)-Thalidomide Teratogenic (causes birth defects), anti-angiogenic[9][10]
Ibuprofen: From Racemate to a More Efficient Eutomer

Ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID), is often sold as a racemic mixture.[8][14] However, the pharmacological activity resides almost exclusively in the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[7][8][15] The (R)-enantiomer is largely inactive as a COX inhibitor.[7][8]

Interestingly, the body possesses an enzyme, 2-arylpropionyl-CoA epimerase, that converts a significant portion (50-60%) of the inactive (R)-ibuprofen into the active (S)-enantiomer.[7][14][15] This unidirectional chiral inversion allows the racemic mixture to be effective.[8][16] However, studies have shown that administering the pure (S)-enantiomer (dexibuprofen) can provide equivalent or superior pain relief at half the dose of the racemate, potentially reducing metabolic load and side effects.[7][8][17]

EnantiomerCOX Inhibition (Anti-inflammatory Activity)Metabolic Fate
(S)-Ibuprofen Active (Eutomer)[7][15]Direct therapeutic action
(R)-Ibuprofen Inactive (Distomer)[7][8][15]Undergoes in vivo inversion to (S)-Ibuprofen[7][14]

Experimental Framework for Enantiomer Comparison

A robust evaluation of enantiomeric activity requires a multi-step, systematic approach. The goal is to first separate the enantiomers and then compare their biological activities using a series of validated in vitro and in vivo assays.

Caption: Workflow for the separation and comparative evaluation of enantiomers.

Step 1: Chiral Separation

The prerequisite for any comparative analysis is the physical separation of the enantiomers from the racemic mixture.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a gold-standard technique for enantiomeric separation.[18][19] The principle relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Column Selection: Choose a CSP appropriate for the analyte class. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable.[18][20] The selection is crucial as the mechanism of separation depends on the transient formation of diastereomeric complexes between the analyte and the CSP.

  • Mobile Phase Optimization:

    • For normal-phase HPLC, a typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol.

    • For reversed-phase HPLC, acetonitrile/water or methanol/water buffers are common.

    • The causality: The mobile phase composition is adjusted to optimize the resolution between the enantiomeric peaks while maintaining a reasonable analysis time. Modifiers can alter the polarity and hydrogen-bonding characteristics, directly impacting the analyte-CSP interaction.

  • Instrumentation Setup:

    • System: HPLC system with a UV-Vis or Mass Spectrometry (MS) detector.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Injection Volume: 5-20 µL.

    • Temperature: Column temperature is controlled (e.g., 25°C) as it can significantly affect enantioselectivity.

  • Analysis and Fraction Collection: Inject the racemic mixture. The two enantiomers will elute at different times. Collect the separated fractions corresponding to each peak for subsequent biological assays. Purity of the collected fractions should be confirmed by re-injection.

Step 2: In Vitro Bioactivity Profiling

Once separated, the biological activity of each pure enantiomer is quantified.

Protocol: Competitive Receptor Binding Assay

This assay determines the binding affinity of each enantiomer for a specific receptor by measuring how effectively it competes with a radiolabeled ligand of known affinity.[21][22][23]

  • Materials:

    • Receptor source (e.g., cell membranes expressing the target receptor).

    • Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) with high affinity for the target.

    • Pure (R) and (S) enantiomers (the "competitors").

    • Assay buffer, filter plates (e.g., glass fiber), and a scintillation counter.

  • Procedure:

    • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of either the (R)- or (S)-enantiomer.

    • Controls: Include wells for total binding (radioligand + receptor only) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled known ligand).

    • Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through the filter plate. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through). The causality here is speed: the filtration must be fast to prevent significant dissociation of the ligand-receptor complex.

    • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor enantiomer.

    • Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).[21] A lower IC₅₀ indicates a higher binding affinity.

Protocol: Enzyme Inhibition Assay

This assay measures the ability of each enantiomer to inhibit the activity of a target enzyme.[24][25]

  • Materials:

    • Purified target enzyme.

    • Enzyme substrate.

    • Pure (R) and (S) enantiomers (the "inhibitors").

    • Assay buffer and a detection instrument (e.g., spectrophotometer, fluorometer).

  • Procedure:

    • Reaction Setup: In a multi-well plate, add the enzyme and varying concentrations of either the (R)- or (S)-enantiomer. Pre-incubate to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The substrate concentration is typically kept at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[26]

    • Controls: Include wells with no inhibitor (100% activity) and no enzyme (background).

    • Measurement: Monitor the rate of product formation or substrate depletion over time using the appropriate detection method.[25]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each enantiomer concentration.

    • Plot the percentage of inhibition against the log concentration of the inhibitor.

    • Use non-linear regression to determine the IC₅₀ or Ki (inhibition constant) value. A lower value signifies a more potent inhibitor.

Conclusion and Future Perspectives

The comparison of (R) and (S) enantiomers is a fundamental requirement in modern drug development, mandated by regulatory agencies like the FDA.[27] As the case studies of thalidomide and ibuprofen illustrate, enantiomers can have dramatically different pharmacological and toxicological profiles. A thorough experimental investigation, beginning with chiral separation and followed by rigorous in vitro and in vivo testing, is essential to identify the eutomer (the active enantiomer) and characterize the distomer (the less active or harmful enantiomer). Developing single-enantiomer drugs, or "chiral switches," can lead to improved therapeutic indices, simplified dose-response relationships, and reduced side effects, ultimately resulting in safer and more effective medicines.[16]

References

A Comparative Guide to Isotopic Labeling Studies with 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of isotopic labeling strategies utilizing 4-Hydroxy-5-methyl-2-hexanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices. We will explore the synthesis, application, and analysis of isotopically labeled this compound and compare its utility against alternative labeling approaches, supported by experimental data and validated methodologies.

Introduction: The Power of Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions, metabolic pathways, or complex biological systems.[1] By replacing specific atoms in a molecule with their heavier, non-radioactive stable isotopes—most commonly Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N)—we can make that molecule distinguishable from its unlabeled counterparts.[1] This "tagging" allows for precise tracking and quantification using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

The applications are vast, ranging from elucidating the metabolism of new drug candidates (ADME studies) to determining the structure of complex proteins.[1][2] The choice of isotope and labeling strategy is critical and depends entirely on the scientific question at hand.

Spotlight on this compound

This compound (CAS 38836-21-4) is a keto-alcohol with the chemical formula C₇H₁₄O₂.[3][4] Its structure, featuring both a ketone and a hydroxyl functional group, makes it a versatile molecule for various chemical syntheses and biological studies. The presence of a ketone group, in particular, offers strategic locations for isotopic labeling, especially at the α-carbon positions adjacent to the carbonyl.

PropertyValueSource
Molecular Formula C₇H₁₄O₂[3]
Molecular Weight 130.18 g/mol [3][4]
IUPAC Name 4-hydroxy-5-methylhexan-2-one[3]
Key Functional Groups Ketone (C=O), Hydroxyl (-OH)N/A

Synthesis of Isotopically Labeled this compound

The synthesis of labeled this compound can be approached through several methods, primarily by introducing the isotope in one of the precursor molecules. A common unlabeled synthesis route involves an aldol condensation between acetone and isobutyraldehyde.[5] This provides a logical framework for introducing isotopic labels.

cluster_0 Option A: Deuterium Labeling cluster_1 Option B: Carbon-13 Labeling A1 Acetone-d6 A_Aldol Aldol Condensation A1->A_Aldol Base Catalyst A2 Isobutyraldehyde A2->A_Aldol A_Product This compound-d6 A_Aldol->A_Product B1 Acetone-2-13C B_Aldol Aldol Condensation B1->B_Aldol Base Catalyst B2 Isobutyraldehyde B2->B_Aldol B_Product This compound-13C B_Aldol->B_Product

Fig 1: Proposed synthetic workflows for labeled this compound.

Another powerful technique for deuterium labeling is direct hydrogen-deuterium (H/D) exchange at the α-protons of the ketone. This method is often catalyzed by an acid or base in the presence of a deuterium source like D₂O.[6] This approach can be optimized for temperature and time, often accelerated by microwave assistance, to achieve high levels of deuterium incorporation.[6]

Comparison Guide: Labeling Strategies & Alternatives

The choice to use a specifically labeled compound like this compound versus a general metabolic precursor depends on the experimental goal. Here, we compare these approaches.

FeatureLabeled this compoundGeneral Precursor (e.g., ¹³C-Glucose)Rationale & Field Insights
Specificity High. The label is on a defined molecular scaffold.Low. The label is incorporated into numerous downstream metabolites.Use specific labeled compounds for pharmacokinetic (PK) or targeted metabolic fate studies. Use general precursors for global metabolic flux analysis.[7]
Application Internal standard for quantitative MS, tracer for specific biotransformations.Tracing broad metabolic pathways (e.g., glycolysis, TCA cycle), uniform labeling of proteins for NMR.[2]The "question" dictates the "tool." A specific standard provides absolute quantification, while a general precursor reveals the network of metabolic interactions.
Synthesis Requires multi-step organic synthesis.Often commercially available and used in cell culture media.The synthetic burden for a custom-labeled compound can be high. However, it offers unparalleled precision.
Isotope Choice Deuterium (²H): Cost-effective, easily introduced via H/D exchange.[8] Carbon-13 (¹³C): No kinetic isotope effect, ideal for metabolic tracing.[9][10]¹³C and ¹⁵N: Standard for uniform labeling in proteomics and metabolomics.[2]Causality: Deuterium's heavier mass can slow down reactions involving C-H bond cleavage (Kinetic Isotope Effect), which can be a confounding factor in metabolic studies but useful for mechanistic investigations.[11][12] ¹³C behaves nearly identically to ¹²C, making it a true tracer.
Detection MS: Clear mass shift from the unlabeled standard. NMR: Absence of ¹H signals or presence of ¹³C signals at specific positions.MS: Complex pattern of labeled isotopologues. NMR: Widespread ¹³C enrichment.Deconvoluting mass spectra from general precursor experiments requires specialized software.[6][7] The spectra from a single labeled compound are far simpler to interpret.

Key Experimental Protocols

The following protocols are designed as self-validating systems, where the success of each step is confirmed by subsequent analytical characterization.

Protocol: α-Deuteration of this compound

This protocol describes a general method for exchanging the protons alpha to the ketone with deuterium.

  • Reagent Preparation: In a microwave-safe vial, dissolve 100 mg of this compound in 2 mL of deuterium oxide (D₂O).

  • Catalysis: Add a catalytic amount of a base, such as sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃).

  • Reaction: Seal the vial and heat using a laboratory microwave reactor. An initial test condition could be 150 °C for 30 minutes.[6] Rationale: Microwave heating dramatically reduces reaction times compared to conventional reflux.[6]

  • Workup: After cooling, neutralize the solution with a deuterated acid (e.g., DCl in D₂O). Extract the product with an organic solvent like ethyl acetate (3 x 5 mL).

  • Purification & Drying: Combine the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.

  • Validation: Analyze the resulting product by Mass Spectrometry to confirm the mass shift corresponding to deuterium incorporation and by ¹H NMR to observe the disappearance of the α-proton signals.

Protocol: Analysis by Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the labeled compound in methanol. Create a 1 µg/mL working solution by diluting the stock with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. Rationale: The acid helps in the ionization process (electrospray ionization - ESI).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., qTOF or Orbitrap) coupled with liquid chromatography (LC) for separation.

  • Data Acquisition: Acquire data in positive ion mode. Perform a full scan to identify the molecular ion peaks of both the unlabeled ([M+H]⁺) and labeled ([M+D+H]⁺, [M+2D+H]⁺, etc.) species.

  • Analysis: Compare the mass spectrum of the labeled product to an unlabeled standard. The mass difference will confirm the number of deuterium atoms incorporated. For example, the incorporation of three deuterium atoms would result in a mass shift of approximately +3 Da.

Protocol: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified, labeled compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis of Deuterium Labeling: In the ¹H NMR spectrum, confirm a significant reduction or complete disappearance of the signal corresponding to the protons at the α-position (the CH₂ group adjacent to the C=O).

  • Analysis of Carbon-13 Labeling: If ¹³C-labeled, the ¹³C NMR spectrum will show a significantly enhanced signal at the position of the ¹³C atom. The corresponding proton in the ¹H NMR spectrum may show splitting due to coupling with the ¹³C nucleus.

cluster_workflow General Isotopic Labeling Workflow Start Define Research Question (e.g., Trace Metabolism) Step1 Select Isotope & Labeling Strategy (e.g., 13C, Site-Specific) Start->Step1 Step2 Synthesize or Procure Labeled Compound Step1->Step2 Step3 Characterize & Validate Labeling (MS, NMR) Step2->Step3 Step4 Perform Experiment (e.g., Cell Culture Dosing, PK Study) Step3->Step4 Step5 Sample Collection & Preparation Step4->Step5 Step6 Analytical Detection (LC-MS, NMR) Step5->Step6 End Data Analysis & Interpretation Step6->End

Fig 2: A validated workflow for isotopic labeling experiments.

Conclusion

This compound serves as an excellent model compound for targeted isotopic labeling studies. Its defined structure allows for the precise introduction of labels like deuterium or carbon-13, creating ideal internal standards for quantitative mass spectrometry or specific probes for metabolic and mechanistic investigations. While this targeted approach requires dedicated synthesis, it offers a level of clarity and precision that is often unachievable with general isotopic precursors like labeled glucose or amino acids. The choice of methodology—a specific labeled molecule versus a general precursor—is not a matter of superiority but of strategic alignment with the research objective. By understanding the causality behind these choices and employing self-validating experimental workflows, researchers can fully harness the power of isotopic labeling to achieve robust and unambiguous results.

References

A Comparative Analysis of 4-Hydroxy Ketones in Flavor Chemistry: From Formation to Sensory Impact

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor chemistry, 4-hydroxy ketones emerge as a pivotal class of compounds, bestowing a diverse and desirable array of sensory experiences upon a multitude of food products. From the fruity burst of berries to the comforting sweetness of caramel, these bifunctional molecules are instrumental in defining the characteristic aroma and taste of many consumer-loved goods. This guide offers an in-depth comparative analysis of key 4-hydroxy ketones, delving into their formation pathways, sensory properties, analytical quantification, and the subtle yet significant interplay that governs their impact on flavor perception. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for professionals seeking to understand and harness the potential of these remarkable flavor compounds.

The Structural and Sensory Diversity of 4-Hydroxy Ketones

4-hydroxy ketones are organic compounds containing both a ketone and a hydroxyl functional group, with the hydroxyl group positioned at the fourth carbon atom relative to the carbonyl group. This specific arrangement gives rise to a range of cyclic and acyclic structures, each with a unique flavor profile. This guide will focus on a comparative analysis of some of the most significant 4-hydroxy ketones in flavor chemistry.

Key 4-Hydroxy Ketones in Flavor Chemistry

While numerous 4-hydroxy ketones contribute to food flavors, a few stand out for their prevalence and potent sensory impact. This guide will focus on a comparative analysis of:

  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®): Renowned for its sweet, caramel-like, and fruity aroma, often described as strawberry-like.[1][2]

  • 4,5-Dimethyl-3-hydroxy-2(5H)-furanone (Sotolone): Possesses a strong, sweet, and spicy aroma, reminiscent of maple syrup, curry, and fenugreek.[3][4]

  • 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol): Contributes a caramel-like, sweet flavor.[5]

  • 4-(p-Hydroxyphenyl)-2-butanone (Raspberry Ketone): The character impact compound of raspberries, imparting a distinct fruity and sweet aroma.[6]

  • 4-Hydroxy-2-butanone: A key precursor in the synthesis of raspberry ketone.[6]

The following table provides a comparative overview of the sensory properties of these key 4-hydroxy ketones.

CompoundCommon Name(s)CAS NumberMolecular FormulaMolar Mass ( g/mol )Flavor ProfileOdor Threshold (in water)
4-Hydroxy-2,5-dimethyl-3(2H)-furanoneHDMF, Furaneol®, Strawberry Furanone3658-77-3C₆H₈O₃128.13Sweet, caramel, fruity, strawberry-like[1][2]0.03 - 1700 µg/L[7]
4,5-Dimethyl-3-hydroxy-2(5H)-furanoneSotolone, Caramel Furanone28664-35-9C₆H₈O₃128.13Maple syrup, curry, fenugreek, burnt sugar[3][4]~2.5 µg/L (in 12% alcohol)[8]
4-Hydroxy-5-methyl-3(2H)-furanoneNorfuraneol19322-27-1C₅H₆O₃114.10Caramel-like, sweet[5]Not widely reported
4-(p-Hydroxyphenyl)-2-butanoneRaspberry Ketone5471-51-2C₁₀H₁₂O₂164.20Sweet, fruity, raspberry, warm, spicy[6]Not widely reported
4-Hydroxy-2-butanone-590-90-9C₄H₈O₂88.11Precursor, not a primary flavor compound[6]Not applicable

Formation Pathways: A Tale of Three Chemical Journeys

The presence and concentration of 4-hydroxy ketones in food are a direct consequence of complex chemical transformations occurring during processing and storage. Understanding these formation pathways is critical for controlling and optimizing flavor development.

The Maillard Reaction: The Genesis of Sweet and Caramel Notes

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a primary route for the formation of many potent flavor compounds, including several 4-hydroxy ketones.[2]

  • Furaneol (HDMF) and Norfuraneol: These furanones are classic products of the Maillard reaction. HDMF is typically formed from hexose sugars, while norfuraneol is derived from pentoses.[5] The reaction proceeds through the formation of 1-deoxyosones as key intermediates.[5] The type of amino acid present can also influence the reaction, with glycine and alanine promoting the formation of furaneol and homofuraneol from pentose sugars.[5]

  • Sotolone: While also a product of the Maillard reaction, sotolone's formation is often associated with the presence of specific precursors like α-ketobutyric acid, which can be formed from the degradation of threonine or serine.

Maillard_Reaction_Pathway

Lipid Oxidation: The Source of Both Desirable and Undesirable Flavors

The oxidation of unsaturated fatty acids is another significant pathway for the generation of a wide range of volatile compounds, including some 4-hydroxy ketones. This process can lead to both desirable flavor notes and undesirable off-flavors, depending on the specific compounds formed and their concentrations.

  • 4-Hydroxynonenal (HNE): While technically a 4-hydroxy alkenal, HNE is a well-studied product of the oxidation of omega-6 fatty acids like linoleic acid. It is often associated with stale or rancid off-flavors in foods.

Biosynthesis and Microbial Fermentation: Nature's Flavor Factories

In addition to chemical reactions during processing, 4-hydroxy ketones can also be produced through enzymatic pathways in plants and by microbial fermentation.

  • Raspberry Ketone: In raspberries, this iconic flavor compound is synthesized via a biosynthetic pathway.[9]

  • Microbial Production: Certain microorganisms are capable of producing 4-hydroxy ketones. For instance, the direct precursor to raspberry ketone, 4-hydroxybenzylidene acetone, can be synthesized by bacteria. This opens up possibilities for biotechnological production of "natural" flavor compounds.

Formation_Pathways

Experimental Protocols for Analysis

Accurate quantification of 4-hydroxy ketones in complex food matrices is essential for quality control, flavor research, and product development. Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for this purpose.

General Workflow for GC-MS Analysis

The following provides a general workflow for the analysis of 4-hydroxy ketones in a food sample. Specific parameters will need to be optimized depending on the analyte and the food matrix.

GCMS_Workflow

Step-by-Step Methodology for Quantification of Furaneol (HDMF)

This protocol provides a more detailed example for the quantification of Furaneol in a fruit matrix using solid-phase microextraction (SPME) coupled with GC-MS, which is a common and effective technique.[10]

1. Sample Preparation:

  • Homogenize a known weight of the fruit sample.
  • Centrifuge the homogenate to separate the clear juice.
  • Filter the juice to remove any solid particles.

2. Derivatization (to improve volatility and chromatographic performance):

  • To a known volume of the clear juice, add a suitable internal standard (e.g., isotopically labeled Furaneol).
  • Adjust the pH of the solution to basic conditions.
  • Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), and incubate at an elevated temperature to facilitate the reaction.[10]

3. Solid-Phase Microextraction (SPME):

  • Place the derivatized sample in a sealed vial.
  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample for a defined period at a controlled temperature to allow for the adsorption of the derivatized analyte.

4. GC-MS Analysis:

  • Injector: Desorb the analyte from the SPME fiber in the hot GC inlet.
  • Column: Use a suitable capillary column (e.g., a non-polar or mid-polar column) for separation.
  • Oven Program: Implement a temperature gradient to achieve optimal separation of the target analyte from other volatile compounds.
  • Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[11][12]

5. Quantification:

  • Construct a calibration curve using standard solutions of derivatized Furaneol of known concentrations.
  • Calculate the concentration of Furaneol in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Comparative Stability and Sensory Interactions

The stability of 4-hydroxy ketones during food processing and storage significantly influences the final flavor profile. Factors such as temperature, pH, and the presence of other ingredients can lead to their degradation or transformation. For example, furanones can be susceptible to degradation at high temperatures.

Furthermore, the sensory impact of a 4-hydroxy ketone is not solely dependent on its own concentration but also on its interaction with other flavor compounds in the food matrix. These interactions can be:

  • Synergistic: The combined effect is greater than the sum of the individual effects.

  • Additive: The combined effect is equal to the sum of the individual effects.

  • Antagonistic: The combined effect is less than the sum of the individual effects.[13][14][15][16]

For instance, the fruity notes of raspberry ketone can be enhanced and made more complex by the presence of vanillin and maltol.[5] Understanding these interactions is crucial for the successful creation of well-balanced and appealing flavor profiles.

Conclusion and Future Perspectives

4-hydroxy ketones represent a fascinating and commercially significant class of flavor compounds. Their diverse sensory profiles, ranging from fruity and sweet to caramel-like and spicy, are a testament to the subtle yet profound impact of molecular structure on taste and aroma. A thorough understanding of their formation pathways, whether through the Maillard reaction, lipid oxidation, or biosynthesis, provides flavor chemists with the tools to modulate and control the development of desirable flavor characteristics in a wide range of food products.

The continued development of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), will undoubtedly lead to the discovery of new 4-hydroxy ketones and a deeper understanding of their role in complex food matrices.[17] Furthermore, research into the synergistic and antagonistic interactions of these compounds with other flavor molecules will pave the way for more sophisticated and nuanced flavor design. As consumer demand for natural and authentic flavors continues to grow, the study of 4-hydroxy ketones will remain a vibrant and essential area of flavor chemistry.

References

A Comparative Guide to Vibrational and Electronic Circular Dichroism Spectroscopy for the Stereochemical Characterization of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy for the unambiguous determination of the absolute configuration of chiral molecules, using 4-Hydroxy-5-methyl-2-hexanone as a practical example. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causality behind experimental choices, details validated protocols, and presents a logical framework for data interpretation, grounded in authoritative scientific principles.

The Challenge: Assigning Absolute Stereochemistry

This compound is a chiral molecule possessing stereogenic centers, meaning it can exist as non-superimposable mirror images known as enantiomers.[1][2] In the pharmaceutical and flavor industries, different enantiomers of a chiral compound can exhibit vastly different biological activities, efficacies, and toxicities.[3] Therefore, determining the absolute configuration (AC)—the precise three-dimensional arrangement of atoms—is not merely an academic exercise but a critical requirement for regulatory approval and ensuring product safety and efficacy.[4][5]

While methods like X-ray crystallography provide definitive AC, they are contingent upon the ability to grow high-quality single crystals, a significant bottleneck for many compounds, including oils and amorphous solids.[3][5] Chiroptical spectroscopy methods, particularly VCD and ECD, offer powerful, solution-phase alternatives that circumvent this limitation.[3][6]

Foundational Principles: VCD and ECD Spectroscopy

VCD and ECD are forms of circular dichroism, a phenomenon that arises from the differential absorption of left and right circularly polarized light by a chiral molecule.[7][8][9] The resulting spectrum, a plot of this difference (ΔA = AL - AR) versus wavelength or wavenumber, is a unique fingerprint of a molecule's stereochemistry. Enantiomers produce spectra that are perfect mirror images of each other.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of circularly polarized light in the infrared (IR) region of the spectrum.[7][10]

  • Causality: Instead of probing broad electronic transitions, VCD probes the much narrower and more numerous vibrational transitions within a molecule's ground electronic state.[11][12] Every chiral molecule, regardless of its structure, has IR-active vibrations. This makes VCD a universally applicable technique for stereochemical analysis.[13] The VCD spectrum is exquisitely sensitive to the molecule's three-dimensional geometry, providing a rich dataset that reflects the coupling between different vibrational modes.[7]

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) range.[9][14]

  • Causality: ECD signals arise from electronic transitions, typically involving the excitation of electrons from lower-energy to higher-energy molecular orbitals.[12] The applicability of ECD is therefore dependent on the presence of a "chromophore"—a light-absorbing functional group. In this compound, the ketone carbonyl group (C=O) serves as the primary chromophore, giving rise to a characteristic n → π* transition.[15] The sign and intensity of the resulting ECD signal, known as a Cotton effect, are highly dependent on the chiral environment surrounding this chromophore.[11]

The Synergy of Experiment and Theory: A Self-Validating System

A cornerstone of modern chiroptical analysis is the integration of experimental measurements with quantum chemical calculations. This approach provides a robust and reliable method for assigning the absolute configuration.[3][16] An experimental spectrum alone reveals that a molecule is chiral, but it does not, by itself, reveal which enantiomer is present. By comparing the experimental spectrum to spectra computationally predicted for each possible enantiomer, a definitive assignment can be made.[4][5]

The workflow is a self-validating system built on the following pillars:

  • Conformational Analysis: Flexible molecules like this compound exist as a population of interconverting conformers in solution.[11][15] The first computational step is a thorough search to identify all low-energy conformers.

  • Spectrum Calculation: Using methodologies like Density Functional Theory (DFT), the VCD and ECD spectra are calculated for each significant conformer of a single, arbitrarily chosen enantiomer (e.g., the (S)-enantiomer).[7][17]

  • Boltzmann Averaging: The final theoretical spectrum is generated by taking a weighted average of the individual conformer spectra, based on their calculated thermodynamic stabilities (Boltzmann population).[18]

  • Experimental Correlation: The calculated spectrum is then compared to the experimental spectrum. A match confirms the absolute configuration of the measured sample.

G cluster_exp Experimental Protocol cluster_comp Computational Protocol Sample Sample Preparation (e.g., 10 mg in 200 µL CDCl3) VCD_Exp VCD Measurement (FTIR-VCD Spectrometer) Sample->VCD_Exp ECD_Exp ECD Measurement (CD Spectrometer) Sample->ECD_Exp Exp_Data Experimental VCD & ECD Spectra VCD_Exp->Exp_Data ECD_Exp->Exp_Data Comparison Spectral Comparison & Correlation Analysis Exp_Data->Comparison Structure Input Structure (e.g., (S)-enantiomer) Conf_Search Conformational Search (MMFF / DFT) DFT_Opt DFT Optimization & Frequencies of all low-energy conformers VCD_Calc VCD/IR Spectra Calculation ECD_Calc ECD/UV Spectra Calculation Boltzmann Boltzmann Averaging of calculated spectra Calc_Data Predicted VCD & ECD Spectra for (S)-enantiomer Calc_Data->Comparison Assignment Final Absolute Configuration Assignment Comparison->Assignment

Detailed Experimental and Computational Protocols

Experimental Measurement
  • Sample Preparation: Dissolve approximately 8-10 mg of purified this compound in 150-250 µL of a suitable solvent.[4]

    • Causality (Solvent Choice): Deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) are excellent choices for VCD as they have minimal interfering absorptions in the mid-IR fingerprint region (900-1800 cm⁻¹).[3][13] For ECD, spectroscopic grade methanol or acetonitrile are common choices.

  • Cell Assembly: Transfer the solution to an IR cell with BaF₂ windows and a path length of 100 µm for VCD analysis.[4] A standard 1 mm or 1 cm quartz cuvette is used for ECD.

  • VCD Data Acquisition:

    • Use a dual-PEM FT-VCD spectrometer.[4]

    • Collect spectra at a resolution of 4 cm⁻¹.[4]

    • Acquire data for a sufficient duration (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio, as VCD signals are inherently weak (ΔA ≈ 10⁻⁴ - 10⁻⁵).[4][8]

    • Measure a solvent baseline under identical conditions for accurate background subtraction.

  • ECD Data Acquisition:

    • Use a standard CD spectrometer.

    • Scan the appropriate UV range to capture the relevant electronic transitions (e.g., 200-400 nm for the ketone chromophore).

Computational Prediction
  • Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94).[15]

  • DFT Optimization: Subject all unique conformers within a reasonable energy window (e.g., 3 kcal/mol) to full geometry optimization and frequency calculations using DFT. A common and reliable level of theory is B3LYP/6-31G*.[15]

  • Refined Energy Calculation: Perform single-point energy calculations on the optimized geometries with a larger basis set (e.g., B3LYP/aug-cc-pVDZ) and an implicit solvent model (e.g., PCM for chloroform) to obtain accurate Gibbs free energies for Boltzmann weighting.[15]

  • VCD/ECD Calculation: Calculate the VCD and ECD spectra for each optimized conformer at the same refined level of theory (e.g., TD-DFT for ECD).

  • Spectral Simulation: Generate the final, Boltzmann-averaged VCD and ECD spectra. Apply a Lorentzian or Gaussian band shape with a typical half-width to the calculated stick spectra to facilitate comparison with the experimental data.

Data Interpretation and Comparative Analysis

By comparing the experimental spectra of an unknown enantiomer of this compound with the spectra calculated for the (S)-enantiomer, a definitive assignment can be made.

FeatureVCD Spectroscopy (Mid-IR)ECD Spectroscopy (UV-Vis)
Spectral Region ~900-1800 cm⁻¹ (Fingerprint Region)~200-400 nm
Key Chromophore/Modes C=O stretch, O-H bend, C-H bends, C-C stretches. All vibrations contribute.Ketone C=O (n → π* transition)
Hypothetical Experimental A complex pattern of positive and negative bands. For instance, a strong negative band near 1720 cm⁻¹ (C=O stretch) and a positive/negative couplet in the 1350-1450 cm⁻¹ region (C-H bends).A single, broad positive Cotton effect centered around 295 nm.
Hypothetical Calculated (S) A strong negative band at a scaled frequency of 1718 cm⁻¹ and a positive/negative couplet in the 1350-1450 cm⁻¹ region, matching the experimental signs and relative intensities.A positive Cotton effect predicted at 298 nm.
Hypothetical Calculated (R) A strong positive band at 1718 cm⁻¹ and a negative/positive couplet in the 1350-1450 cm⁻¹ region (mirror image of the (S)-enantiomer's spectrum).A negative Cotton effect predicted at 298 nm (mirror image of the (S)-enantiomer's spectrum).
Conclusion The excellent agreement between the experimental spectrum and the calculated spectrum for the (S)-enantiomer confirms the sample's absolute configuration as (S).The matching signs of the experimental and calculated (S) Cotton effects also confirm the absolute configuration as (S).

A Guide to Method Selection

The choice between VCD, ECD, and other techniques depends on the specific characteristics of the molecule and the research question.

G Start Start: Need Absolute Configuration Crystal Can a high-quality single crystal be grown? Start->Crystal XRay Use X-Ray Crystallography (Gold Standard) Crystal->XRay Yes Solution Solution-Phase Method Required Crystal->Solution No Chromophore Does the molecule have a strong UV-Vis chromophore? Solution->Chromophore ECD_VCD Use ECD and/or VCD Chromophore->ECD_VCD Yes (e.g., Ketone, Aromatic) VCD_Only VCD is the preferred method Chromophore->VCD_Only No (e.g., Saturated Alkanes) Compare ECD: Faster, requires less sample. VCD: More structural detail, universally applicable. ECD_VCD->Compare

VCD vs. ECD: A Direct Comparison
  • Information Richness: VCD spectra are inherently richer in structural information, with numerous sharp bands corresponding to specific vibrational modes across the molecule.[5][18] This provides a more detailed fingerprint for comparison with calculated spectra. ECD spectra are often dominated by a few broad bands.

  • Universality: VCD is applicable to any chiral molecule, whereas ECD requires a chromophore.[5][13] This makes VCD invaluable for molecules like chiral alkanes or alcohols that lack strong UV absorption.

  • Sensitivity and Sample Amount: VCD signals are significantly weaker than ECD signals.[10][13] Consequently, VCD typically requires higher sample concentrations and longer measurement times. ECD is often faster and can be performed on more dilute samples.

  • Computational Robustness: For flexible molecules, VCD calculations can be less sensitive to the specific DFT functional used compared to ECD, sometimes leading to more consistently reliable predictions.[19]

Conclusion

VCD and ECD spectroscopy, when coupled with modern quantum chemical calculations, represent a formidable toolkit for the stereochemical characterization of chiral molecules like this compound. They provide a reliable and powerful alternative to traditional methods, especially for non-crystalline samples. VCD offers unparalleled structural detail across the entire molecule, while ECD provides a rapid and sensitive probe of the chromophoric environment. By understanding the fundamental principles and applying the validated workflows described in this guide, researchers can confidently and accurately determine the absolute configuration of chiral molecules, a critical step in modern chemical and pharmaceutical development.

References

Navigating the Elution Maze: A Comparative Guide to the Kovats Retention Index of 4-Hydroxy-5-methyl-2-hexanone on Diverse GC Columns

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. In the realm of gas chromatography (GC), the Kovats retention index (RI) stands as a robust and transferable parameter for this purpose, offering a greater degree of certainty than retention time alone. This guide provides an in-depth technical comparison of the expected Kovats retention index of 4-Hydroxy-5-methyl-2-hexanone on various GC columns, addressing the current landscape of available experimental data and predictive insights.

While direct experimental data for this compound is limited, this guide synthesizes the available information, leverages data from structurally analogous compounds, and explains the underlying chromatographic principles to provide a comprehensive understanding of its expected retention behavior.

The Kovats Retention Index: A Standardized Elution Marker

The Kovats retention index is a dimensionless value that normalizes the retention time of a compound to that of a series of n-alkanes, which serve as reference standards.[1][2] This normalization minimizes the influence of operational variables such as column length, film thickness, carrier gas flow rate, and temperature programming, allowing for more reliable inter-laboratory and inter-instrument comparisons.[1][3] The choice of the stationary phase within the GC column, however, remains a critical factor that significantly influences the Kovats index. The polarity of the stationary phase, in particular, dictates the separation mechanism and, consequently, the elution order and retention index of polar analytes like this compound.

Comparative Analysis of Kovats Retention Index: Polar vs. Non-Polar Columns

The molecular structure of this compound, featuring both a ketone and a hydroxyl functional group, imparts a degree of polarity. This polarity is the primary determinant of its differential retention on columns with varying stationary phase chemistries.

On Non-Polar Columns:

Non-polar columns, typically featuring stationary phases like 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5MS), primarily separate compounds based on their boiling points and van der Waals interactions. For this compound, the National Institute of Standards and Technology (NIST) WebBook and PubChem databases report a single experimental Kovats retention index of 954 on a "Semi-standard non-polar" column.[4][5] While the specific column and experimental conditions are not detailed, this value provides a crucial benchmark.

On Polar Columns:

Polar columns, which incorporate stationary phases with functional groups capable of dipole-dipole interactions and hydrogen bonding (e.g., polyethylene glycol - WAX columns, or cyanopropylphenyl polysiloxane), exhibit a much stronger affinity for polar analytes. The hydroxyl group in this compound can act as a hydrogen bond donor and acceptor, leading to significantly stronger interactions with a polar stationary phase.

Given the presence of an additional and highly polar hydroxyl group, it is anticipated that this compound would exhibit an even more pronounced increase in its retention index on a polar column. The hydrogen bonding capability of the hydroxyl group would lead to a much stronger retention compared to a simple ketone.

Summary of Expected Kovats Retention Indices
GC Column TypeStationary Phase ExamplePredicted Kovats RI of this compoundBasis of Prediction
Non-Polar 5% Phenyl-95% Methylpolysiloxane (e.g., DB-5)~954 Experimental data from NIST[4][5]
Polar Polyethylene Glycol (e.g., DB-Wax, Innowax)> 1200 Inferred from the behavior of structurally similar ketones and the strong hydrogen bonding potential of the hydroxyl group.

This comparative table highlights the critical role of stationary phase selection in the GC analysis of this compound. The significant difference in the expected Kovats index between non-polar and polar columns can be a powerful tool for confident compound identification, especially in complex matrices.

Experimental Protocol for the Determination of Kovats Retention Index

To ensure the accuracy and reproducibility of Kovats retention index determination, a standardized experimental protocol is essential. The following methodology outlines the key steps for this process.

Step-by-Step Methodology
  • Preparation of n-Alkane Standard Mixture:

    • Prepare a mixture of a homologous series of n-alkanes (e.g., C8 to C20) in a volatile solvent such as hexane or dichloromethane.

    • The concentration of each n-alkane should be optimized to produce sharp, symmetrical peaks with a good signal-to-noise ratio.

    • The range of n-alkanes should be chosen to bracket the expected elution time of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the same solvent used for the n-alkane standard. The concentration should be within the linear dynamic range of the detector.

  • Gas Chromatographic Analysis:

    • Inject the n-alkane standard mixture onto the GC column under the desired temperature program.

    • Record the retention times of each n-alkane.

    • Inject the this compound sample under the identical GC conditions.

    • Record the retention time of the this compound peak.

    • For co-injection, a mixture of the sample and the n-alkane standard can be injected to determine the retention times in a single run.

  • Calculation of Kovats Retention Index:

    • The Kovats retention index (I) is calculated using the following formula for temperature-programmed GC:

      I = 100[n + (tR(x) – tR(n)) / (tR(N) – tR(n))]

      Where:

      • tR(x) is the retention time of this compound.

      • tR(n) is the retention time of the n-alkane eluting immediately before the analyte.

      • tR(N) is the retention time of the n-alkane eluting immediately after the analyte.

      • n is the carbon number of the earlier-eluting n-alkane.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_calc Data Analysis cluster_result Result prep_alkane Prepare n-Alkane Standard (e.g., C8-C20 in Hexane) gc_analysis Inject Standards & Sample (Identical GC Conditions) prep_alkane->gc_analysis prep_sample Prepare Dilute Sample of This compound prep_sample->gc_analysis record_rt Record Retention Times gc_analysis->record_rt identify_bracketing Identify Bracketing n-Alkanes record_rt->identify_bracketing calculate_ri Calculate Kovats Retention Index using the formula identify_bracketing->calculate_ri final_ri Kovats Retention Index (I) calculate_ri->final_ri

Caption: Workflow for the determination of the Kovats retention index.

Logical Relationship of Factors Influencing Kovats RI

G cluster_compound Analyte Properties cluster_column GC Column Properties cluster_conditions GC Conditions cluster_output Output polarity Polarity (Hydroxyl & Ketone groups) station_phase Stationary Phase (Polar vs. Non-Polar) polarity->station_phase interacts with boiling_point Boiling Point retention_time Retention Time boiling_point->retention_time molecular_structure Molecular Structure molecular_structure->polarity molecular_structure->boiling_point station_phase->retention_time influences temp_prog Temperature Program temp_prog->retention_time flow_rate Carrier Gas Flow Rate flow_rate->retention_time kovats_ri Kovats Retention Index retention_time->kovats_ri is normalized to

Caption: Factors influencing the Kovats retention index.

Conclusion

The Kovats retention index is an indispensable tool for the confident identification of this compound in gas chromatography. While direct experimental data remains limited, a comprehensive understanding of its chemical structure and the principles of chromatographic separation allows for a reliable prediction of its retention behavior. The stark contrast in its expected Kovats index on polar versus non-polar columns serves as a powerful analytical parameter. By employing a rigorous experimental protocol for the determination of the Kovats index, researchers can significantly enhance the reliability and transferability of their analytical data, a critical aspect in the fields of research, drug development, and quality control.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our scientific community with the knowledge to conduct research safely and effectively. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for the proper disposal of 4-Hydroxy-5-methyl-2-hexanone. Understanding the causality behind each step is paramount to fostering a culture of safety and ensuring environmental and regulatory compliance.

This document outlines the essential protocols for managing this compound waste, from hazard assessment at the bench to final disposition by certified professionals.

Hazard Profile and Initial Assessment

Before any handling or disposal, a thorough understanding of the chemical's properties is critical. While some safety data sheets for this compound lack complete GHS classification data[1][2], its known physical properties and chemical class (a hydroxy-ketone) demand a cautious approach. It must be managed as a hazardous chemical waste.

Key characteristics influencing its disposal are summarized below.

PropertyValueSignificance for Disposal
Molecular Formula C₇H₁₄O₂Indicates an organic compound.[3]
Flash Point ~78 °C (172 °F)Classifies it as a Category 4 Flammable (Combustible) Liquid under OSHA standards, posing a fire risk.[2][4][5]
Boiling Point ~199-200 °CLow volatility at room temperature, but vapors can form explosive mixtures with air if heated.[2]
Solubility Soluble in waterPoses a risk of environmental contamination if disposed of down the drain.[2]
Chemical Class KetoneDictates required PPE (glove selection) and chemical compatibility for waste segregation.

Based on this profile, all waste containing this compound must be handled in a way that mitigates its flammability and prevents its release into the sewer system.

Personal Protective Equipment (PPE) - A Critical Choice

The selection of appropriate PPE is your first line of defense. Standard laboratory attire, including a flame-resistant lab coat and chemical splash goggles, is mandatory. However, the most critical and often overlooked component is glove selection.

The Causality Behind Glove Choice: this compound is a ketone. Standard nitrile gloves, while common in laboratories, offer poor resistance to ketones and can degrade rapidly upon contact, leading to chemical exposure.[6][7][8][9]

  • Recommended: Use Butyl rubber or multi-layer laminate gloves (e.g., SilverShield). These materials provide superior resistance to ketones and are recommended for handling this class of solvent.[10]

  • Avoid for Prolonged Contact: Nitrile gloves should only be considered for incidental splash protection and must be removed and replaced immediately upon contact.[9]

Step-by-Step Waste Collection Protocol

Proper segregation and containment at the point of generation are fundamental to safe disposal. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.[11][12]

  • Container Selection: Choose a clean, leak-proof waste container made of a material chemically compatible with ketones, such as glass or high-density polyethylene (HDPE).

  • Pre-Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. This is a critical step to prevent accidental mixing of chemicals.

  • Waste Transfer: Carefully transfer the waste this compound into the prepared container. Use a funnel to minimize drips and spills.

  • Chemical Segregation: This waste stream should be classified as non-halogenated organic solvent waste .[12] It is imperative not to mix it with incompatible waste streams, which can cause dangerous reactions.

    • Do NOT Mix With: Strong Acids, Strong Bases, or Oxidizing Agents.[11][13]

  • Secure Closure: Keep the waste container securely closed at all times, except when actively adding waste. This minimizes the release of vapors.

  • Complete the Label: Fill in all required information on the hazardous waste label, including the full chemical name ("this compound") and estimated concentrations of all components.

  • Secondary Containment: Place the sealed waste container in a secondary containment bin or tray large enough to hold the entire volume of the container in case of a leak.[11]

Spill Management

In the event of a small spill, immediate and correct action is required.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Isolate Ignition Sources: Remove or turn off all potential ignition sources (e.g., hot plates, motors).

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial solvent spill pad, to soak up the liquid.[13]

  • Collect and Dispose: Scoop the absorbent material into a designated hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated.

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

The Final Disposal Pathway: A Guided Workflow

The ultimate disposal of this compound must be handled by a licensed hazardous waste vendor. The role of laboratory personnel is to safely collect, label, and store the waste before handing it off through the proper institutional channels. The following workflow illustrates this mandatory process.

DisposalWorkflow start Waste this compound Generated at Bench assess Step 1: Assess Hazards (Combustible Liquid, Irritant) start->assess ppe Step 2: Don Correct PPE (Butyl Rubber Gloves, Goggles) assess->ppe container Step 3: Select & Pre-Label 'Hazardous Waste' Container ppe->container transfer Step 4: Transfer Waste & Segregate (Non-Halogenated Organics) container->transfer store Step 5: Secure & Store in Satellite Accumulation Area (SAA) transfer->store contact_ehs Step 6: Request Disposal Pickup via Institutional EHS Office store->contact_ehs disposal Final Disposition: Incineration / Fuel Blending by Licensed Vendor contact_ehs->disposal

Caption: Workflow for the compliant disposal of this compound.

The most common and environmentally sound disposal methods for this type of solvent waste are high-temperature incineration or fuel blending, which are performed at specialized facilities.[14][15][16]

Regulatory Framework: Adherence to National Standards

Proper management of this chemical waste is not just a best practice; it is a legal requirement.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste (your institution) is responsible for it from "cradle to grave."[14][17] This means ensuring it is identified, stored, transported, and disposed of in full compliance with federal and state regulations.

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, specifically 29 CFR 1910.106 and 1910.1200, govern the safe handling and storage of flammable and combustible liquids in the workplace.[18][19] This includes rules on the maximum allowable quantities in a lab and the specifications for flammable storage cabinets.[4][20][21]

By following the protocols in this guide, you ensure that your work aligns with these critical safety and environmental standards. Your institution's EHS department is your primary resource for navigating specific local and institutional requirements.[11]

References

A Researcher's Guide to the Safe Handling of 4-Hydroxy-5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Due to the limited specific hazard data for 4-Hydroxy-5-methyl-2-hexanone, a cautious approach is warranted. Based on the known hazards of similar ketones and organic solvents, we must assume it possesses the following potential hazards:

  • Combustibility: Ketones are often flammable or combustible. A structurally similar compound, 5-Hydroxy-5-methylhexan-2-one, is classified as a combustible liquid.[1] Therefore, this compound should be kept away from heat, sparks, open flames, and other ignition sources.

  • Skin and Eye Irritation: Direct contact with organic solvents can cause skin irritation, and many are eye irritants.[1][2] Assume that this compound can cause skin and serious eye irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Neurotoxicity: Organic solvents as a class are known to have potential neurotoxic effects with prolonged or excessive exposure.[3][4]

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a written Chemical Hygiene Plan (CHP) must be in place that outlines specific procedures for handling hazardous chemicals.[5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
Hands Ketone-resistant glovesStandard nitrile or latex gloves may not offer adequate protection against ketones. Recommended glove materials include Butyl, Polyvinyl alcohol (PVA), or specialized gloves marketed as "ketone-resistant" such as Ketodex or Ketochem.[8][9][10][11] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Body Flame-resistant lab coatA lab coat made of flame-resistant material is essential to protect against splashes and potential fire hazards.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary method of protection. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[12][13] A formal respiratory protection program would then be required.

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following workflow diagram illustrates the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure In Fume Hood Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Segregate Waste Segregate Waste Temporary Storage->Segregate Waste Label & Seal Clean Equipment Clean Equipment Segregate Waste->Clean Equipment Doff PPE Doff PPE Clean Equipment->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the available safety information and this guide before beginning any work.

    • Ensure a certified chemical fume hood is operational.

    • Don the appropriate PPE as outlined in the table above.

    • Prepare your work area by removing any unnecessary items and ensuring spill control materials are readily accessible.

  • Handling:

    • Perform all manipulations, including weighing and transferring, of this compound inside a chemical fume hood to minimize vapor inhalation.

    • Use spark-proof tools and equipment to avoid ignition sources.

    • Keep containers tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety (EHS) office immediately.

    • For small spills, and if you are trained to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[14]

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is not just a regulatory requirement but also an ethical one. This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Disposal Protocol:
  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with organic solvents.

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents. It should be collected with other non-halogenated organic solvent waste.[15]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Follow your institution's procedures for hazardous waste pickup and disposal. Never dispose of this chemical down the drain or in regular trash.[15]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.